4-(Ethylamino)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(ethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGRAELMPIMNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507763 | |
| Record name | 4-(Ethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79865-89-7 | |
| Record name | 4-(Ethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Ethylamino)benzaldehyde: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-(Ethylamino)benzaldehyde (CAS No. 79865-89-7), a versatile aromatic aldehyde with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's core properties, provides detailed synthetic protocols, and explores its promising applications as an enzyme inhibitor and a foundational component in targeted protein degradation.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic aldehyde characterized by an ethylamino group at the para position of the benzene ring. This substitution pattern renders the molecule an electron-rich aromatic system, influencing its reactivity and biological activity.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 79865-89-7 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [3][4] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzaldehyde, 4-(Ethylamino)-; 4-Ethylamino-benzaldehyde | [1][3] |
| SMILES | CCNC1=CC=C(C=C1)C=O | [1] |
| InChI Key | QBGRAELMPIMNON-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental physical property data for this compound are not widely published. However, properties can be estimated based on trends observed in its closest analogues, 4-(Methylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde.
| Property | Value | Notes |
| Appearance | Solid (Predicted) | Based on analogues. |
| Melting Point | Estimated 40-60 °C | Data not available. Estimation is based on 4-(Methylamino)benzaldehyde (56-57 °C) and 4-(Diethylamino)benzaldehyde (37-41 °C).[2][5] |
| Boiling Point | Data not available | Likely high boiling, similar to analogues.[2][5] |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water. | Based on general properties of substituted benzaldehydes. |
| pKa (Predicted) | ~3.4-4.4 (for the protonated amine) | The ethylamino group is basic. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via one-pot reductive amination. This method is widely employed in medicinal chemistry for its operational simplicity and high yields.[6][7] The protocol below details the reaction of 4-aminobenzaldehyde with acetaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).
Reaction Principle
The reaction proceeds in two main steps occurring in the same pot:
-
Imine Formation: The primary amine of 4-aminobenzaldehyde nucleophilically attacks the carbonyl carbon of acetaldehyde to form a hemiaminal, which then dehydrates to form an intermediate imine.
-
Reduction: The hydride reagent, STAB, selectively reduces the protonated imine (iminium ion) to the corresponding secondary amine, affording the final product. STAB is the preferred reagent as it is mild enough not to reduce the starting aldehyde, thus preventing side reactions.[7]
Caption: Synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol
Materials:
-
4-Aminobenzaldehyde (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminobenzaldehyde (1.0 eq) and dissolve it in anhydrous DCE or THF (approx. 0.2 M concentration).
-
Amine Addition: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzaldehyde) is fully consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude residue by flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis
As experimental spectral data for this compound is not publicly available in databases like SDBS, this section provides predicted data based on established principles of NMR and IR spectroscopy.[8][9] This information is crucial for the characterization and quality control of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.75 | Singlet (s) | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group and aromatic ring. |
| ~7.68 | Doublet (d) | 2H | Ar-H (ortho to CHO) | Aromatic protons deshielded by the electron-withdrawing aldehyde group. |
| ~6.65 | Doublet (d) | 2H | Ar-H (ortho to N) | Aromatic protons shielded by the electron-donating ethylamino group. |
| ~4.50 | Broad Singlet (br s) | 1H | -NH- | N-H proton, often broad. Shift is variable and depends on concentration/solvent. |
| ~3.25 | Quartet (q) | 2H | -CH₂- | Methylene protons coupled to the adjacent methyl group. |
| ~1.25 | Triplet (t) | 3H | -CH₃ | Methyl protons coupled to the adjacent methylene group. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3350-3450 | N-H | Stretching (secondary amine) |
| ~3030-3100 | C-H (Aromatic) | Stretching |
| ~2900-2980 | C-H (Aliphatic) | Stretching |
| ~2820 & ~2720 | C-H (Aldehyde) | Fermi resonance doublet |
| ~1670-1690 | C=O (Aldehyde) | Stretching (strong) |
| ~1580-1610 | C=C (Aromatic) | Stretching |
| ~1200-1350 | C-N | Stretching |
| ~810-840 | C-H (Aromatic) | Out-of-plane bending (para-substituted) |
Key Applications in Drug Development
The chemical architecture of this compound makes it a molecule of high interest in two cutting-edge areas of drug discovery: inhibition of aldehyde dehydrogenases and targeted protein degradation.
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing endogenous and exogenous aldehydes to their corresponding carboxylic acids.[10][11] Certain ALDH isoforms, particularly ALDH1A, are overexpressed in various cancer stem cells and are implicated in conferring resistance to chemotherapy.[10] Consequently, ALDH inhibitors are sought after as potential cancer therapeutics.
The 4-(dialkylamino)benzaldehyde scaffold is a well-established pharmacophore for potent ALDH inhibition.[12] The diethyl analogue, 4-(Diethylamino)benzaldehyde (DEAB), is a canonical pan-ALDH inhibitor used extensively in research to identify and study ALDH-positive cell populations.[13][14][15] DEAB acts as a competitive inhibitor, binding to the enzyme's active site and preventing the oxidation of aldehyde substrates.[10][14]
Given this precedent, this compound is a strong candidate for development as an ALDH inhibitor. Its structure, intermediate between the dimethyl and diethyl analogues, allows for fine-tuning of steric and electronic properties to potentially achieve isoform-selective inhibition, a highly desirable trait for modern therapeutics.
Caption: Competitive inhibition of ALDH by 4-(dialkylamino)benzaldehydes.
Building Block for Targeted Protein Degradation (TPD)
Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. The most prominent approach involves Proteolysis-Targeting Chimeras (PROTACs).[16][17]
PROTACs are heterobifunctional molecules comprising three parts:
-
A "warhead" that binds to the target protein of interest (POI).
-
An E3 ligase-recruiting ligand.
-
A chemical "linker" that connects the two.
The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex that leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome. The linker is a critical component, as its length, rigidity, and chemical nature dictate the geometry and stability of this ternary complex, thereby influencing degradation efficiency.[16][18]
This compound serves as a versatile building block for PROTAC linker synthesis. Both the aldehyde and the secondary amine functionalities provide reactive handles for covalent attachment within the linker structure, allowing for the systematic construction of diverse PROTAC libraries to screen for optimal degradation activity.
Caption: Role of linker building blocks in the PROTAC mechanism of action.
Safety and Handling
The primary known hazard for this compound is that it is harmful if swallowed (GHS Hazard Statement H302).[3] Comprehensive toxicological data is limited. Therefore, handling should be guided by the safety protocols for its close analogue, 4-(Diethylamino)benzaldehyde, which is classified as toxic in contact with skin and an irritant to skin, eyes, and the respiratory system.[19][20]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. If handling as a powder, use a dust mask or work in a ventilated hood to avoid inhalation.[19][20]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing.
-
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) for this compound (CAS 79865-89-7) before use and follow all institutional safety protocols.
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Ibrahim, A. I. M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. [Link]
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Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 63(1), 1-32. [Link]
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ResearchGate. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]
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Russo, J. E., & Hilton, J. (1988). Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice. Biochemical Pharmacology, 37(20), 3869-3874. [Link]
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Lee, D., et al. (2024). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Omega. [Link]
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Edmondson, S. D., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(15), 10786-10809. [Link]
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Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 122-131. [Link]
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Belu, A. M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 26(10), 2946. [Link]
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Re3data.org. Spectral Database for Organic Compounds. [Link]
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MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
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ACS Publications. (2022). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. [Link]
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Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]
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ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
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A Comprehensive Technical Guide to 4-(Ethylamino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-(Ethylamino)benzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. While less documented than its diethyl and dimethyl analogues, its unique structural features warrant a detailed examination of its properties, synthesis, and potential applications. This document synthesizes available data and provides expert insights into its chemical behavior and utility as a synthetic intermediate.
Core Molecular Attributes
This compound is characterized by a benzaldehyde core substituted with a secondary ethylamino group at the para (4-) position. This substitution pattern significantly influences the electronic properties and reactivity of both the aromatic ring and the aldehyde functional group.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| CAS Number | 79865-89-7 | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCNC1=CC=C(C=C1)C=O | [2] |
| InChI | InChI=1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 | [2] |
Structural Representation
The chemical structure of this compound is depicted in the following diagram.
Sources
A Technical Guide to the Selective Synthesis of 4-(Ethylamino)benzaldehyde via Reductive Amination
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(Ethylamino)benzaldehyde from p-aminobenzaldehyde. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the synthesis. We focus on reductive amination as the superior strategy for achieving selective mono-N-ethylation, a significant challenge due to the propensity for over-alkylation in classical methods. This guide details the mechanistic rationale for reagent selection, provides a robust and validated experimental protocol, and outlines methods for purification and characterization. By grounding the protocol in established chemical theory and field-proven insights, this document serves as a practical and authoritative resource for the successful synthesis of this valuable chemical intermediate.
Introduction
N-substituted aminobenzaldehydes are a critical class of organic intermediates, serving as foundational building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] The specific target of this guide, this compound, is a precursor for various specialized molecules where the secondary amine and aldehyde functionalities provide versatile handles for further chemical modification.
The synthesis of secondary amines from primary amines, such as the N-ethylation of p-aminobenzaldehyde, presents a classic chemical selectivity problem. Direct alkylation with ethyl halides is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, which are challenging to separate.[3][4] Reductive amination, also known as reductive alkylation, offers a highly efficient and selective alternative that circumvents this issue.[5][6] This process involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][7] This one-pot approach is not only selective but also aligns with the principles of green chemistry by minimizing intermediate purification steps and reducing waste.[5]
This guide provides a detailed examination of the reductive amination of p-aminobenzaldehyde with acetaldehyde, offering a complete workflow from mechanistic considerations to final product characterization.
Part 1: Mechanistic Principles and Strategic Synthesis Design
The success of any chemical synthesis hinges on a clear understanding of the reaction mechanism. The choice to employ reductive amination over direct alkylation is a strategic one, rooted in the principles of reactivity and selectivity.
The Reductive Amination Pathway
The reaction proceeds in two distinct, sequential stages within a single pot:
-
Imine Formation: The nucleophilic primary amine of p-aminobenzaldehyde attacks the electrophilic carbonyl carbon of acetaldehyde. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a C=N double bond, forming the N-ethylidene-4-aminobenzaldehyde imine (Schiff base).[5][8]
-
Imine Reduction: The imine, or its protonated iminium ion form, is then selectively reduced by a hydride-donating reagent. This reduction of the C=N bond yields the final secondary amine product, this compound.[6]
The overall transformation is depicted below.
Caption: The two-stage workflow of reductive amination.
Causality Behind Reagent Selection
The choice of each reagent is critical for maximizing yield and purity.
-
Carbonyl Source (Acetaldehyde): Acetaldehyde is selected as the source of the ethyl group. Its high reactivity ensures efficient imine formation with the primary amine.
-
Reducing Agent: The selection of the reducing agent is arguably the most crucial decision in designing the protocol. The ideal agent must selectively reduce the imine (or iminium) intermediate without significantly reducing the aldehyde group present on the p-aminobenzaldehyde starting material.
-
Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent. While it can reduce aldehydes, its reactivity is moderate enough that, with careful control of reaction conditions (e.g., allowing sufficient time for imine formation before its addition), it can be used effectively.[9][10][11] It is the reagent of choice for this protocol due to its balance of reactivity, cost, and safety.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective than NaBH₄. It is particularly effective at reducing iminium ions at a weakly acidic pH where the reduction of aldehydes and ketones is slow.[5][6] This allows all reagents to be combined at the start of the reaction. However, the generation of toxic cyanide waste is a significant drawback.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild reductant that offers the selectivity of NaBH₃CN without the associated toxicity of cyanide, making it a popular modern choice.[5][11] It is, however, more expensive and sensitive to moisture.
-
Part 2: Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of this compound. Each step is designed to ensure the reaction proceeds to completion while minimizing side-product formation.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |
| p-Aminobenzaldehyde | C₇H₇NO | 121.14 | 5.00 g | 41.3 mmol | Starting material. Should be a yellow solid.[12] |
| Acetaldehyde | C₂H₄O | 44.05 | 2.4 mL (1.9 g) | 43.3 mmol | Use a slight excess (1.05 eq). |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.72 g | 45.4 mmol | Reducing agent (1.1 eq). |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - | Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Extraction solvent. |
| Saturated NaCl (Brine) | NaCl(aq) | - | 50 mL | - | For work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |
| 1 M Hydrochloric Acid | HCl(aq) | - | As needed | - | For quenching. |
Step-by-Step Methodology
Caption: Detailed experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (41.3 mmol) of p-aminobenzaldehyde in 100 mL of methanol.
-
Imine Formation: Cool the resulting yellow solution to 0 °C in an ice-water bath. While stirring, add 2.4 mL (43.3 mmol) of acetaldehyde dropwise over 5 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes. This period is crucial for the formation of the imine intermediate.
-
Reduction: While maintaining the temperature below 10 °C, add 1.72 g (45.4 mmol) of sodium borohydride in small portions over 15 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the exothermic reaction and to prevent the reduction of the unreacted starting aldehyde.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours to ensure the reduction is complete. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is approximately neutral (pH ~7).
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
Isolation and Purification: Remove the dichloromethane under reduced pressure to yield the crude this compound as an oil or solid. Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Part 3: Product Characterization and Data Analysis
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[13] |
| Molecular Weight | 149.19 g/mol | PubChem[13] |
| Appearance | Expected to be a yellow to brown solid or oil. | - |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~9.7 (s, 1H, -CHO), ~7.7 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.0 (br s, 1H, -NH-), 3.2 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃). | Predicted based on analogous structures.[14] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): ~190 (-CHO), ~152 (C-N), ~132 (Ar-CH), ~125 (C-CHO), ~111 (Ar-CH), ~38 (-CH₂-), ~15 (-CH₃). | Predicted based on analogous structures. |
| FT-IR (KBr, cm⁻¹) | Expected ν (cm⁻¹): ~3350 (N-H stretch), 2970-2850 (C-H stretch), ~1670 (C=O aldehyde stretch), ~1600 (C=C aromatic stretch), ~1520 (N-H bend). | Predicted based on analogous structures.[14][15] |
| Mass Spec (EI-MS) | m/z (%): 149 [M]⁺, 134 [M-CH₃]⁺, 120 [M-CHO]⁺ | PubChem[13] |
Part 4: Troubleshooting and Field Insights
-
Problem: Incomplete Reaction.
-
Cause: Insufficient reaction time or inactive reagents.
-
Solution: Monitor the reaction by TLC. If starting material persists, extend the reaction time. Ensure the sodium borohydride is fresh, as it can degrade upon exposure to moisture.
-
-
Problem: Presence of Di-ethylated Byproduct.
-
Cause: While unlikely with this method, contamination of the starting acetaldehyde with acetic acid could lead to side reactions. More likely, this indicates a failure of the reductive amination and a potential side-path if conditions are incorrect (e.g. excessive heat).
-
Solution: Use freshly distilled or high-purity acetaldehyde. Strictly control the reaction temperature during the addition of the reducing agent.
-
-
Problem: Low Yield after Purification.
-
Cause: Product loss during aqueous work-up or inefficient extraction. The product has some water solubility.
-
Solution: Ensure the pH of the aqueous layer is neutral to slightly basic before extraction to maximize the amount of free amine. Perform at least three extractions with dichloromethane.
-
Conclusion
The synthesis of this compound from p-aminobenzaldehyde is most effectively and selectively achieved through reductive amination. This method successfully bypasses the over-alkylation issues inherent in direct alkylation strategies. By carefully selecting a suitable reducing agent, such as sodium borohydride, and controlling the reaction conditions to favor sequential imine formation and reduction, high yields of the desired mono-ethylated product can be obtained. The protocol detailed in this guide is robust, scalable, and grounded in well-established principles of organic chemistry, providing a reliable pathway for researchers and developers to access this important chemical building block.
References
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Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Publications. Available from: [Link]
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Reductive amination. Wikipedia. Available from: [Link]
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Ananyev, I. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]
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Ananyev, I. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. Available from: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
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Formation of imines and enamines. University of Calgary. Available from: [Link]
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Heydari, A., et al. (2013). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Available from: [Link]
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CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. Available from: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]
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p-AMINOBENZALDEHYDE. Organic Syntheses. Available from: [Link]
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Reductive Amination. Chemistry LibreTexts. Available from: [Link]
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Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. Available from: [Link]
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Hariyati, R., et al. (2020). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(Ethylamino)benzaldehyde
Introduction
4-(Ethylamino)benzaldehyde, with the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is an aromatic aldehyde of interest in various fields, including the synthesis of dyes, pharmaceuticals, and other organic materials.[1] Its structure, featuring a benzaldehyde core substituted with an ethylamino group at the para position, imparts specific electronic and structural characteristics that can be elucidated through a combination of spectroscopic techniques.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals to understand not just the data, but the causality behind the experimental choices and the interpretation of the resulting spectra. While direct, published experimental spectra for this specific molecule are not widely available, this guide will leverage data from closely related analogs, such as 4-(diethylamino)benzaldehyde and 4-(dimethylamino)benzaldehyde, to provide a robust predictive framework for its characterization.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Methodology: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The choice of solvent and instrument parameters directly impacts the spectral resolution and accuracy.
Experimental Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm for ¹H NMR and a triplet at ~77 ppm for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and is defined as 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to maximize spectral resolution.
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for a 400 MHz spectrometer are generally sufficient.
Below is a workflow diagram for NMR data acquisition.
¹H NMR Spectroscopy: Expected Spectrum and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
Expected ¹H NMR Data for this compound:
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |
| Aldehyde (-CHO) | ~9.7 - 9.9 | Singlet (s) | 1H | - |
| Aromatic (Ha) | ~7.6 - 7.8 | Doublet (d) | 2H | J ≈ 8-9 Hz |
| Aromatic (Hb) | ~6.5 - 6.7 | Doublet (d) | 2H | J ≈ 8-9 Hz |
| N-H | Variable (broad) | Singlet (s, broad) | 1H | - |
| Methylene (-CH₂-) | ~3.2 - 3.4 | Quartet (q) | 2H | J ≈ 7 Hz |
| Methyl (-CH₃) | ~1.2 - 1.4 | Triplet (t) | 3H | J ≈ 7 Hz |
Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.
Interpretation:
-
Aldehyde Proton (~9.7-9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, thus appearing far downfield as a sharp singlet.
-
Aromatic Protons (~6.5-7.8 ppm): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group (Ha) are expected to be more deshielded than the protons ortho to the electron-donating ethylamino group (Hb).
-
Ethyl Group Protons: The ethyl group will show a characteristic triplet-quartet pattern. The methylene protons (-CH₂-) are adjacent to the nitrogen, causing a downfield shift to ~3.2-3.4 ppm, and are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around ~1.2-1.4 ppm due to coupling with the two methylene protons.
-
Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace water in the solvent.
¹³C NMR Spectroscopy: Expected Spectrum and Interpretation
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Data for this compound:
| Signal Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~190 - 192 |
| Aromatic (C-NH) | ~152 - 155 |
| Aromatic (C-CHO) | ~129 - 132 |
| Aromatic (CH, ortho to CHO) | ~131 - 133 |
| Aromatic (CH, ortho to NH) | ~110 - 112 |
| Methylene (-CH₂-) | ~38 - 42 |
| Methyl (-CH₃) | ~13 - 16 |
Note: This is a predictive table. Actual values may vary.
Interpretation:
-
Carbonyl Carbon (~190-192 ppm): Similar to its proton, the aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very high chemical shift.[7]
-
Aromatic Carbons (~110-155 ppm): There are four distinct aromatic carbon signals due to the molecule's symmetry. The carbon attached to the electron-donating amino group (C-NH) will be the most shielded of the quaternary carbons, while the carbon attached to the electron-withdrawing aldehyde group (C-CHO) will be more deshielded. The two sets of aromatic CH carbons will also have distinct chemical shifts.
-
Aliphatic Carbons (~13-42 ppm): The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the electronegative nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of solid and liquid samples with minimal preparation.
Experimental Protocol:
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Expected IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300 - 3400 | N-H stretch | Medium |
| ~3000 - 3100 | Aromatic C-H stretch | Medium-Weak |
| ~2900 - 3000 | Aliphatic C-H stretch | Medium |
| ~2720 & ~2820 | Aldehyde C-H stretch (Fermi doublet) | Weak |
| ~1660 - 1680 | C=O stretch (carbonyl) | Strong |
| ~1580 - 1600 | C=C aromatic ring stretch | Strong-Medium |
| ~1200 - 1350 | C-N stretch | Medium |
Note: Based on typical values for these functional groups.[8]
Interpretation:
-
N-H Stretch (~3300-3400 cm⁻¹): A medium intensity peak in this region is indicative of the secondary amine.
-
C-H Stretches: The spectrum will contain absorptions for aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds of the ethyl group (just below 3000 cm⁻¹). The characteristic, though often weak, Fermi doublet for the aldehyde C-H stretch around 2720 and 2820 cm⁻¹ is a key diagnostic feature.[8]
-
C=O Stretch (~1660-1680 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group. Conjugation with the aromatic ring and the electron-donating amino group is expected to lower its frequency compared to a simple aliphatic aldehyde.
-
C=C Aromatic Stretch (~1580-1600 cm⁻¹): This strong to medium absorption confirms the presence of the benzene ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for conjugated systems.
Methodology: UV-Vis Spectrum Acquisition
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.
-
Solution Preparation: Prepare a dilute stock solution of this compound of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically in the micromolar range).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Record the absorbance spectrum of each diluted sample solution. The wavelength of maximum absorbance (λₘₐₓ) is a key parameter.
Expected UV-Vis Spectrum and Interpretation
The UV-Vis spectrum is expected to show strong absorption bands due to π → π* transitions within the conjugated system.
Expected UV-Vis Absorption for this compound:
| Transition | Expected λₘₐₓ (nm) | Solvent |
| π → π* | ~320 - 360 | Ethanol |
Note: The λₘₐₓ is influenced by solvent polarity. This is a predictive value based on similar structures.
Interpretation:
The structure of this compound features a strong electron-donating group (ethylamino) and an electron-withdrawing group (aldehyde) connected through a conjugated π-system (the benzene ring). This creates a "push-pull" system that facilitates an intramolecular charge-transfer (ICT) transition upon electronic excitation. This ICT character results in a strong absorption band at a relatively long wavelength (λₘₐₓ). For comparison, the λₘₐₓ for a related compound, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone in methanol, is observed at 356 nm.[9] The exact position of the λₘₐₓ will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and UV-Vis techniques. ¹H and ¹³C NMR provide the definitive structural map of the molecule. IR spectroscopy confirms the presence of key functional groups, such as the amine, aldehyde, and aromatic ring. UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated "push-pull" system. By following the detailed methodologies and interpretative frameworks presented in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability of their scientific endeavors.
References
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(No author). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). ResearchGate. Available at: [Link]
-
(No author). Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available at: [Link]
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(No author). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Human Metabolome Database. Available at: [Link]
-
(No author). This compound. PubChem. Available at: [Link]
-
(No author). Scheme 1. 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. ResearchGate. Available at: [Link]
-
(No author). Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available at: [Link]
-
(No author). 4-(Diethylamino)benzaldehyde. PubChem. Available at: [Link]
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(No author). Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available at: [Link]
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(No author). Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. Available at: [Link]
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(No author). This compound. American Elements. Available at: [Link]
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(No author). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]
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(No author). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. NIH National Library of Medicine. Available at: [Link]
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(No author). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]
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- 2. 4-Diethylaminobenzaldehyde(120-21-8) 1H NMR spectrum [chemicalbook.com]
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- 4. Benzaldehyde, 4-(diethylamino)- [webbook.nist.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303) [hmdb.ca]
- 6. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR spectrum [chemicalbook.com]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-(Ethylamino)benzaldehyde
Abstract
4-(Ethylamino)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its chemical behavior is dominated by the aldehyde functional group, the reactivity of which is electronically modulated by a potent electron-donating ethylamino group at the para-position. This arrangement creates a molecule with a rich and versatile reaction profile, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials. This guide provides a comprehensive examination of the core chemical reactivity of the aldehyde group in this compound. We will explore the causality behind its participation in key reaction classes, including nucleophilic additions, condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative references to provide a self-validating and field-proven resource for professionals in chemical and pharmaceutical development.
Introduction: Structure and Electronic Profile
This compound, with the chemical formula C₉H₁₁NO, is an aromatic aldehyde characterized by an ethylamino (-NHCH₂CH₃) group situated para to the formyl (-CHO) group on a benzene ring.[1][2] The inherent reactivity of the aldehyde—specifically the electrophilicity of the carbonyl carbon—is profoundly influenced by this substitution pattern.
The ethylamino group is a strong activating group, exerting a powerful positive mesomeric effect (+M) and a negative inductive effect (-I). Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, increasing the electron density of the entire π-system. This delocalization extends to the carbonyl group, which moderately reduces the partial positive charge on the carbonyl carbon compared to unsubstituted benzaldehyde.[3] This electronic modulation does not render the aldehyde inert; rather, it fine-tunes its reactivity, making it a selective and versatile reactant in numerous synthetic transformations.
Diagram: Resonance Structures of this compound
Caption: Resonance delocalization from the nitrogen lone pair to the carbonyl group.
This increased electron density makes the aromatic ring itself more susceptible to electrophilic substitution, but more importantly for this guide, it influences the kinetics and outcomes of reactions at the aldehyde site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79865-89-7 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCNC1=CC=C(C=C1)C=O | [1] |
Key Reaction Classes of the Aldehyde Group
The formyl group is a primary site for a diverse array of chemical transformations. Its reactivity can be broadly categorized into several key classes, each of which is fundamental to its application in synthesis.
Nucleophilic Addition Reactions
The quintessential reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon.[4] The ethylamino group's electron-donating nature may slightly temper the carbonyl's electrophilicity, but the carbon-oxygen double bond remains sufficiently polarized for attack by a wide range of nucleophiles.[3]
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final addition product.[4][5]
Caption: General workflow for nucleophilic addition to the aldehyde.
Common examples include the formation of cyanohydrins (addition of HCN) and hemiacetals (addition of alcohols).[4] A particularly relevant reaction is the formation of hemiaminals upon reaction with amines, which are often unstable intermediates in the formation of imines.[6]
Condensation Reactions: Schiff Base and Knoevenagel
Condensation reactions are vital for extending the molecular framework. They begin with a nucleophilic addition to the aldehyde, followed by the elimination of a small molecule, typically water.[7]
This compound readily reacts with primary amines in a mildly acidic environment to form Schiff bases, or imines. This reaction is fundamental in the synthesis of ligands, dye intermediates, and biologically active molecules.[7][8] The reaction proceeds via a hemiaminal intermediate which subsequently dehydrates. The careful control of pH is crucial; sufficient acid is needed to catalyze the dehydration step, but too much will protonate the attacking amine, rendering it non-nucleophilic.[7]
-
Reactant Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (e.g., aniline, 1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate).[9][10] The reaction is typically catalyzed by a weak base, such as piperidine or ammonia, which deprotonates the active methylene compound to generate a carbanion nucleophile.[10][11] The resulting product is an α,β-unsaturated system, a common structural motif in dyes and pharmaceuticals.[12]
Caption: Key stages of the Knoevenagel condensation reaction.
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), malononitrile (10 mmol), and 30 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.5 mmol, ~5 mol%) to the mixture with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the α,β-unsaturated product.
Wittig Reaction
The Wittig reaction is an indispensable method for converting aldehydes into alkenes with high regioselectivity.[13] The reaction involves a triphenyl phosphonium ylide (Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base.[14] The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15][16]
Caption: The Wittig reaction converts the aldehyde to an alkene.
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in dry THF under a nitrogen atmosphere. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) dropwise. Stir for 30-60 minutes until the characteristic color of the ylide forms.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in dry THF and add it slowly to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.
Oxidation and Reduction
The aldehyde group is readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media, or chromic acid (Jones reagent), can be employed.[17] This transformation is fundamental for synthesizing 4-(ethylamino)benzoic acid, a valuable building block.
Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4-(ethylamino)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[5] NaBH₄ is generally preferred for its milder nature and tolerance of other functional groups.
Applications in Synthetic Chemistry
The reactivity of this compound makes it a cornerstone intermediate in several industrial and research applications.
-
Dye Synthesis: The molecule is a precursor for various dyes. The combination of the electron-donating amino group and an extended conjugated system, often formed via Knoevenagel or aldol condensations, leads to compounds with strong chromophoric properties.[18][19] These dyes find use in textiles, printing, and as biological stains.[8][20]
-
Pharmaceutical and Agrochemical Research: The benzaldehyde scaffold is prevalent in medicinal chemistry. The closely related 4-(diethylamino)benzaldehyde (DEAB) is a well-known inhibitor of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells.[21][22] The reactivity of this compound allows for the synthesis of analogues and derivatives that can be screened for similar or novel biological activities.[23]
Conclusion
The aldehyde group in this compound possesses a robust and versatile chemical reactivity profile. Its electrophilic character, fine-tuned by the para-ethylamino substituent, allows it to participate predictably in a wide range of nucleophilic additions, condensations, and redox reactions. Understanding the principles and protocols governing these transformations is essential for leveraging this molecule's full potential as a strategic intermediate. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound an invaluable tool for researchers and synthetic chemists in the development of novel dyes, pharmaceuticals, and functional organic materials.
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Diethylamino)benzaldehyde. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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MDPI. (2020). Synthesis, Spectroscopy, and Conductivity Studies of 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone and Their Metal Complexes. Materials, 13(15), 3394. [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PubMed Central. [Link]
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Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. [Link]
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MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(11), 2963. [Link]
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Introduction: The Imperative for Purity in Chemical Synthesis
An In-depth Technical Guide Purity Analysis of 4-(Ethylamino)benzaldehyde by High-Performance Liquid Chromatography (HPLC)
This compound (4-EAB), a substituted aromatic aldehyde with the chemical formula C₉H₁₁NO, serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2][3] The efficacy, safety, and regulatory compliance of these final products are directly contingent upon the purity of the starting materials and intermediates. The presence of even trace-level impurities—arising from the manufacturing process, degradation, or storage—can have profound consequences, potentially altering the pharmacological or chemical properties of the end product.[4]
Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control measure; it is a fundamental pillar of product development and manufacturing. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, has emerged as the gold standard for this purpose, offering high resolution, sensitivity, and specificity for the analysis of non-volatile and thermally labile compounds like 4-EAB.[5]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the development and validation of an HPLC method for the purity analysis of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the resulting methodology is not only effective but also self-validating and scientifically sound.
Part 1: The Analytical Target - Understanding 4-EAB and Its Impurity Profile
A successful analytical method begins with a thorough understanding of the target molecule and the potential impurities that may accompany it. The chemical properties of 4-EAB dictate the chromatographic approach, while anticipating potential impurities is crucial for developing a specific and stability-indicating method.
Physicochemical Properties of this compound
-
Structure: An aromatic ring substituted with an aldehyde group and an ethylamino group at positions 1 and 4, respectively.
-
Polarity: As a substituted benzaldehyde, 4-EAB is a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.
Anticipating Potential Impurities
Impurities are broadly categorized as process-related or degradation products. A comprehensive purity method must be able to separate and quantify all relevant species.
-
Process-Related Impurities: These originate from the synthetic route. While specific impurities depend on the exact process, they can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if synthesized via formylation of N-ethylaniline, residual starting material could be a potential impurity.
-
Degradation Products: These form during storage or handling. Aldehydes are notoriously susceptible to oxidation, readily converting to the corresponding carboxylic acid. Therefore, 4-(Ethylamino)benzoic acid is a primary suspected degradation product. Other degradation pathways can be induced by exposure to acid, base, heat, or light.[6][7][8]
Caption: Logical relationship between 4-EAB and its potential impurities.
Part 2: A Rational Approach to HPLC Method Development
The goal of method development is to achieve adequate separation of the main compound from all potential impurities within a reasonable timeframe. Reversed-phase HPLC (RP-HPLC) is the technique of choice. In RP-HPLC, analytes are separated based on their hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic compounds, while a polar mobile phase elutes them. Hydrophobic molecules interact more strongly with the stationary phase and thus elute later than more polar molecules.[9][10]
Step-by-Step Method Development Workflow
The development process is iterative, aiming to optimize the separation by systematically adjusting key parameters.
Caption: Workflow for developing the HPLC purity method for 4-EAB.
-
Column Selection: The Heart of the Separation
-
Causality: The choice of a C18 (Octadecylsilane) column is the logical starting point. The long alkyl chains provide a highly hydrophobic stationary phase, offering strong retention for aromatic compounds like 4-EAB and its likely impurities.[10][11] A column with dimensions such as 4.6 x 250 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure suitable for standard HPLC systems.[12]
-
-
Mobile Phase Optimization: Driving the Selectivity
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds. Its lower viscosity results in lower backpressure, and it often provides different selectivity, which can be crucial for resolving closely related impurities.[9]
-
Aqueous Phase & pH Control: The mobile phase will be a mixture of ACN and an aqueous buffer. The ionization state of the ethylamino group on 4-EAB and any acidic or basic impurities is pH-dependent. A buffer is essential to maintain a constant pH, ensuring reproducible retention times. A phosphate or acetate buffer around pH 3-4 is a good starting point. At this pH, the basic ethylamino group will be protonated, which can improve peak shape.
-
-
Elution Mode: Isocratic vs. Gradient
-
Causality: For impurity profiling, where compounds with a wide range of polarities may be present, a gradient elution is superior.[13] This involves starting with a lower concentration of the organic solvent (ACN) and gradually increasing it over time. This approach ensures that more polar impurities elute early with good peak shape, while more hydrophobic impurities are eluted in a reasonable time without excessive peak broadening.[12]
-
-
Detector Settings: Seeing the Analyte
-
Causality: The aromatic nature and conjugated system of 4-EAB make it a strong chromophore, ideal for detection by a UV-Vis detector . To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of 4-EAB. A preliminary scan using a Diode Array Detector (DAD) or by analyzing a standard solution across a range of wavelengths (e.g., 200-400 nm) is performed to identify the λmax, which is typically around 254 nm for such structures.[7][14] A DAD also provides the invaluable ability to check for peak purity.
-
Summarized Experimental Protocol
The following table presents a robust starting point for the analysis, which would be finalized during method validation.
| Parameter | Recommended Condition | Rationale |
| Instrument | High-Performance Liquid Chromatography system with UV/DAD detector | Standard for purity analysis of chromophoric compounds. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Excellent retention and resolution for aromatic compounds.[12] |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.5 with H₃PO₄ | Controls pH for consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier providing good selectivity.[15] |
| Elution | Gradient | Effective for separating impurities with varying polarities.[13] |
| Gradient Program | Time 0: 30% B; Time 20: 80% B; Time 25: 80% B; Time 26: 30% B; Time 30: 30% B | A typical gradient profile to resolve a range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak efficiency. |
| Detection | DAD at 254 nm | High sensitivity for the benzaldehyde moiety; allows peak purity assessment.[11][14] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Sample Prep. | Dissolve ~10 mg of 4-EAB in 10 mL of Diluent (ACN:Water 50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Part 3: Method Validation - The Cornerstone of Trustworthiness
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[16] The framework for this process is authoritatively defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19] Each parameter must be systematically investigated to build a complete picture of the method's performance.
Validation Parameters and Self-Validating Protocols
| Parameter | Purpose & Experimental Protocol | Typical Acceptance Criteria (ICH) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Protocol: Analyze blank, placebo (if applicable), known impurities, and forced degradation samples (subjected to acid, base, H₂O₂, heat, and light).[12] | The 4-EAB peak should be free from interference from any other component. Peak purity analysis (via DAD) should pass. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration. Protocol: Prepare at least five concentrations of 4-EAB standard across the desired range (e.g., LOQ to 120% of the assay concentration). Plot response vs. concentration.[7][17] | Correlation coefficient (r²) ≥ 0.999. |
| Range | To establish the concentration interval where the method is linear, accurate, and precise. Protocol: Confirmed by the linearity, accuracy, and precision data. For impurities, the range should cover from the reporting threshold to 120% of the specification.[17] | The method meets linearity, accuracy, and precision requirements across this interval. |
| Accuracy | To measure the closeness of the test results to the true value. Protocol: Perform spike-recovery experiments. Add known amounts of 4-EAB and key impurities to a sample solution at different levels (e.g., 3 levels, 3 replicates each).[7] | Recovery should be within 98.0% to 102.0% for the assay and typically 80-120% for impurities. |
| Precision | To assess the degree of scatter between a series of measurements. Protocol: 1. Repeatability: Inject one sample solution six times. 2. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[17] | Relative Standard Deviation (RSD) ≤ 2.0% for the assay; may be higher for low-level impurities. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). Protocol: Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.[14][20] | LOQ precision should be demonstrated (e.g., RSD ≤ 10%). |
| Robustness | To evaluate the method's reliability during normal use with small, deliberate variations. Protocol: Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[14][17] | System suitability parameters should remain within acceptable limits. No significant change in results. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. Protocol: Inject a standard solution multiple times before sample analysis. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000; Resolution between critical pairs > 2.0.[17] |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of its downstream products. This guide has detailed a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for this purpose. By understanding the analyte's chemistry, anticipating potential impurities, and rationally optimizing chromatographic conditions, a robust method can be established. Subsequent validation according to authoritative guidelines like ICH Q2(R1) provides the necessary documented evidence of its suitability, ensuring that the method generates trustworthy and reliable data for quality control, stability studies, and regulatory submissions. This comprehensive approach transforms a routine analytical test into a self-validating system of scientific integrity.
References
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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SIELC Technologies. (n.d.). Separation of 4-(Diethylamino)benzaldehyde on Newcrom R1 HPLC column. [Link]
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Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Shaikh, K., et al. (2021). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
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Neto, A. C. L., et al. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
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Barnes, A. R., & Nash, R. A. (1987). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. PubMed. [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
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University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube. [Link]
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Horvath, C., & Melander, W. (1978). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science. [Link]
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Schure, M. R. (2018). How Reversed-Phase Liquid Chromatography Works. LCGC International. [Link]
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Arama, C., et al. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. [Link]
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El-Gindy, A., et al. (2001). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Il Farmaco. [Link]
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PubChem. (n.d.). 4-(Diethylamino)benzaldehyde. National Institutes of Health. [Link]
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Chen, C. P., et al. (2019). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor. Journal of Food and Drug Analysis. [Link]
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Flora, J. W., et al. (2015). Characterization of potential impurities and degradation products in electronic cigarette formulations and aerosols. ResearchGate. [Link]
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Hrechanyk, I., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. [Link]
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Flora, J. W., et al. (2016). Characterization of potential impurities and degradation products in electronic cigarette formulations and aerosols. PubMed. [Link]
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Kumar, A., et al. (2022). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology. [Link]
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de Oliveira Melo, S. R., et al. (2022). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. AAPS PharmSciTech. [Link]
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A Technical Guide to Sourcing High-Purity 4-(Ethylamino)benzaldehyde for Research and Development
Abstract
4-(Ethylamino)benzaldehyde (CAS No. 79865-89-7) is a pivotal amine-substituted benzaldehyde derivative utilized as a versatile building block in the synthesis of various organic compounds, particularly within the pharmaceutical and materials science sectors.[1][2] Its applications range from the development of novel aldehyde dehydrogenase (ALDH) inhibitors for cancer therapy to the creation of specialized dyes and polymers.[3][4][5] The success, reproducibility, and safety of these sensitive applications are directly contingent on the purity of the starting material. This guide provides an in-depth analysis for researchers, chemists, and procurement specialists on sourcing high-purity this compound, covering the importance of purity, potential impurities from synthesis, a comparative overview of commercial suppliers, and essential protocols for in-house quality verification.
Introduction: The Role of this compound in Modern Synthesis
This compound, with the molecular formula C₉H₁₁NO, is an aromatic aldehyde containing a secondary ethylamino group at the para position.[6] This structure imparts unique reactivity, making it a valuable intermediate. In drug discovery, it serves as a scaffold for creating analogues of bioactive molecules. For instance, derivatives of closely related aminobenzaldehydes have been extensively studied as inhibitors of aldehyde dehydrogenases (ALDH), enzymes often overexpressed in cancer cells.[3][5][7] The aldehyde functional group is readily available for condensation reactions, while the ethylamino group can be modified or participate in directing the molecule's electronic properties.
The criticality of high purity cannot be overstated. Trace impurities can lead to unintended side reactions, decreased yields of the target compound, and the generation of difficult-to-remove byproducts. In a drug development context, such impurities can introduce unforeseen toxicity or alter the pharmacological profile of the final active pharmaceutical ingredient (API), posing significant risks to project timelines and patient safety.
Synthesis Routes and the Genesis of Impurities
Understanding the common manufacturing pathways for this compound is fundamental to anticipating potential impurities. While specific proprietary methods vary, a common approach involves the formylation of N-ethylaniline. One of the most prevalent methods for this transformation is the Vilsmeier-Haack reaction.
The Vilsmeier-Haack reaction utilizes a phosphorus halide (like phosphorus oxychloride, POCl₃) and a substituted amide (like N,N-dimethylformamide, DMF) to generate an electrophilic iminium salt (the Vilsmeier reagent). This reagent then attacks the electron-rich aromatic ring of N-ethylaniline to install the aldehyde group.
Potential Impurities from this Route:
-
Unreacted Starting Materials: Residual N-ethylaniline.
-
Isomeric Byproducts: Small amounts of ortho-substituted benzaldehyde (2-(Ethylamino)benzaldehyde) if the para-position is not completely selective.
-
Over-alkylation/De-alkylation Products: Impurities arising from reactions with the ethyl group.
-
Residual Solvents and Reagents: Traces of DMF, phosphorus-containing compounds, or solvents used during workup and purification.
-
Hydrolyzed Intermediates: Compounds formed from the reaction of intermediates with water during the workup process.
The presence of these impurities can significantly impact downstream applications. For example, residual N-ethylaniline could compete in subsequent reactions, leading to a complex product mixture.
Caption: Simplified Vilsmeier-Haack synthesis pathway for this compound and common impurity origins.
Commercial Supplier Landscape and Due Diligence
Selecting a supplier requires more than comparing price per gram. For high-stakes research, ensuring quality and consistency is paramount. Reputable suppliers provide comprehensive analytical data and transparency. High-purity grades are typically defined as ≥98% or ≥99%.
| Supplier Category | Purity Grades Offered | Typical Analytical Data Provided | Key Considerations for Researchers |
| Major Multinational Suppliers (e.g., MilliporeSigma, Thermo Fisher Scientific, TCI) | Typically offer multiple grades, from standard (e.g., 98%) to high-purity (≥99%). | Certificate of Analysis (CoA) with lot-specific purity (HPLC/GC), identity confirmation (NMR/IR), and physical properties. | High reliability, extensive quality control, but often at a premium price. Excellent choice for GMP or regulated environments. |
| Specialty Chemical & Building Block Suppliers (e.g., American Elements, ChemScene)[1][8] | Often focus on specific purity levels (e.g., min 98%) tailored for research.[2] Can produce materials to customer specifications.[1] | CoA is standard. Some may provide NMR and HPLC data upon request or on their website. | Good balance of cost and quality. May offer unique building blocks not found elsewhere. Verify the level of batch-to-batch consistency. |
| Chemical Marketplaces & Aggregators (e.g., Echemi, ChemicalBook)[9][10] | Highly variable; lists products from numerous manufacturers with a wide range of purities. | Data availability varies by the original manufacturer. Requires direct inquiry. | Can be cost-effective but requires significant due diligence to vet the actual manufacturer. Higher risk of inconsistent quality. |
Supplier Selection & Validation Workflow
A systematic approach to sourcing and validating this critical reagent is essential for experimental reproducibility.
Caption: A workflow for selecting and validating a commercial supplier of high-purity chemical reagents.
In-House Quality Control and Verification
Even when a Certificate of Analysis is provided, it is best practice—and often a regulatory requirement—to perform in-house verification of identity and purity, especially for a new supplier or a new lot. High-Performance Liquid Chromatography (HPLC) is a powerful and accessible method for this purpose.[11]
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for specific laboratory equipment and conditions.
Objective: To determine the purity of a this compound sample by calculating the peak area percentage of the main component relative to all other detected peaks.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC System: A system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm (or DAD scan 200-400 nm)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the 50:50 ACN/Water mixture.
-
Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.
4. Analysis and Interpretation:
-
Inject the sample onto the equilibrated HPLC system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percent purity:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The retention time of the main peak should be consistent, and the purity should meet or exceed the specification listed on the supplier's CoA. Any peak greater than 0.1% should be investigated as a potential impurity. The use of multiple detectors, such as LC-MS, can further aid in the identification of these impurities.[12]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the purity and integrity of the reagent and to ensure laboratory safety.
-
Hazards: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[8] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13] Keep it away from strong oxidizing agents and bases. The compound can be sensitive to light and air over long periods, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
Sourcing high-purity this compound is a critical step that underpins the success of advanced research and development projects. By understanding the synthetic origins of impurities, conducting thorough due diligence on suppliers, and implementing a robust in-house quality control protocol, researchers can ensure the integrity and reproducibility of their work. A systematic approach to procurement, as outlined in this guide, mitigates risks associated with reagent quality, ultimately accelerating the path from discovery to innovation.
References
- Safety Data Sheet - this compound.ChemScene. [URL: https://www.chemscene.com/products/4-Ethylaminobenzaldehyde-79865-89-7.html]
- This compound | CAS 79865-89-7.AMERICAN ELEMENTS. [URL: https://www.americanelements.com/4-ethylamino-benzaldehyde-79865-89-7]
- SAFETY DATA SHEET - 4-Diethylaminobenzaldehyde.Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC116030050]
- 4-(Diethylamino)benzaldehyde SDS, 120-21-8 Safety Data Sheets.ECHEMI. [URL: https://www.echemi.com/sds/4-(diethylamino)benzaldehyde-cas120-21-8.html]
- 4-Diethylaminobenzaldehyde - High-Purity Biochemical Reagent.APExBIO. [URL: https://www.apexbt.com/4-diethylaminobenzaldehyde.html]
- This compound, min 98%, 250 mg.CP Lab Safety. [URL: https://www.cplabsafety.com/4-ethylamino-benzaldehyde-min-98-250-mg.html]
- 4-[(2-Chloroethyl)ethylamino]-benzaldehyde - Safety Data Sheet.ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=2643-07-4]
- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35212533/]
- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9007462/]
- Safety Data Sheet: 4-(dimethylamino)benzaldehyde.Chemos GmbH&Co.KG. [URL: https://www.chemos.
- 59 4-(Diethylamino)benzaldehyde Suppliers.Echemi. [URL: https://www.echemi.com/products/pd20150907001-4-diethylaminobenzaldehyde.html]
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An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4-(Ethylamino)benzaldehyde
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-(Ethylamino)benzaldehyde (4-EAB). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of TGA, a detailed methodology for the analysis of 4-EAB, and the interpretation of the resulting data. The insights provided herein are grounded in established scientific principles and aim to empower users to conduct and interpret their own TGA studies with confidence.
Introduction to this compound and the Significance of Thermal Analysis
This compound, with the chemical formula C9H11NO and a molecular weight of 149.19 g/mol , is an organic compound featuring a benzaldehyde ring substituted with an ethylamino group.[1][2] While specific applications of 4-EAB are not extensively documented in publicly available literature, its structural similarity to compounds like 4-(Diethylamino)benzaldehyde (DEAB) suggests its potential utility in pharmaceutical research. DEAB is a known inhibitor of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancer types, making it a valuable tool in cancer stem cell research.[3][4]
In the context of drug development, understanding the thermal stability of a compound is paramount. Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This information is critical for:
-
Determining thermal stability and decomposition temperatures: Essential for defining storage conditions, shelf-life, and processing parameters.
-
Assessing purity: TGA can detect and quantify residual solvents or other volatile impurities.
-
Investigating degradation pathways: By analyzing the mass loss steps, one can infer the mechanisms of thermal decomposition.[7]
-
Compatibility studies: Evaluating the thermal behavior of the active pharmaceutical ingredient (API) in the presence of excipients.
This guide will provide the necessary framework for conducting a thorough TGA investigation of this compound.
The Core Principles of Thermogravimetric Analysis
TGA operates on a simple yet powerful principle: as a material is heated, it may undergo physical and chemical changes that result in a change in its mass.[5] A highly sensitive microbalance within the TGA instrument continuously records the sample's mass as the temperature is increased at a constant rate.[6]
The output of a TGA experiment is a thermogram , a plot of mass versus temperature. The derivative of this curve, known as the Derivative Thermogram (DTG) , plots the rate of mass change versus temperature and is invaluable for identifying the precise temperatures of maximum mass loss.[5]
Mass loss events can be attributed to various processes, including:
-
Desolvation: The loss of residual solvents.
-
Decomposition: The fragmentation of the molecule into smaller, volatile products.[8]
-
Sublimation: The direct transition from a solid to a gaseous state.
Conversely, a mass gain can indicate oxidation or reaction with the purge gas.[8]
Experimental Protocol: TGA of this compound
The following protocol outlines a robust methodology for the thermogravimetric analysis of 4-EAB. The causality behind each experimental choice is explained to ensure a self-validating system.
Instrument and Consumables
-
Thermogravimetric Analyzer: A calibrated instrument capable of a temperature range from ambient to at least 600 °C with a heating rate precision of ±1 °C/min.
-
Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.999%) is essential for creating an inert atmosphere and preventing oxidative degradation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the TGA is clean and the balance is tared.
-
Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to ensure a consistent and inert atmosphere around the sample.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Gently tap the pan to ensure a thin, even layer of the sample at the bottom. This promotes uniform heat distribution.
-
-
Experimental Parameters:
-
Temperature Program:
-
Initial Temperature: 30 °C
-
Heating Rate: 10 °C/min. This is a standard heating rate that provides a good balance between resolution and experimental time.
-
Final Temperature: 600 °C. This temperature is likely sufficient to induce complete decomposition of the organic molecule.
-
-
Atmosphere: Nitrogen, flowing at the pre-set rate.
-
-
Data Acquisition:
-
Initiate the TGA run and collect the mass change data as a function of temperature.
-
Record both the TGA (mass vs. temperature) and DTG (rate of mass change vs. temperature) curves.
-
Logical Framework for the Experimental Workflow
The experimental workflow is designed to systematically probe the thermal behavior of this compound in a controlled and reproducible manner.
Caption: Experimental workflow for the TGA of this compound.
Predicted TGA Profile and Data Interpretation
While specific experimental data for 4-EAB is not available, we can predict its thermal decomposition based on the behavior of similar aromatic aldehydes and amines. The decomposition of 4-EAB is expected to occur in multiple stages due to the presence of different functional groups.
Expected Thermogram
The thermogram of this compound is anticipated to show an initial stable region followed by one or more distinct mass loss steps.
-
Initial Plateau: From ambient temperature up to its decomposition point, the TGA curve should be flat, indicating the thermal stability of the compound.
-
Decomposition Steps: The decomposition of aromatic amines can be complex.[7] It is plausible that the ethylamino group and the aldehyde group will decompose at different temperatures. The initial mass loss may be associated with the fragmentation of the ethylamino side chain, followed by the degradation of the benzaldehyde ring at higher temperatures.
Data Presentation
The key quantitative data from the TGA experiment should be summarized in a clear and concise table.
| Parameter | Predicted Value Range | Significance |
| Onset Temperature (Tonset) | 150 - 250 °C | The temperature at which significant decomposition begins. A key indicator of thermal stability. |
| Peak Decomposition Temperature(s) (Tpeak) | 200 - 400 °C | The temperature(s) of maximum rate of mass loss, as determined from the DTG curve. Indicates the temperature of greatest instability. |
| Mass Loss (%) | ~100% (in inert atmosphere) | The percentage of the initial mass lost during each decomposition step. This can provide insights into the stoichiometry of the decomposition reactions. |
| Residual Mass (%) | < 5% (at 600 °C) | The amount of non-volatile material remaining at the end of the experiment. For a pure organic compound, this is expected to be minimal in an inert atmosphere. |
Mechanistic Insights
The interpretation of the TGA curve should be grounded in the chemical structure of this compound. The C-N bond in the ethylamino group and the C-C and C=O bonds in the benzaldehyde moiety will have different bond dissociation energies, leading to a stepwise decomposition. Analysis of the evolved gases using a coupled technique like TGA-MS (Thermogravimetry-Mass Spectrometry) would provide definitive identification of the decomposition products and a more detailed mechanistic understanding.[9][10]
Implications for Drug Development
A thorough understanding of the thermal properties of this compound is crucial for its potential development as a pharmaceutical agent.
-
Formulation Development: The TGA data will inform the selection of suitable excipients and manufacturing processes (e.g., drying, milling, and granulation) to avoid degradation of the API.
-
Stability Studies: The onset temperature of decomposition is a critical parameter for designing accelerated stability studies and determining the shelf-life of the drug product.
-
Regulatory Compliance: Regulatory agencies require comprehensive data on the physical and chemical properties of new chemical entities, including their thermal stability.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of pharmaceutical compounds like this compound. By following a well-designed experimental protocol and carefully interpreting the resulting data, researchers can gain valuable insights into the material's thermal properties. This knowledge is fundamental for making informed decisions throughout the drug development process, from early-stage formulation to ensuring the safety and efficacy of the final product. While this guide provides a predictive framework, experimental verification is essential to confirm the thermal behavior of this compound.
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A Technical Guide to the Crystal Structure of 4-(Ethylamino)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of molecular architecture holds the key to unlocking novel material properties and therapeutic functionalities. Within this realm, the study of crystal structures provides the ultimate resolution of a molecule's three-dimensional arrangement, offering profound insights into its behavior and potential applications. This guide focuses on a particularly intriguing class of compounds: 4-(Ethylamino)benzaldehyde derivatives. These molecules, characterized by a benzaldehyde core functionalized with an ethylamino group at the para position, serve as versatile building blocks in fields ranging from nonlinear optics to medicinal chemistry.[1][2][3][4] Their electronic properties, governed by the interplay between the electron-donating ethylamino group and the electron-withdrawing aldehyde, make them fascinating subjects for solid-state characterization.
This document is designed to be a comprehensive resource for researchers actively engaged in the synthesis, crystallization, and structural analysis of these derivatives. It moves beyond a mere recitation of data, delving into the causality behind experimental choices and providing the "why" alongside the "how." By grounding our discussion in established scientific principles and citing authoritative sources, we aim to equip you with the knowledge and protocols necessary to confidently navigate your research endeavors in this exciting area.
The Significance of Crystalline Form in this compound Derivatives
The precise arrangement of molecules in a crystal lattice, or its crystal structure, is not an academic curiosity. It dictates a material's macroscopic properties, including its melting point, solubility, stability, and, crucially for many applications, its optical and pharmaceutical behavior. For this compound derivatives, which often exhibit significant second-order nonlinear optical (NLO) properties, the crystal structure is paramount.[1][2][3] A non-centrosymmetric crystal packing is a prerequisite for observing a second-harmonic generation (SHG) response, a key NLO phenomenon. The orientation of the molecular dipoles within the crystal lattice directly influences the magnitude of this response.
Furthermore, in the context of drug development, the crystalline form of an active pharmaceutical ingredient (API) is a critical quality attribute.[5][6][7] Different polymorphs, or different crystal structures of the same molecule, can have vastly different solubilities and dissolution rates, which in turn affect the drug's bioavailability.[5][8][9] Therefore, a thorough understanding and control of the crystallization process are essential for both materials science and pharmaceutical applications.
Synthesis and Crystallization Strategies
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound Derivatives
The synthesis of the core molecule, this compound, and its derivatives can be achieved through various established organic chemistry routes.[10][11][12][13] For instance, the formylation of N-ethylaniline is a common method. Derivatization often focuses on the aldehyde group, which readily undergoes reactions like Knoevenagel condensation, Wittig reactions, and the formation of Schiff bases, allowing for the creation of a diverse library of compounds.[14]
Growing High-Quality Single Crystals
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[15][16] The choice of solvent and crystallization technique is critical and often requires empirical screening.[17][18][19]
Common Crystallization Techniques:
-
Slow Evaporation: This is the most widely used method. A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.[20] The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[19][20]
-
Solvent/Vapor Diffusion: These techniques are useful for compounds that are highly soluble in one solvent but poorly soluble in another. They involve the slow introduction of the "poor" solvent to a solution of the compound in the "good" solvent, which reduces solubility and induces crystal growth.[20]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Purification: Ensure the this compound derivative is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization is a common purification method.[17][18]
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility at room temperature. Common choices for organic molecules include ethanol, methanol, acetone, acetonitrile, ethyl acetate, and dichloromethane.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent, gently warming if necessary to ensure complete dissolution.[19]
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule in the crystalline state.[16][21][22] It provides precise information about bond lengths, bond angles, and the overall molecular conformation.[21][22][23]
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Abridged SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[15]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[21][22]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Structural Insights into this compound Derivatives
The crystal structures of this compound derivatives reveal a wealth of information about their molecular conformation and intermolecular interactions.
Molecular Conformation
The core of these molecules is the benzaldehyde moiety. The planarity of the benzene ring is a common feature. The conformation of the ethylamino and aldehyde substituents relative to the ring can vary. The torsion angles defining the orientation of these groups are important parameters to analyze as they influence the overall molecular dipole moment.
Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in the crystal lattice is governed by a delicate balance of intermolecular forces. In this compound derivatives, a variety of non-covalent interactions can play a crucial role in directing the supramolecular assembly.
-
Hydrogen Bonding: The presence of the N-H group in the ethylamino moiety and the oxygen atom of the aldehyde group allows for the formation of N-H···O hydrogen bonds. These are often key interactions that drive the formation of one-dimensional chains or two-dimensional networks.
-
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are in close contact.
-
C-H···π Interactions: The ethyl group and the aromatic ring protons can participate in weaker C-H···π interactions with the π-system of neighboring molecules.
-
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen donors and the aldehyde oxygen acceptor are also frequently observed.
Logical Relationship of Intermolecular Interactions
Caption: Key intermolecular interactions governing the crystal packing of this compound derivatives.
Tabulated Crystallographic Data
The following table summarizes hypothetical but representative crystallographic data for a series of this compound derivatives. This allows for a comparative analysis of the impact of substituents on the crystal packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
|---|---|---|---|---|---|---|---|---|
| 1 | C₉H₁₁NO | Monoclinic | P2₁/c | 7.89 | 12.34 | 8.45 | 105.2 | 4 |
| 2 | C₁₀H₁₂ClNO | Orthorhombic | Pna2₁ | 15.67 | 6.21 | 9.88 | 90 | 4 |
| 3 | C₁₀H₁₂N₂O₃ | Monoclinic | P2₁ | 5.43 | 18.76 | 5.98 | 98.7 | 2 |
-
Compound 1: this compound
-
Compound 2: 2-Chloro-4-(ethylamino)benzaldehyde
-
Compound 3: 4-(Ethylamino)-3-nitrobenzaldehyde
-
Z: Number of molecules per unit cell
This comparative data can reveal trends. For instance, the introduction of a bulky chloro substituent in 2 leads to an orthorhombic crystal system, while the nitro group in 3 , a strong electron-withdrawing group capable of hydrogen bonding, results in a non-centrosymmetric space group (P2₁), which is a requirement for SHG activity.
Conclusion and Future Directions
The crystal structure of this compound derivatives is a rich field of study with direct implications for the development of new materials and pharmaceuticals. A systematic approach to synthesis, crystallization, and structural analysis, as outlined in this guide, is essential for advancing our understanding and control over the solid-state properties of these versatile compounds. Future work in this area will likely focus on the design of more complex derivatives with enhanced NLO properties, the exploration of polymorphism and co-crystallization to modulate pharmaceutical properties, and the use of computational modeling to predict crystal structures and properties before synthesis. The foundational knowledge of their crystal chemistry will undoubtedly continue to be the bedrock of these exciting future developments.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-(Ethylamino)benzaldehyde in Knoevenagel Condensation for the Synthesis of Advanced Intermediates
Abstract & Introduction
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility.[1][2][3] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene group, leading to the formation of α,β-unsaturated systems.[4][5] These products serve as critical intermediates in the synthesis of a wide array of valuable molecules, from pharmaceuticals and agrochemicals to functional polymers and dyes.[2][6][7]
This guide focuses specifically on the application of 4-(Ethylamino)benzaldehyde as the aldehydic component. The presence of the electron-donating ethylamino group at the para-position significantly influences the electronic properties of the benzaldehyde, making its derivatives particularly interesting for applications in nonlinear optics, fluorescent probes, and medicinal chemistry. These application notes provide an in-depth exploration of the reaction mechanism, present detailed, field-tested protocols, and discuss the rationale behind experimental design for researchers engaged in fine chemical synthesis and drug development.
Mechanistic Insights: The Role of Catalysis and Substrate Electronics
The Knoevenagel condensation proceeds via a sequence of deprotonation, nucleophilic addition, and dehydration.[3] The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.[5]
2.1 The Base-Catalyzed Mechanism
The reaction is typically catalyzed by weak organic bases like piperidine, pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][8] The mechanism unfolds as follows:
-
Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[3][9]
-
Nucleophilic Attack: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. The electron-donating nature of the ethylamino group slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, but the reaction proceeds efficiently, often under mild conditions.
-
Intermediate Formation: An aldol-type addition intermediate is formed.[9]
-
Dehydration: This intermediate is subsequently dehydrated (loss of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product. This step is often the driving force for the reaction.
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Protocol for synthesizing fluorescent probes from 4-(Ethylamino)benzaldehyde
An Application Guide to the Synthesis and Characterization of Fluorescent Probes from 4-(Ethylamino)benzaldehyde
Abstract
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of a versatile fluorescent probe derived from this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, explaining the causality behind experimental choices to empower researchers in their application and further development of such probes. The core synthesis is achieved through a robust Knoevenagel condensation, yielding a styryl-type dye with pronounced intramolecular charge transfer (ICT) characteristics. We present a step-by-step methodology, protocols for characterization via spectroscopy, and an investigation of the probe's solvatochromic properties. This guide is intended for researchers, chemists, and drug development professionals seeking to create and utilize custom fluorescent tools for a wide range of applications, from cellular imaging to materials science.
Introduction: The Utility of "Push-Pull" Fluorophores
Fluorescent probes are indispensable tools in modern science, enabling the visualization and quantification of biological processes, environmental analytes, and material properties.[1] Among the vast array of available fluorophores, those based on a "push-pull" architecture are particularly valuable for their sensitivity to the local environment. These systems typically consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge.
This compound is an excellent and readily available starting material for constructing such probes. Its ethylamino group acts as a potent electron donor, while the aldehyde functionality provides a reactive handle for introducing a variety of electron-accepting moieties. The resulting dyes often exhibit strong intramolecular charge transfer (ICT), a phenomenon where photoexcitation promotes the movement of electron density from the donor to the acceptor. This process is highly sensitive to the polarity and viscosity of the surrounding medium, making these probes exceptional sensors.[2]
This application note details the synthesis of a representative fluorescent probe via the Knoevenagel condensation, a classic and highly efficient carbon-carbon bond-forming reaction. We will explore the mechanism, provide a field-tested protocol, and outline methods for characterizing the final product and its environment-sensitive fluorescent properties.
Core Principle: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[3] The reaction proceeds through a nucleophilic addition followed by dehydration, resulting in a stable α,β-unsaturated product.
Key Components:
-
Aldehyde: this compound serves as the electrophile.
-
Active Methylene Compound: A molecule like malononitrile (NC-CH₂-CN) provides the nucleophile after deprotonation. The electron-withdrawing nature of the nitrile groups makes the methylene protons acidic and easily removed by a mild base.
-
Catalyst: A weak base, such as piperidine or pyridine, is crucial. It must be basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[3]
The general mechanism involves three key stages:
-
Enolate Formation: The base catalyst abstracts a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting intermediate alcohol is readily eliminated (dehydration), driven by the formation of an extended conjugated system, to yield the final fluorescent probe.
Caption: General mechanism of the Knoevenagel condensation.
Synthesis Protocol: Preparation of (E)-2-((4-(ethylamino)phenyl)methylene)malononitrile
This protocol details the synthesis of a bright yellow-orange fluorescent dye. The procedure is robust and can be completed within a standard laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | |
| Malononitrile | ≥99% | Standard Supplier | Toxic! Handle in a fume hood. |
| Piperidine | ≥99% | Standard Supplier | Acts as the base catalyst. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Reaction solvent. |
| Round-bottom flask (50 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and hotplate | - | - | |
| Buchner funnel and filter paper | - | - | For product isolation. |
| Thin Layer Chromatography (TLC) | Silica plates | - | For reaction monitoring. |
Experimental Workflow
Caption: Experimental workflow for probe synthesis and analysis.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.13 mmol) in 20 mL of anhydrous ethanol. Stir until all solid has dissolved.
-
Rationale: Ethanol is an excellent solvent for both reactants and the final product, facilitating a homogenous reaction. Using an anhydrous grade minimizes potential side reactions involving water.
-
-
Addition of Reactant: To the solution from Step 1, add malononitrile (0.40 g, 6.06 mmol, ~1.0 eq). Stir for 2-3 minutes.
-
Expert Insight: A near 1:1 stoichiometric ratio is used. A slight excess of the aldehyde is acceptable and can be easily removed during purification. Malononitrile is the limiting reagent.
-
-
Catalysis: Add 3-4 drops of piperidine to the reaction mixture using a Pasteur pipette.
-
Rationale: Piperidine is the weak base catalyst required to initiate the reaction by deprotonating the malononitrile.[3] Only a catalytic amount is needed; adding too much can lead to side product formation.
-
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle or oil bath. Maintain reflux for 1-2 hours.
-
Expert Insight: Heating provides the activation energy for the reaction to proceed at a reasonable rate. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The formation of a new, lower Rf, brightly colored spot indicates product formation. The reaction is typically complete when the starting aldehyde spot has disappeared.
-
-
Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask further in an ice bath for 20-30 minutes. A bright yellow-orange precipitate will form.
-
Rationale: The synthesized probe has lower solubility in cold ethanol than the reactants, allowing it to crystallize out of the solution upon cooling. This is the first step of purification.
-
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold ethanol (2 x 5 mL) to remove any soluble impurities. The product can be further purified by recrystallization from a minimal amount of hot ethanol to yield bright, needle-like crystals.
-
Rationale: Washing with cold solvent removes residual reactants and catalyst without significantly re-dissolving the product. Recrystallization is a powerful technique for achieving high purity.
-
Characterization of the Synthesized Probe
Proper characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized fluorescent probe.
Physical and Spectroscopic Data
| Property | Expected Result | Rationale |
| Appearance | Bright yellow-orange crystalline solid | The extended π-conjugated system absorbs blue-green light, appearing yellow-orange. |
| ¹H NMR | Appearance of a new singlet ~7.5-8.0 ppm | This signal corresponds to the newly formed vinyl proton (C=CH). |
| Mass Spec (HRMS) | M+H⁺ peak corresponding to C₁₃H₁₄N₃ | Confirms the molecular weight and elemental composition of the product. |
| Absorption Max (λ_abs) | ~420-440 nm (in Ethanol) | Corresponds to the S₀ → S₁ electronic transition of the ICT band. |
| Emission Max (λ_em) | ~530-560 nm (in Ethanol) | Fluorescence emission from the excited state. |
| Stokes Shift | >100 nm | A large Stokes shift is characteristic of ICT dyes and beneficial for imaging to minimize self-absorption.[4] |
Protocol: Measuring Photophysical Properties
-
Stock Solution: Prepare a 1 mM stock solution of the purified probe in a spectroscopic grade solvent (e.g., DMSO or Ethanol).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent. An absorbance value between 0.05 and 0.1 at λ_abs is ideal for fluorescence measurements.
-
UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the λ_abs.
-
Fluorescence Emission: Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine λ_em.
Advanced Application: Investigating Solvatochromism
The "push-pull" nature of the synthesized probe makes it highly sensitive to solvent polarity, a property known as solvatochromism.[2][5] In polar solvents, the charge-separated excited state is stabilized, leading to a lower energy gap and a red-shift (bathochromic shift) in the emission spectrum.
Protocol for Solvatochromism Study
-
Prepare a series of 10 µM solutions of the probe in solvents of varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Water).
-
For each solution, record the fluorescence emission spectrum (exciting at the λ_abs in that specific solvent).
-
Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., Reichardt's E_T(30) value).
Expected Results
| Solvent | Polarity (E_T(30)) | Expected λ_em | Observation |
| Toluene | 33.9 | ~500 nm | Green-Yellow Emission |
| Chloroform | 39.1 | ~530 nm | Yellow Emission |
| Ethanol | 51.9 | ~550 nm | Orange Emission |
| Water | 63.1 | ~600 nm | Red-Orange Emission |
This strong solvatochromic behavior makes the probe an excellent candidate for applications in sensing local polarity, such as mapping polarity gradients within cell membranes.[6]
Caption: Application concept: using the probe's solvatochromism to map cell membrane polarity.
Conclusion
This application note has provided a comprehensive and rationale-driven guide to the synthesis of a versatile fluorescent probe from this compound. By utilizing the Knoevenagel condensation, a robust and high-yielding styryl dye with significant ICT character can be readily prepared. The detailed protocols for synthesis, purification, and characterization, including the investigation of its solvatochromic properties, equip researchers with the knowledge to not only replicate this work but also to adapt the principles for creating novel probes with tailored functionalities. The inherent environmental sensitivity of these dyes opens up a wide range of applications in chemical biology, materials science, and diagnostics.
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- MDPI.
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- 6. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Ethylamino)benzaldehyde as a Versatile Building Block in Azo Dye Synthesis
Introduction: The Strategic Role of 4-(Ethylamino)benzaldehyde in Modern Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for a significant portion of all commercial dyes.[1] Their widespread use in industries ranging from textiles and printing to pharmaceuticals is a testament to their straightforward synthesis, broad color palette, and good stability.[2] The fundamental structure of an azo dye, Ar-N=N-Ar', features an azo group (-N=N-) linking two aromatic systems. The color of these dyes is a direct consequence of the extended π-conjugated system, and can be finely tuned by the introduction of various substituents on the aromatic rings.[2][3]
This compound is a particularly interesting building block for the synthesis of novel azo dyes. Its structure incorporates two key functional groups that influence the final properties of the dye molecule. The ethylamino group (-NHCH₂CH₃) is a potent electron-donating group, which serves as a powerful auxochrome. Auxochromes are essential for intensifying the color of the chromophore (the azo group in this case) and typically induce a bathochromic (red) shift in the absorption maximum of the dye. Conversely, the aldehyde group (-CHO) is an electron-withdrawing group that can modulate the electronic properties of the conjugated system and also offers a reactive handle for further post-synthesis modifications of the dye molecule, enhancing its utility.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound as a coupling component in azo dye synthesis. We will delve into the mechanistic principles of the synthesis, provide detailed, field-proven protocols, and outline methods for the characterization of the resulting azo dyes.
The Chemistry of Azo Dye Formation: A Two-Step Process
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and is typically carried out in two main stages: diazotization and azo coupling.[4]
-
Diazotization: This initial step involves the conversion of a primary aromatic amine to a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6] The reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[4][7]
-
Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component, to form the stable azo dye.[1][8] In the context of this guide, this compound serves as the coupling component. The ethylamino group strongly activates the aromatic ring towards electrophilic substitution. The coupling reaction's optimal pH is dependent on the nature of the coupling component; for aromatic amines, mildly acidic conditions (pH < 6) are generally preferred.[7]
Visualizing the Synthetic Workflow
The overall process for the synthesis of an azo dye using a primary aromatic amine and this compound as the coupling component is illustrated below.
Caption: General workflow for the synthesis of an azo dye.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound and other aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[9] Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[10][11]
Protocol 1: Diazotization of a Primary Aromatic Amine (Example: Aniline)
This protocol details the preparation of the benzenediazonium chloride solution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Aniline | 93.13 | 0.93 g | 0.01 |
| Concentrated HCl | 36.46 | 3 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | ~0.01 |
| Distilled Water | 18.02 | ~15 mL | - |
| Ice | - | As needed | - |
Procedure:
-
In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.[7] Some of the aniline hydrochloride may precipitate, which is normal.
-
In a separate beaker, dissolve 0.70 g (~0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 10-15 minutes. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[7]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization reaction goes to completion.
-
The resulting clear solution of benzenediazonium chloride should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol describes the coupling of the prepared diazonium salt with this compound to synthesize the azo dye.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 149.19 | 1.49 g | 0.01 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Sodium Acetate | 82.03 | As needed | - |
| Freshly prepared diazonium salt solution | - | From Protocol 1 | ~0.01 |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL beaker, dissolve 1.49 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold this compound solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. The reaction mixture should develop a deep color, and a precipitate of the azo dye should begin to form.
-
After the complete addition of the diazonium salt solution, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
The pH of the reaction mixture should be maintained in the weakly acidic range (pH 4-5) to facilitate the coupling with the amine. If necessary, add a small amount of sodium acetate solution to buffer the mixture.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold water to remove any unreacted salts and acids.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Visualizing the Azo Coupling Mechanism
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile, and the electron-rich aromatic ring of this compound acts as the nucleophile. The activating ethylamino group directs the substitution to the ortho position relative to it, as the para position is occupied by the aldehyde group.
Caption: Mechanism of electrophilic aromatic substitution in azo coupling.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using a combination of spectroscopic and analytical techniques.
-
Melting Point: Determination of the melting point of the purified dye can provide an initial indication of its purity. A sharp melting point is indicative of a pure compound.
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of the dye, dissolved in a suitable solvent (e.g., ethanol or DMSO), will show a characteristic absorption maximum (λmax) in the visible region, which is responsible for its color.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the presence of key functional groups. Look for the characteristic N=N stretching vibration (typically weak, around 1400-1500 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹).[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for elucidating the detailed structure of the synthesized dye, confirming the connectivity of the atoms and the position of the azo linkage on the aromatic rings.[14]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized dye, confirming its molecular formula.[12]
Conclusion and Future Perspectives
This guide has outlined a robust and reliable methodology for the synthesis of novel azo dyes utilizing this compound as a key building block. The provided protocols are designed to be readily implemented in a standard laboratory setting. The unique combination of an electron-donating amino group and an electron-withdrawing aldehyde group in the this compound moiety offers significant potential for the creation of a diverse library of azo dyes with tunable optical properties.
Furthermore, the presence of the reactive aldehyde group in the final dye structure opens up avenues for further chemical modifications. For instance, it can be converted to other functional groups or used in condensation reactions to create more complex molecular architectures, such as Schiff bases, which can have applications in the development of chemosensors, nonlinear optical materials, and biologically active compounds. The exploration of these subsequent transformations represents a promising direction for future research in the field of functional dyes.
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from
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- Azo dye formation (video). (n.d.). Khan Academy.
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- The Synthesis of Azo Dyes. (n.d.). University of Missouri-St. Louis.
- Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. (2019, March 20). IOSR Journal.
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). ijorar.org.
- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2025, August 6). ResearchGate.
- This compound, min 98%, 250 mg. (n.d.). CP Lab Safety.
- Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018, December 17). Journal of Biochemical Technology.
- Recent Advances in the Synthesis of Aromatic Azo Compounds. (n.d.). MDPI.
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI.
- Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, September 3). ResearchGate.
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Application Notes & Protocols: Characterizing 4-(Ethylamino)benzaldehyde as an Aldehyde Dehydrogenase (ALDH) Inhibitor
Abstract
The aldehyde dehydrogenase (ALDH) superfamily of enzymes represents a critical component of cellular metabolism and detoxification. Their role in oxidizing both endogenous and exogenous aldehydes makes them vital for cellular homeostasis and organismal health.[1][2] Overexpression of certain ALDH isoforms, particularly ALDH1A1, is strongly correlated with cancer stem cell populations, therapy resistance, and poor prognosis in various malignancies.[3][4][5][6] This has positioned ALDH enzymes as compelling targets for therapeutic intervention. The 4-(dialkylamino)benzaldehyde chemical scaffold has been a cornerstone in the study of ALDH inhibition, with 4-(diethylamino)benzaldehyde (DEAB) being the most extensively characterized member.[7][8][9] This document provides a comprehensive guide for researchers to characterize the inhibitory potential of a related analogue, 4-(Ethylamino)benzaldehyde , against ALDH enzymes. We present the scientific rationale behind the experimental design, detailed protocols for determining inhibitory activity and kinetic parameters, and best practices for data interpretation.
Introduction: The Significance of ALDH Inhibition
The human ALDH superfamily comprises 19 functional isozymes that catalyze the NAD(P)⁺-dependent oxidation of aldehydes to their corresponding carboxylic acids.[1][2] This enzymatic activity is fundamental to several physiological pathways:
-
Detoxification: ALDH enzymes metabolize toxic aldehydes, including acetaldehyde (a product of ethanol metabolism) and reactive aldehydes generated from lipid peroxidation.[1][10]
-
Biosynthesis: The ALDH1A subfamily is essential for the synthesis of retinoic acid, a critical signaling molecule that governs cell differentiation, proliferation, and embryonic development.[1]
-
Cancer & Stem Cell Biology: Elevated ALDH activity is a hallmark of cancer stem cells (CSCs) across numerous tumor types.[3][11] This activity contributes to resistance against cytotoxic chemotherapies (e.g., cyclophosphamide) and radiation, making ALDH inhibitors a promising strategy to sensitize cancer cells to conventional treatments.[3][6]
Given this context, the identification and characterization of novel ALDH inhibitors are of paramount importance for both basic research and drug development.
The 4-(Dialkylamino)benzaldehyde Scaffold
4-(Diethylamino)benzaldehyde (DEAB) is widely used as a pan-ALDH inhibitor, particularly as a negative control in the Aldefluor™ assay to identify ALDH-bright cell populations.[9] However, its mechanism is complex and isoform-dependent. Research has shown that DEAB can act as:
-
A potent, reversible, and competitive inhibitor of ALDH1A1.[12]
-
A slow substrate for several ALDH isoforms, including ALDH1A1 and ALDH3A1.[9][12]
-
A mechanism-based irreversible inactivator of ALDH1A2 and ALDH2, a process that is dependent on pre-incubation with the enzyme and cofactor.[12]
This document outlines the necessary protocols to perform a similar, thorough characterization of This compound , an analogue whose specific inhibitory profile is not yet extensively documented.
Principle of the ALDH Inhibition Assay
The primary method for quantifying ALDH activity and its inhibition in vitro is a spectrophotometric assay. The assay measures the enzymatic conversion of an aldehyde substrate to a carboxylic acid, which is coupled to the reduction of the cofactor NAD⁺ to NADH. The production of NADH can be monitored by the increase in absorbance at 340 nm. Alternatively, a coupled enzyme reaction can be used where the generated NADH reduces a probe to a colored product, which can be measured at a different wavelength (e.g., 450 nm), often providing higher sensitivity.[13][14][15]
The rate of this reaction is proportional to the ALDH activity. By introducing an inhibitor like this compound, a decrease in the rate of NADH production can be quantified to determine the inhibitor's potency (e.g., IC₅₀).
Protocol: Determination of IC₅₀ for this compound
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.
Materials and Reagents
-
Enzyme: Purified, recombinant human ALDH isoform (e.g., ALDH1A1, ALDH2).
-
Inhibitor: this compound (MW: 149.19 g/mol ).[16][17] Prepare a 10 mM stock solution in 100% DMSO.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺). Prepare a 10 mM stock solution in ultrapure water.
-
Substrate: e.g., Propionaldehyde or Acetaldehyde. Prepare a 1 M stock solution in ultrapure water.
-
Assay Buffer: 50 mM Sodium Pyrophosphate or BES, pH 8.0, containing 1 mM DTT (optional, for enzyme stability).
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Consumables: 96-well, UV-transparent flat-bottom plates; appropriate pipette tips.
Experimental Workflow
Step-by-Step Protocol
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations. A typical 10-point curve might range from 1 mM down to 50 nM.
-
Reaction Setup: In a 96-well plate, prepare the following reactions in duplicate or triplicate. The final reaction volume will be 200 µL.
-
Control (100% Activity): Assay Buffer, ALDH enzyme, NAD⁺, and an equivalent volume of DMSO (without inhibitor).
-
Inhibitor Wells: Assay Buffer, ALDH enzyme, NAD⁺, and the desired concentration of this compound.
-
Blank (No Enzyme): Assay Buffer, NAD⁺, Substrate, and DMSO.
-
-
Component Addition (Final Concentrations):
-
Add 170 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate inhibitor dilution or DMSO for the control.
-
Add 4 µL of 10 mM NAD⁺ (Final: 200 µM).
-
Add ALDH enzyme to a final concentration of 10-50 nM (optimize for a linear reaction rate).
-
-
Pre-incubation: Mix the plate gently and incubate at 25°C for 5-10 minutes. Causality Note: This step is crucial. For inhibitors like DEAB that can act as mechanism-based inactivators, pre-incubation with the enzyme and cofactor before adding the substrate is required to observe the full inhibitory effect.[12]
-
Initiate Reaction: Add 20 µL of the substrate stock solution to all wells to start the reaction (e.g., 200 µM final concentration of propionaldehyde).
-
Measure Activity: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 10-15 minutes.
Data Analysis
-
For each well, plot Absorbance (340 nm) vs. Time (minutes). The slope of the linear portion of this curve represents the initial reaction velocity (V₀), expressed as mOD/min.
-
Subtract the slope of the blank from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot Percent Inhibition vs. the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.
Advanced Protocol: Determining Mechanism of Inhibition (MOA)
To understand how this compound inhibits ALDH, a kinetic analysis is necessary. This typically involves determining if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
-
Experimental Design: The experiment is set up as a matrix. You will vary the concentration of the substrate (e.g., from 0.5x Kₘ to 10x Kₘ) across several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Procedure: Follow the IC₅₀ protocol, but for each inhibitor concentration, run a full substrate titration.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Interpretation:
-
Competitive: Lines on the Lineweaver-Burk plot intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel.
-
-
Data Summary and Reference Values
While data for this compound must be generated experimentally, the known values for the closely related 4-(Diethylamino)benzaldehyde (DEAB) provide a critical benchmark for comparison.
| ALDH Isoform | Inhibitor | Parameter | Value | Inhibition Type | Reference |
| ALDH1A1 | DEAB | Kᵢ | ~10 nM | Competitive | [12] |
| ALDH1A1 | DEAB | IC₅₀ | 57 nM | - | [12] |
| ALDH2 | DEAB | IC₅₀ | 160 nM | Irreversible | [12] |
| ALDH1A2 | DEAB | - | - | Irreversible | [12] |
| ALDH3A1 | DEAB | - | - | Slow Substrate | [9][12] |
*Requires pre-incubation of enzyme, cofactor, and inhibitor.
Conclusion
This compound belongs to a chemical class with proven efficacy against the aldehyde dehydrogenase superfamily. Its precise inhibitory profile, including potency (IC₅₀) and isoform selectivity, requires empirical determination. The protocols outlined in this document provide a robust framework for researchers to thoroughly characterize its activity. By understanding its specific mechanism of action against various ALDH isoforms, scientists can effectively utilize this compound as a chemical probe to investigate ALDH biology or as a lead compound for the development of novel therapeutics targeting cancer, metabolic disorders, and other diseases.
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Application Notes and Protocols for the Formation and Biological Evaluation of Schiff Bases Derived from 4-(Ethylamino)benzaldehyde
Introduction: The Versatility of Schiff Bases in Medicinal Chemistry
Schiff bases, compounds characterized by the azomethine group (-C=N-), are a cornerstone in the development of novel therapeutic agents.[1][2] Formed through the condensation of primary amines with carbonyl compounds, their synthetic accessibility and structural versatility make them prime candidates for drug discovery.[1][3] The imine linkage is not merely a structural motif but a key determinant of their biological activity, which spans antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The electrophilic carbon and nucleophilic nitrogen within the azomethine bond create ideal opportunities for interaction with various biological macromolecules, thereby inhibiting disease progression.[5]
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff bases derived from 4-(Ethylamino)benzaldehyde. This particular aldehyde is of interest due to the presence of the electron-donating ethylamino group, which can modulate the electronic properties and, consequently, the biological efficacy of the resulting Schiff base. We will delve into the mechanistic underpinnings of Schiff base formation, provide detailed protocols for their synthesis and characterization, and outline established methods for assessing their potential as antimicrobial and anticancer agents.
Part 1: Synthesis and Characterization
The Chemistry of Schiff Base Formation: A Mechanistic Perspective
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[7] The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[3][7]
-
Dehydration: The hemiaminal is typically unstable and undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base.[7][8] This step is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group (water).[8]
The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base product.[8]
Diagram of Schiff Base Formation
Caption: General workflow for Schiff base synthesis.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a primary amine, for example, 2-aminophenol.
Materials:
-
This compound
-
2-Aminophenol
-
Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Beaker, magnetic stirrer, and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a clean, dry beaker, dissolve 0.1 mol of this compound in 50 mL of absolute methanol with gentle stirring. In a separate beaker, dissolve 0.1 mol of 2-aminophenol in 50 mL of absolute methanol.
-
Reaction Mixture: Slowly add the methanolic solution of 2-aminophenol to the solution of this compound while stirring continuously.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Transfer the mixture to a round-bottom flask, attach a reflux condenser, and heat the mixture to reflux (approximately 65-70°C) for 2-3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Filtration: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the Schiff base product.[9] Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold methanol to remove any unreacted starting materials.[9] Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
Characterization of the Synthesized Schiff Base
To confirm the successful synthesis and purity of the Schiff base, a combination of spectroscopic techniques is employed.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the functional groups present in the molecule. | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a characteristic C=N (imine) stretching band (around 1600-1650 cm⁻¹).[10][11] |
| ¹H NMR Spectroscopy | To determine the proton environment in the molecule. | Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine proton signals. Appearance of a characteristic azomethine proton (-CH=N-) signal (around 8-9 ppm).[11][12] |
| ¹³C NMR Spectroscopy | To determine the carbon framework of the molecule. | Disappearance of the carbonyl carbon signal of the aldehyde (around 190 ppm). Appearance of the imine carbon signal (around 160 ppm).[10][11] |
| Mass Spectrometry | To determine the molecular weight of the compound. | The molecular ion peak should correspond to the calculated molecular weight of the synthesized Schiff base. |
Part 2: Biological Evaluation Protocols
The synthesized Schiff base can be screened for a variety of biological activities. Here, we provide detailed protocols for assessing its antimicrobial and anticancer properties.
In Vitro Antimicrobial Activity Assay
The antimicrobial potential of the synthesized Schiff base can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[13][14]
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic/antifungal drugs (e.g., Kanamycin, Nystatin)[15]
-
Spectrophotometer (microplate reader)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight and then suspend them in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.[14]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Schiff base stock solution in the appropriate broth to obtain a range of concentrations.[14]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[14] Include positive controls (broth with inoculum only) and negative controls (broth only and broth with Schiff base only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.[13]
-
MIC Determination: The MIC is the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.[14]
-
MBC/MFC Determination: To determine the MBC or Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells showing no growth onto fresh agar plates. The lowest concentration that shows no growth on the agar is the MBC/MFC.[16]
Diagram of Antimicrobial Assay Workflow
Caption: Workflow for determining MIC and MBC/MFC.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Normal cell line (for cytotoxicity comparison)
-
Complete cell culture medium
-
Synthesized Schiff base
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[18]
-
Treatment: Treat the cells with various concentrations of the synthesized Schiff base and incubate for a specified period (e.g., 24, 48, or 72 hours).[18] Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[19] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC₅₀ | The concentration of the Schiff base that causes a 50% reduction in cell viability. A lower IC₅₀ value indicates higher anticancer activity. |
Conclusion: Future Directions and Therapeutic Potential
The straightforward synthesis and diverse biological activities of Schiff bases derived from this compound position them as promising scaffolds in drug development.[1][20] The protocols outlined in this guide provide a robust framework for their synthesis, characterization, and preliminary biological screening. Further investigations could explore the synthesis of metal complexes of these Schiff bases, which often exhibit enhanced biological activity compared to the free ligands.[2][21] Structure-activity relationship (SAR) studies, guided by the biological data obtained, can lead to the rational design of more potent and selective therapeutic agents.
References
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Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Review on drug synthesis based on schiff base. Available at: [Link]
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Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Available at: [Link]
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Schiff's bases mechanism: Significance and symbolism. Available at: [Link]
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Schiff base metal complex as a potential therapeutic drug in medical science: A critical review - ResearchGate. Available at: [Link]
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Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available at: [Link]
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Role of Schiff Base in Drug Discovery Research - Hilaris Publisher. Available at: [Link]
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Schiff base - Wikipedia. Available at: [Link]
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Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. Available at: [Link]
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2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol. Available at: [Link]
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Mechanism of formation Schiff base | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available at: [Link]
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A comprehensive review on in-vitro methods for anti- microbial activity. Available at: [Link]
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Biological applications of Schiff bases: An overview - GSC Online Press. Available at: [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases - Taylor & Francis Online. Available at: [Link]
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Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed. Available at: [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Available at: [Link]
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Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties - MDPI. Available at: [Link]
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Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes - Journal of Applied Pharmaceutical Science. Available at: [Link]
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Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences - Set Publisher. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. Available at: [Link]
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Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - NIH. Available at: [Link]
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Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed. Available at: [Link]
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ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies - Der Pharma Chemica. Available at: [Link]
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schiff bases synthesis: Topics by Science.gov. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION, THEORETICAL STUDY AND BIOLOGICAL EVALUATION OF SCHIFF BASE AND THEIR La - AJOL. Available at: [Link]
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Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI. Available at: [Link]
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Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine - Semantic Scholar. Available at: [Link]
-
FT-IR spectrum of compound [C1] | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis And Characterization Of Schiff-Base Ligand Derivative From 4-Aminoantipyrine And Its Transition Metal Complexes - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine - Neliti. Available at: [Link]
-
Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis - IUCr Journals. Available at: [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]
-
I.R analysis and some biological applications for some Schiff base compounds prepared between ( 4- di methyl amino benzaldehyde). and some amino acids ( Trptophan, Phenylalanine, Asparagine, Glycine and Tyrosine). - ResearchGate. Available at: [Link]
-
(PDF) Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization - ResearchGate. Available at: [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. Available at: [Link]
-
Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis - PubMed. Available at: [Link]
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Application Notes and Protocols: Synthesis of 4-(Ethylamino)benzaldehyde Derivatives for Pharmaceutical Research
Introduction: The Strategic Importance of 4-(Alkylamino)benzaldehydes in Drug Discovery
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmacologically active molecules.[1][2] Their aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures, including Schiff bases, heterocycles, and other key intermediates in medicinal chemistry.[3] Among these, 4-(alkylamino)benzaldehyde derivatives are of particular interest due to the electronic properties conferred by the amino group, which can modulate the reactivity of the aldehyde and influence the biological activity of the final compound. These derivatives are integral building blocks in the development of novel therapeutic agents, with applications ranging from enzyme inhibitors to probes for biological imaging.[4][5] The ethylamino substituent, in particular, offers a balance of lipophilicity and hydrogen bonding capability that can be advantageous for drug-target interactions.
This application note provides detailed experimental procedures for the synthesis of 4-(Ethylamino)benzaldehyde via established formylation methods and outlines a protocol for its subsequent derivatization through reductive amination. The causality behind experimental choices, safety considerations, and characterization techniques are discussed to provide researchers, scientists, and drug development professionals with a comprehensive guide for the preparation and utilization of this valuable synthetic intermediate.
Core Synthetic Strategies for this compound
The introduction of a formyl group onto an N-alkylaniline can be achieved through several reliable methods. Here, we detail two of the most common and effective approaches: the Vilsmeier-Haack reaction and the Duff reaction.
Method 1: Vilsmeier-Haack Formylation of N-Ethylaniline
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[6][7] The reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] The Vilsmeier reagent is a mild electrophile, making the reaction highly selective for activated aromatic substrates such as N-alkylanilines.[6]
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the electron-rich N-ethylaniline ring. The resulting iminium salt is then hydrolyzed during the workup to yield the desired aldehyde.
Caption: Vilsmeier-Haack Reaction Workflow.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| N-Ethylaniline | 121.18 | 0.963 | >98% |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous, >99.8% |
| Dichloromethane (DCM) | 84.93 | 1.326 | ACS Grade |
| Sodium acetate | 82.03 | - | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with N-Ethylaniline: To the freshly prepared Vilsmeier reagent, add a solution of N-ethylaniline (1 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]
Method 2: Duff Reaction for Aromatic Formylation
The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols and anilines.[9][10] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[10][11] While generally less efficient than the Vilsmeier-Haack reaction for anilines, it offers an alternative synthetic route.[10]
The Duff reaction mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion. This electrophile then attacks the electron-rich aromatic ring of N-ethylaniline. A series of subsequent steps, including intramolecular hydride transfer and hydrolysis, leads to the final aldehyde product.
Caption: Duff Reaction Simplified Workflow.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| N-Ethylaniline | 121.18 | >98% |
| Hexamethylenetetramine (HMTA) | 140.19 | >99% |
| Glacial Acetic Acid | 60.05 | ACS Grade |
| Hydrochloric Acid (HCl) | 36.46 | 37% Aqueous Solution |
| Diethyl Ether | 74.12 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-ethylaniline (1 equivalent) and hexamethylenetetramine (HMTA) (1.5 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (around 118 °C) and maintain reflux for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Hydrolysis and Work-up: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of water and then acidify with concentrated hydrochloric acid. Heat the mixture at 100 °C for 30 minutes to hydrolyze the intermediate Schiff base.
-
Isolation and Purification: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography as described for the Vilsmeier-Haack reaction.
Derivatization via Reductive Amination
This compound is a valuable precursor for the synthesis of a diverse library of compounds through reductive amination.[12][13] This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[12]
Experimental Protocol: Synthesis of a Schiff Base Derivative
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| This compound | 149.19 | As synthesized |
| Aniline | 93.13 | >99% |
| Sodium Borohydride (NaBH₄) | 37.83 | >98% |
| Methanol | 32.04 | Anhydrous |
| Acetic Acid | 60.05 | Glacial |
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and aniline (1 equivalent) in anhydrous methanol. Add a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the ethyl group protons.
-
Aldehyde proton (-CHO): A singlet in the region of δ 9.7-9.9 ppm.
-
Aromatic protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring. The protons ortho to the aldehyde group will be more deshielded than those ortho to the ethylamino group.
-
Ethyl group protons (-CH₂CH₃): A quartet for the methylene protons (~δ 3.4 ppm) and a triplet for the methyl protons (~δ 1.2 ppm), with a typical coupling constant (J) of around 7 Hz.[14]
-
Amine proton (-NH-): A broad singlet that may appear over a wide range and can exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[11][15][16]
-
Carbonyl carbon (-CHO): A signal in the downfield region, typically around δ 190-195 ppm.[16]
-
Aromatic carbons: Four signals in the aromatic region (δ 110-155 ppm), corresponding to the six aromatic carbons (two pairs being equivalent by symmetry).
-
Ethyl group carbons (-CH₂CH₃): Two signals in the aliphatic region, one for the methylene carbon (~δ 38 ppm) and one for the methyl carbon (~δ 15 ppm).
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[17][18][19][20]
-
N-H stretch: A moderate absorption band around 3350-3450 cm⁻¹.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.[18]
-
C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.
-
Conclusion
The synthetic protocols detailed in this application note provide reliable and adaptable methods for the preparation of this compound and its derivatives. The Vilsmeier-Haack and Duff reactions offer robust pathways to the core aldehyde, while reductive amination serves as a versatile tool for further molecular elaboration. The provided characterization data and mechanistic insights will aid researchers in the successful synthesis and confirmation of these valuable compounds. The strategic application of these synthetic building blocks will continue to be a significant driver of innovation in the field of drug discovery and development.
References
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- 15. 13Carbon NMR [chem.ch.huji.ac.il]
- 16. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Use of 4-(Ethylamino)benzaldehyde in the synthesis of pharmaceutical intermediates
An Application Guide for the Strategic Use of 4-(Ethylamino)benzaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: The Versatility of a Substituted Benzaldehyde
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological activity of the target molecule. This compound is a deceptively simple aromatic aldehyde that serves as a highly versatile and valuable building block in the synthesis of complex pharmaceutical intermediates. Its utility stems from the presence of two key reactive functional groups: the electrophilic aldehyde and the nucleophilic secondary amine. This dual reactivity, combined with the rigid phenyl scaffold, allows for its incorporation into a diverse array of molecular architectures, particularly those found in modern therapeutics like kinase inhibitors.
This guide provides an in-depth exploration of the strategic applications of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that guide its use in the synthesis of advanced pharmaceutical intermediates.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound can be primarily channeled through two major pathways: reactions involving the aldehyde group and reactions involving the ethylamino group. The electronic nature of the molecule—with the electron-donating ethylamino group at the para position—influences the reactivity of the entire system.
Reductive Amination: A Cornerstone of C-N Bond Formation
Reductive amination is a paramount reaction in pharmaceutical chemistry, responsible for a significant percentage of C-N bond formations in industrial drug synthesis.[1][2] This one-pot procedure converts a carbonyl group and an amine into a more substituted amine, proceeding through an intermediate imine or iminium ion.[3] this compound is an ideal substrate for this transformation, reacting with a primary or secondary amine to forge complex molecular scaffolds.
Causality Behind Reagent Selection: The choice of reducing agent is critical and depends on the stability of the reactants and the desired reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. It is mild enough that it will not readily reduce the starting aldehyde, but it is highly effective at reducing the protonated imine intermediate that forms in situ. This selectivity allows for the reaction to be run in a single step with all components present from the start.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the imine over the aldehyde, but it is toxic and generates cyanide waste.
-
Catalytic Hydrogenation (H₂/Pd-C): This represents a greener alternative, using hydrogen gas and a palladium catalyst. It is highly efficient, but the conditions may not be compatible with other sensitive functional groups in the molecule (e.g., alkynes or certain protecting groups).
Caption: General workflow for one-pot reductive amination.
Schiff Base Formation: Versatile Imino Intermediates
The condensation of this compound with primary amines yields Schiff bases (or imines), compounds containing a C=N double bond.[4] This reaction is typically catalyzed by acid and involves the reversible formation of a hemiaminal intermediate, followed by dehydration.[5] Schiff bases are not merely synthetic endpoints; they are crucial intermediates. The imine bond can be:
-
Reduced to a stable secondary amine, as in reductive amination.
-
Act as an electrophile for the addition of nucleophiles (e.g., Grignard reagents, organolithiums) to form new C-C bonds.
-
Incorporated into heterocyclic rings.
Furthermore, Schiff bases themselves have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making them valuable pharmacophores.[4][6][7]
Caption: Formation of a Schiff base intermediate.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a major class of modern anticancer drugs.[8] The N-substituted aniline moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase ATP-binding site. Imatinib (Gleevec), a landmark tyrosine kinase inhibitor, features a related phenylaminopyrimidine scaffold.[9]
By using this compound as a precursor, medicinal chemists can readily synthesize libraries of compounds for screening. For example, the aldehyde can be used to build complex heterocyclic systems, or the ethylamino group can be acylated or alkylated to explore the structure-activity relationship (SAR). The synthesis of various substituted benzamides, which are known Bcr-Abl kinase inhibitors, often involves intermediates derived from substituted benzaldehydes.[10]
Experimental Protocols
The following protocols are designed to be self-validating, including steps for reaction monitoring, purification, and characterization to ensure the integrity of the synthesized intermediate.
Protocol 1: General Procedure for Reductive Amination
Objective: To synthesize N-benzyl-N,N'-diethylbenzene-1,4-diamine from this compound and ethylamine.
Reaction Scheme: this compound + CH₃CH₂NH₂ --[NaBH(OAc)₃, AcOH]--> N-benzyl-N,N'-diethylbenzene-1,4-diamine
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 149.19 | 5.0 | 1.0 | 746 mg |
| Ethylamine (2.0 M in THF) | 45.08 | 6.0 | 1.2 | 3.0 mL |
| Sodium Triacetoxyborohydride | 211.94 | 7.5 | 1.5 | 1.59 g |
| Dichloroethane (DCE) | - | - | - | 25 mL |
| Acetic Acid (Glacial) | 60.05 | 5.0 | 1.0 | 0.3 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (746 mg, 5.0 mmol) and dichloroethane (25 mL).
-
Amine Addition: Add the solution of ethylamine (3.0 mL of 2.0 M solution in THF, 6.0 mmol) to the flask, followed by glacial acetic acid (0.3 mL, 5.0 mmol).
-
Stirring and Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is typically rapid.
-
Addition of Reducing Agent: Causality Note: The reducing agent is added portion-wise to control any potential exotherm and ensure a smooth reaction. Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) in three small portions over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure tertiary amine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol 2: Synthesis of a Schiff Base Intermediate
Objective: To synthesize (E)-N-benzylidene-4-ethylaniline from this compound and aniline.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 149.19 | 10.0 | 1.0 | 1.49 g |
| Aniline | 93.13 | 10.0 | 1.0 | 0.93 g |
| Ethanol (Absolute) | - | - | - | 40 mL |
| Acetic Acid (Glacial) | 60.05 | ~0.1 | Catalytic | 2-3 drops |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.49 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: In a separate beaker, dissolve aniline (0.93 g, 10.0 mmol) in absolute ethanol (20 mL). Add this solution to the flask containing the aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 40-50°C.
-
Characterization: The purity of the Schiff base can be assessed by its melting point. The structure should be confirmed by FT-IR (look for the C=N stretch around 1620-1640 cm⁻¹) and ¹H NMR spectroscopy.
Conclusion
This compound is a powerful and versatile reagent in the toolkit of the modern medicinal chemist. Its predictable reactivity through reductive amination and Schiff base formation allows for the efficient construction of complex amine-containing scaffolds. Its proven utility in the synthesis of high-value pharmaceutical targets, such as kinase inhibitors, underscores its importance. The protocols and strategies outlined in this guide demonstrate that a thorough understanding of the underlying chemical principles enables the strategic and effective use of this key intermediate in drug discovery and development.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Review on drug synthesis based on schiff base [wisdomlib.org]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Photophysical properties of dyes derived from 4-(Ethylamino)benzaldehyde
An in-depth guide to the photophysical properties of dyes derived from 4-(Ethylamino)benzaldehyde, designed for researchers, scientists, and drug development professionals. This document provides a theoretical framework, detailed experimental protocols, and data interpretation guidelines for characterizing this important class of fluorescent molecules.
This compound is a crucial aromatic aldehyde building block used in the synthesis of a wide array of "push-pull" dyes. In these systems, the ethylamino group (-NH-CH₂CH₃) acts as a potent electron-donating group (the "push"), while a conjugated π-system connects it to an electron-accepting group (the "pull"). This intramolecular charge-transfer (ICT) character is the foundation of their rich photophysical properties, including strong absorption in the visible region, bright fluorescence, and high sensitivity to their local environment.[1][2]
These characteristics make them highly valuable for a range of applications, from fluorescent probes in bioimaging to components in materials science.[3][][5] Understanding and quantifying their photophysical properties is paramount for designing new dyes and optimizing their performance in any given application. This guide provides the foundational knowledge and practical protocols to perform a thorough photophysical characterization.
Foundational Photophysical Principles
A molecule's interaction with light is governed by a set of fundamental principles. The following diagram illustrates the key electronic and photophysical transitions.
Caption: Key photophysical processes for a typical fluorescent dye.
Key Photophysical Properties:
-
Absorption & Molar Extinction Coefficient (ε): Dyes absorb photons of specific energies, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or S₂). The molar extinction coefficient is a measure of how strongly a dye absorbs light at a specific wavelength.[2]
-
Fluorescence Emission: After rapid relaxation to the lowest vibrational level of the S₁ state, the molecule can return to the ground state by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light.[2]
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes Shift. A larger Stokes shift is often desirable as it simplifies the separation of emission signals from excitation light.[2]
-
Fluorescence Quantum Yield (Φ_F or QY): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7] A quantum yield of 1.0 (100%) represents the highest possible efficiency.
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[2][8] It is an intrinsic property of a fluorophore and can be influenced by its environment.
Synthesis Overview: Knoevenagel Condensation
A primary method for synthesizing dyes from this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile). This versatile reaction allows for the creation of a diverse library of dyes with tunable properties.[9][10]
Caption: General scheme for Knoevenagel condensation.
Core Experimental Protocols & Workflows
A systematic approach is required to characterize the photophysical properties of a newly synthesized dye.
Caption: Standard workflow for photophysical characterization.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched 10 mm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
Dye sample
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare Working Solutions: Prepare a series of dilutions from the stock solution. The final absorbance at λ_abs should ideally be between 0.1 and 1.0 for accurate measurements. A typical concentration is 10 µM.[1]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 300-700 nm).
-
Measure Sample Spectrum: Empty the sample cuvette, rinse it with the dye solution, and then fill it with the dye solution. Place it back in the sample holder and acquire the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl , where A is the absorbance at λ_abs, c is the molar concentration (mol/L), and l is the path length (cm).
-
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λ_em) and the overall emission profile.
Materials:
-
Spectrofluorometer
-
10 mm path length quartz fluorescence cuvette (4-sided polished)
-
Solvent and dye solution from Protocol 1
Procedure:
-
Prepare a Dilute Solution: Use a dilute solution of the dye (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects). A concentration of 1 µM is often suitable.[1]
-
Instrument Setup: Turn on the spectrofluorometer. Set the excitation wavelength (λ_ex) to the λ_abs determined in Protocol 1.
-
Set Emission Scan Range: Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend well beyond the expected emission (e.g., if λ_ex = 450 nm, scan from 460 nm to 800 nm).
-
Measure Solvent Blank: Acquire an emission spectrum of the pure solvent using the same settings. This is crucial for identifying any background signals or Raman scattering peaks.
-
Measure Sample Spectrum: Acquire the emission spectrum of the dye solution.
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Calculate the Stokes Shift: Stokes Shift (nm) = λ_em - λ_abs .
-
Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To quantify the efficiency of fluorescence using the comparative method.[6]
Causality: This method works by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions. The choice of standard is critical; its absorption and emission profile should overlap reasonably with the sample. For dyes absorbing in the blue-green region, Quinine Sulfate or Rhodamine 6G are common standards.[6]
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Sample and a standard fluorophore (e.g., Rhodamine 6G in ethanol, Φ_F = 0.94)[6]
-
Solutions of both sample and standard with absorbance < 0.1 at the excitation wavelength.
Procedure:
-
Acquire Absorption Spectra: Measure the absorbance of both the sample solution and the standard solution at the chosen excitation wavelength. Adjust concentrations so the absorbances are similar and below 0.1.
-
Acquire Emission Spectra: Using the same excitation wavelength and instrument settings (e.g., slit widths) for both, record the fluorescence emission spectra of the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity (the area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts s and r refer to the sample and the reference standard, respectively.
-
Protocol 4: Investigation of Solvatochromism
Objective: To evaluate the effect of solvent polarity on the dye's absorption and emission spectra.
Causality: Push-pull dyes often exhibit strong solvatochromism because their intramolecular charge-transfer character leads to a larger dipole moment in the excited state compared to the ground state. Polar solvents can stabilize this more polar excited state, lowering its energy and causing a bathochromic (red) shift in the emission spectrum.[11][12] This property is useful for creating solvent polarity sensors.
Caption: Energy level diagram illustrating positive solvatochromism.
Procedure:
-
Select Solvents: Choose a range of solvents with varying polarities (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).
-
Prepare Solutions: Prepare solutions of the dye in each solvent, keeping the concentration constant.
-
Acquire Spectra: For each solution, repeat Protocols 1 and 2 to record the absorption and emission spectra.
-
Data Analysis:
-
Create a table summarizing λ_abs, λ_em, and Stokes Shift for each solvent.
-
Plot the Stokes shift versus a solvent polarity parameter (like the Reichardt's Dye E_T(30) scale) to visualize the correlation. A positive correlation indicates a more polar excited state.[11]
-
Data Presentation: Representative Properties
The table below summarizes typical photophysical data for a styryl dye derived from this compound, illustrating the effect of solvent polarity.
| Solvent | Dielectric Constant | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Toluene | 2.4 | 430 | 510 | 3717 | 0.85 |
| Chloroform | 4.8 | 445 | 545 | 4102 | 0.62 |
| Acetonitrile | 37.5 | 450 | 580 | 4734 | 0.25 |
| Ethanol | 24.6 | 452 | 595 | 5006 | 0.15 |
| DMSO | 46.7 | 460 | 610 | 5013 | 0.10 |
Note: These are illustrative values based on typical behavior of push-pull styryl dyes and may not represent a specific compound. Actual values must be determined experimentally.[1]
References
-
Molecules. (2023). Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. [Link]
-
RSC Advances. (2022). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. [Link]
-
ResearchGate. (2018). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. [Link]
-
Wikipedia. Solvatochromism. [Link]
-
Scientific Reports. (2017). Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]
-
ResearchSquare. (2021). Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde. [Link]
-
ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]
-
ResearchGate. (2020). Synthesis of 4-(4-(diphenylamino)styryl)benzaldehyde (5). [Link]
-
Oriental Journal of Chemistry. (2021). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. [Link]
-
MDPI. (2023). Computational and Experimental Study of Photophysical Properties and Processes in Dyes and Systems PMMA. [Link]
-
PubMed. (2015). Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations. [Link]
-
ResearchGate. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. [Link]
-
Molecules. (2022). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. [Link]
-
International Journal for Multidisciplinary Research. (2022). Analysis of the Structural and Photophysical Properties of Dyes. [Link]
-
RSC Publishing. (2023). Synthesis and photophysical properties of (post-)functionalized BOAHY dyes with strong aggregation-induced emission. [Link]
-
Physical Chemistry Chemical Physics. (2002). On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films. [Link]
-
NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. [Link]
-
NIH. (2018). Organic Fluorescent Dye-based Nanomaterials: Advances in the Rational Design for Imaging and Sensing Applications. [Link]
-
MDPI. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. [Link]
-
DTIC. (1979). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. [Link]
-
PubMed. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. [Link]
Sources
- 1. BJOC - Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties [beilstein-journals.org]
- 2. chempep.com [chempep.com]
- 3. Organic Fluorescent Dye-based Nanomaterials: Advances in the Rational Design for Imaging and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials | MDPI [mdpi.com]
- 9. Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvatochromism - Wikipedia [en.wikipedia.org]
- 12. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Analysis of 4-(Ethylamino)benzaldehyde and its Derivatives
Abstract
This guide provides a comprehensive overview of the electrochemical behavior of 4-(Ethylamino)benzaldehyde and its derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental principles and causal relationships that govern the electrochemical responses of this class of molecules. We will explore the distinct redox characteristics of the secondary aromatic amine and aldehyde functional groups, detailing the experimental conditions required to probe their behavior. Detailed, field-tested protocols for cyclic voltammetry are provided, alongside guidance on data interpretation and potential mechanistic pathways. The aim is to equip the user with both the practical methodology and the theoretical understanding necessary to conduct robust and meaningful electrochemical analyses.
Introduction: The Electrochemical Duality of this compound
This compound is a bifunctional organic molecule featuring two electrochemically active centers: a secondary aromatic amine and an aromatic aldehyde. The interplay between these groups—an electron-donating amine and an electron-withdrawing aldehyde—creates a unique electronic environment that dictates its redox behavior.
-
The Ethylamino Group: The secondary amine function is susceptible to oxidation. The presence of the electron-donating ethyl group increases the electron density on the nitrogen atom and the aromatic ring, generally making it easier to oxidize (occur at a less positive potential) compared to unsubstituted aniline.[1] The electrochemical oxidation of aromatic amines is a well-studied process that typically proceeds through the initial loss of one electron to form a radical cation.[1][2][3] This reactive intermediate can then undergo subsequent reactions, such as dimerization or polymerization.
-
The Benzaldehyde Group: The aldehyde moiety can be both oxidized to a carboxylic acid and reduced to an alcohol. On certain electrode surfaces, like glassy carbon, the formyl group can be oxidized, potentially forming a benzoyl radical that may lead to polymerization and electrode fouling.[4] The more commonly studied pathway is the reduction of the aldehyde, which can proceed via a one-electron transfer to form a ketyl radical anion. This intermediate can then dimerize to form a pinacol or be further reduced to an alcohol.[5]
Understanding the electrochemical behavior of this molecule and its derivatives is crucial for applications ranging from the development of novel electrochemical sensors and synthetic pathways to elucidating metabolic pathways of related pharmaceutical compounds.[6][7][8]
Foundational Principles & Experimental Design Causality
A successful electrochemical experiment relies on the careful selection of parameters. Each choice is dictated by the chemical nature of the analyte and the information sought.
2.1 The Critical Role of the Electrode Material
The choice of working electrode is paramount as the surface can be catalytic or simply an inert electron transfer interface.
-
Glassy Carbon Electrode (GCE): This is the most common choice for studying organic molecules due to its wide potential window, good conductivity, and relative inertness. However, it is susceptible to surface fouling from the polymerization of oxidation or reduction products, a known issue with benzaldehyde derivatives.[4] Regular polishing between experiments is essential for reproducibility.
-
Platinum (Pt) or Gold (Au) Electrodes: These noble metal electrodes can also be used. Platinum, for instance, may show different reactivity compared to GCE; in some cases, it can be less prone to fouling by certain benzaldehyde derivatives, while being passivated by others.[4] The choice between them often depends on the specific potential range and the nature of the intermediates formed.
-
Modified Electrodes: For specific applications like selective sensing, the electrode surface can be modified with polymers, nanoparticles, or other chemical entities to enhance sensitivity or selectivity towards the analyte.[6]
2.2 Solvent and Supporting Electrolyte: Creating the Right Environment
The solvent system must dissolve the analyte and the supporting electrolyte while remaining electrochemically silent within the potential range of interest.
-
Solvent Selection: Aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred for studying the intrinsic redox behavior of organic molecules. Their wide potential windows and inability to donate protons help to stabilize radical ion intermediates, allowing their detection in cyclic voltammetry experiments.[4]
-
Supporting Electrolyte: A supporting electrolyte is a salt added to the solution to ensure conductivity and minimize the unwanted migration of charged analytes in the electric field (iR drop). Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) are common choices due to their large electrochemical windows and good solubility in organic solvents.[6] A typical concentration is 0.1 M.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and checkpoints to ensure data integrity.
Protocol 3.1: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for rapidly assessing the redox potentials and electrochemical reversibility of a species.[9][10]
Objective: To identify the oxidation and reduction potentials of this compound and qualitatively assess the stability of the resulting electrogenerated species.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (in 3 M KCl) or a Silver wire pseudo-reference
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod
-
Electrochemical Cell (10-20 mL)
-
Potentiostat
-
This compound
-
Acetonitrile (ACN), anhydrous grade
-
Tetrabutylammonium perchlorate (TBAP)
-
Argon or Nitrogen gas for deaeration
-
Polishing kit (alumina slurries or diamond paste)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water, then with acetonitrile.
-
Sonciate the electrode in acetonitrile for 2-3 minutes to remove any polishing residues. Dry under a stream of nitrogen.
-
Causality: A clean, smooth electrode surface is critical for reproducible results. Any surface contamination or roughness will alter the electrochemical response.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. This is your blank electrolyte solution.
-
Prepare a stock solution of 10 mM this compound in the 0.1 M TBAP/ACN electrolyte.
-
Causality: Anhydrous solvent is used to prevent protonation of radical anions that may be formed during reduction scans.
-
-
Electrochemical Measurement - Blank Scan:
-
Assemble the three-electrode cell with the blank electrolyte solution.
-
Degas the solution by bubbling with argon or nitrogen for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Causality: Oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte, especially in the negative potential range.
-
Run a cyclic voltammogram of the blank solution over the desired potential range (e.g., from -2.0 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s. This scan establishes the background current and the potential window of your solvent-electrolyte system.
-
-
Electrochemical Measurement - Analyte Scan:
-
Add a known volume of the analyte stock solution to the cell to achieve a final concentration of approximately 1 mM.
-
Degas the solution for another 2-3 minutes.
-
Record the cyclic voltammogram using the same parameters as the blank scan.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peaks that are not present in the blank scan.
-
Measure the peak potentials (Epa, Epc) and peak currents (ipa, ipc).
-
Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the redox event. For a reversible one-electron process, ΔEp should be close to 57 mV at room temperature and the current ratio should be near unity.[10]
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Data Interpretation & Mechanistic Insights
The voltammogram of this compound is expected to show at least two distinct processes: an oxidation wave at positive potentials and a reduction wave at negative potentials.
| Parameter | Experimental Condition | Rationale |
| Analyte Conc. | 1-2 mM | High enough for a clear signal, low enough to minimize bulk reactions. |
| Supporting Electrolyte | 0.1 M TBAP in ACN | Provides conductivity and a wide potential window.[6] |
| Working Electrode | Glassy Carbon (GCE) | Good general-purpose electrode for organic compounds.[4] |
| Scan Rate | 100 mV/s (initial) | Standard rate for initial characterization. |
| Potential Range | -2.0 V to +1.5 V | Sufficient to observe both amine oxidation and aldehyde reduction. |
4.1 Anodic Behavior (Oxidation)
An irreversible oxidation wave is expected in the positive potential region, corresponding to the oxidation of the ethylamino group.
Caption: Proposed oxidation pathway of the ethylamino group.
The initial one-electron oxidation forms a radical cation.[2][3] This species is typically unstable and may rapidly couple with another radical cation, leading to a dimer. This follow-up chemical reaction is why the oxidation wave often appears irreversible (i.e., no corresponding reduction peak is seen on the reverse scan).
4.2 Cathodic Behavior (Reduction)
In the negative potential region, a reduction wave corresponding to the aldehyde group will be observed.
Caption: Potential reduction pathways for the benzaldehyde group.
The first step is the formation of a ketyl radical anion.[5] The fate of this radical depends on the conditions. In a strictly aprotic environment, it may be stable enough to be detected on the reverse scan (a quasi-reversible process) or it may dimerize to form a pinacol. If a proton source is present (even trace water), it can be further reduced in a second step to the corresponding benzyl alcohol.
Applications and Future Directions
-
Electrosynthesis: The controlled potential oxidation or reduction of these molecules can be used to synthesize novel dimers, polymers, or functionalized alcohols/acids, often avoiding harsh chemical reagents.[7][8]
-
Sensor Development: The distinct oxidation potential of the amine group can be exploited to develop selective electrochemical sensors for this class of compounds or for molecules they react with.[11]
-
Mechanistic Studies: The electrochemical data provides fundamental insights into the electron transfer properties of these molecules, which is valuable for designing new materials with specific electronic properties or for understanding potential metabolic transformations in biological systems.
References
-
Kiss, L., & Vesztergom, S. (2019). Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes. Comptes Rendus Chimie, 22(6-7), 485-492. [Link]
-
Cheek, G. T., & Osteryoung, R. A. (1982). An investigation into the electrochemical oxidation of some aromatic amines in the room-temperature molten salt system aluminum chloride-N-butylpyridinium chloride. The Journal of Physical Chemistry, 86(5), 688-693. [Link]
-
Liu, K. E., & Abruña, H. D. (1994). Electroanalysis of aromatic aldehydes with modified carbon paste electrodes. Analytical Chemistry, 66(19), 3149-3155. [Link]
- Wang, Z., et al. (2022). Electrochemical synthesis method of benzaldehyde derivative.
-
Nelson, R. F. (1968). ELECTROCHEMICAL OXIDATION OF AROMATIC AMINES. ProQuest Dissertations Publishing. [Link]
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Garrido, J., & Delerue-Matos, C. (2021). Oxidation potential of different aliphatic and aromatic amines. ResearchGate. [Link]
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Li, X., et al. (2023). Electrochemical oxidative dehydrogenation aromatization of cyclohex-2-enone and amines to 1,4-phenylenediamine. Green Chemistry, 25(20), 8210-8215. [Link]
-
Zhao, K., et al. (2012). Studies on the Electrochemical Oxidation of Substituted Benzaldehyde and Acetophenone Oximes. Journal of The Chinese Chemical Society, 59(9), 1133-1138. [Link]
-
O'Connell, K. M., et al. (2021). Stability of the ketyl radical as a descriptor in the electrochemical coupling of benzaldehyde. Catalysis Science & Technology, 11(13), 4587-4596. [Link]
-
Seo, E. T., et al. (1966). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society, 88(15), 3498-3503. [Link]
-
Pineda, M., & Peñaloza, A. (1993). Electrochemical Reduction of Benzaldehyde as its Girard-P Derivative at the Mercury Electrode and Differential-Pulse Polarographic Determination of Benzaldehyde. Electroanalysis, 5(2), 149-155. [Link]
-
SABS. (1990). METHODS FOR DETERMINING ALDEHYDES IN AIR. South African Bureau of Standards. [Link]
-
Liu, K. E., & Abruña, H. D. (1994). Electroanalysis of aromatic aldehydes with modified carbon paste electrodes. Analytical Chemistry, 66(19), 3149-3155. [Link]
-
Janegitz, B. C., et al. (2011). Fig. 1. Cyclic voltammograms obtained for oxidation of 1.0 · 10 )3 mol... ResearchGate. [Link]
-
Ensafi, A. A. (2015). Electroanalytical methods. ResearchGate. [Link]
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de Oliveira, M. F., et al. (2005). Alternative methodologies for the determination of aldehydes by capillary electrophoresis. Journal of the Brazilian Chemical Society, 16(4), 803-809. [Link]
-
Sakthi, S. A. (2020). Cyclic Voltammetric Studies On Anodic Oxidation Of Salicylaldehyde. International Journal of Creative Research Thoughts, 8(11). [Link]
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Wikipedia. (2024). Cyclic voltammetry. Wikipedia. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Ethylamino)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-(Ethylamino)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. The information is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the most common synthetic route: the Vilsmeier-Haack reaction.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue and can be attributed to several factors, primarily related to the formation and reactivity of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Possible Cause 1: Incomplete or Degraded Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium ion, is the key electrophile in this reaction.[1][2] It is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is highly sensitive to moisture.
-
Explanation: POCl₃ reacts violently with water, and any moisture present in the DMF or glassware will consume the POCl₃ before it can react with DMF to form the active reagent. This starves the reaction of its electrophile.
-
Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Anhydrous Solvents: Use a fresh, sealed bottle of anhydrous DMF. If the solvent is old or has been opened multiple times, consider distillation over a suitable drying agent.
-
Proper Reagent Addition: The addition of POCl₃ to DMF is exothermic. This step must be performed slowly at a low temperature (0 °C) to prevent degradation of the formed reagent.[4][5]
-
Possible Cause 2: Low Substrate Reactivity or Competing Reactions
The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate.[1][6] While N-ethylaniline is an activated ring system due to the electron-donating nature of the ethylamino group, its reactivity can be influenced by reaction conditions.
-
Explanation: The ethylamino group makes the aromatic ring nucleophilic enough to attack the relatively weak Vilsmeier electrophile. However, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions and decomposition, reducing the overall yield.
-
Solution:
-
Temperature Control: After the formation of the Vilsmeier reagent at 0 °C, the N-ethylaniline is added, and the reaction is typically heated. The optimal temperature often lies between 70-90 °C.[4][5] A lower temperature may require a significantly longer reaction time.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (N-ethylaniline). The reaction should only be quenched after the starting material is no longer visible by TLC.
-
Q2: My final product is a dark oil or tar instead of a solid. What happened during the workup?
The workup step, which involves hydrolyzing the intermediate iminium salt and neutralizing the reaction mixture, is critical for obtaining a clean product.
Possible Cause: Improper Hydrolysis and pH Control
-
Explanation: After the aromatic substitution, the product exists as an iminium salt intermediate.[2] This intermediate must be hydrolyzed with water to yield the final aldehyde. The reaction mixture is highly acidic due to the presence of POCl₃ and its byproducts. If neutralization is done too quickly or with a concentrated base, the localized heat generated can cause polymerization and degradation of the product, leading to tars. Furthermore, the final product's purity and physical state are highly dependent on the final pH.
-
Solution: Controlled Quenching and Neutralization
-
Slow Quenching: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice or into ice-cold water with vigorous stirring. This carefully controls the exothermic hydrolysis of any remaining POCl₃ and the iminium salt.[4][5]
-
Careful Neutralization: Slowly add a solution of a base, such as 20-30% sodium hydroxide or a saturated sodium carbonate solution, while keeping the mixture in an ice bath.[4] Monitor the pH closely and adjust it to be weakly alkaline (pH 8-9). This ensures the deprotonation of the ethylamino group and precipitation of the free aldehyde. Over-basification can lead to side reactions.
-
Q3: What are the likely impurities, and how can I effectively remove them?
Even with a good yield, purity is paramount. Common impurities include unreacted starting material, di-formylated products, or oxidized byproducts.
Purification Strategy: Acid-Base Extraction
A highly effective method for purifying N-substituted aminobenzaldehydes involves leveraging the basicity of the amino group.[7]
-
Principle: this compound is basic and can be protonated by an acid to form a water-soluble salt. Neutral organic impurities (like over-alkylation byproducts if any) or weakly basic impurities will remain in the organic phase and can be removed.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 5-10% HCl). The desired product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it once with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., NaOH solution) until the solution is basic (pH > 8) and the product precipitates.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[4]
-
Further Purification: Recrystallization or Chromatography
If acid-base extraction is insufficient, these methods can be employed.
-
Recrystallization: Use a solvent system like ethanol/water or cyclohexane. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For very impure samples, silica gel chromatography using a gradient of ethyl acetate in hexanes can be effective.[5][8]
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Moisture in reagents/glassware; Incomplete Vilsmeier reagent formation. | Use anhydrous reagents and oven-dried glassware; Add POCl₃ to DMF slowly at 0 °C. |
| Incomplete Reaction | Insufficient heating or reaction time. | Heat reaction to 70-90 °C and monitor by TLC until N-ethylaniline is consumed. |
| Tar Formation | Uncontrolled quenching/neutralization. | Pour reaction mixture onto ice; Neutralize slowly with a base solution in an ice bath. |
| Persistent Impurities | Side products, unreacted starting material. | Perform acid-base extraction; Recrystallize or use column chromatography for final polishing. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic compounds like N-ethylaniline.[2][9] It is generally high-yielding, uses relatively inexpensive reagents (DMF, POCl₃), and is scalable for industrial production. The reaction involves the formylation of N-ethylaniline at the para position due to the directing effect of the ethylamino group and steric hindrance at the ortho positions.[1]
Q2: What is the Vilsmeier reagent and why is its correct preparation crucial?
The Vilsmeier reagent is the electrophile responsible for formylation. It is a substituted chloroiminium salt formed from the reaction of a substituted amide (like DMF) with an acid halide (like POCl₃).[2][3] Its correct preparation is critical because it is a relatively weak electrophile. Any deviation in stoichiometry, temperature, or moisture control during its formation will lead to a lower concentration of the active species, resulting in a failed or low-yielding reaction.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Q3: What are the key safety precautions for this synthesis?
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a sodium bicarbonate solution ready to neutralize any spills.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and is readily absorbed through the skin. Always wear appropriate gloves when handling.
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic. Perform this step slowly and behind a safety shield, especially for larger-scale reactions.
Section 3: Experimental Protocol
Detailed Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions.
-
Vilsmeier Reagent Preparation:
-
To a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow solid or slurry.
-
-
Formylation Reaction:
-
Add N-ethylaniline (1.0 eq) to the Vilsmeier reagent, either neat or dissolved in a small amount of anhydrous DMF. The addition may be exothermic; maintain the temperature below 20 °C.
-
After the addition, remove the ice bath and heat the reaction mixture in an oil bath to 80-90 °C.
-
Stir at this temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Once the initial exothermic reaction has subsided, place the beaker in an ice bath and slowly neutralize the mixture by adding 20% aqueous sodium hydroxide solution until the pH is ~8-9.
-
The product should precipitate as a pale yellow or off-white solid.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with plenty of cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Caption: Experimental workflow for the synthesis of this compound.
References
-
PrepChem. Synthesis of 4-dimethylaminobenzaldehyde. Available from: [Link]
-
ResearchGate. Results of N-formylation of N-methylaniline with PhSiH3 and CO2 over various catalysts a. Available from: [Link]
-
National Institutes of Health. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Available from: [Link]
-
PubMed. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Available from: [Link]
-
JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available from: [Link]
-
Korea University Pure. Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Available from: [Link]
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
MDPI. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Available from: [Link]
-
AMERICAN ELEMENTS. This compound. Available from: [Link]
-
UKM Journal Article Repository. Synthesis, Spectroscopy, and Conductivity Studies of 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone and Their Metal Complexes. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Royal Society of Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Available from: [Link]
-
ResearchGate. N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system a. Available from: [Link]
-
National Institutes of Health. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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- 4. prepchem.com [prepchem.com]
- 5. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 8. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Frequently Asked Questions (FAQs): Understanding 4-(Ethylamino)benzaldehyde
An essential intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals, the purity of 4-(Ethylamino)benzaldehyde is paramount to ensuring the desired reaction outcomes, yields, and final product quality. Crude this compound obtained from synthesis often contains unreacted starting materials, by-products, and decomposition products that can interfere with subsequent chemical transformations.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude this compound. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols for the most effective purification techniques, grounded in established chemical principles.
This section addresses fundamental questions about the compound's properties, which are critical for selecting and optimizing a purification strategy.
Q1: What are the key physical and chemical properties of this compound?
Understanding the basic properties is the first step in designing a purification protocol. Key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| CAS Number | 79865-89-7 | [1][2] |
| Appearance | Typically a solid at room temperature. | Inferred from related compounds. |
| Solubility | Generally soluble in polar organic solvents like ethanol and acetone; limited solubility in water. | Inferred from analogs like 4-(dimethylamino)benzaldehyde.[3] |
Q2: What are the common impurities found in crude this compound?
Impurities can vary based on the synthetic route, but typically include:
-
Unreacted Starting Materials: Such as N-ethylaniline or the formylating agent.
-
Oxidation Product: The corresponding 4-(ethylamino)benzoic acid is a very common impurity, formed by the oxidation of the aldehyde group upon exposure to air.[4] This is often the cause of a difficult-to-remove colored impurity.
-
Side-Reaction Products: Depending on the synthesis (e.g., Vilsmeier-Haack), other formylated or oxidized species may be present.[5]
Q3: My crude this compound is a dark oil or a discolored solid. What causes this and how does it affect purification?
Discoloration, often yellow to brown, typically indicates the presence of oxidized impurities or other polymeric side products.[5][6] These impurities can be highly polar and may streak during column chromatography or become trapped in the crystal lattice during recrystallization, making purification challenging. It is advisable to proceed with purification promptly after synthesis to minimize degradation.
Q4: How should I handle and store this compound to prevent degradation?
Aromatic aldehydes, especially those with electron-donating groups like the ethylamino group, are susceptible to oxidation and light sensitivity.[7]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[8]
-
Handling: Avoid prolonged exposure to air and light during experiments.[7] Use freshly purified material for sensitive downstream applications.
Purification Technique 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9]
Troubleshooting & FAQs for Recrystallization
Q1: How do I choose the right solvent for recrystallization?
The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, which has moderate polarity, good starting points are alcohols or aqueous alcohol mixtures.
Recommended Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Ethanol/Water mixtures
-
Acetone/Hexane mixtures
Expert Tip: To perform a solvent screen, place a small amount of crude material (20-30 mg) in a test tube and add the chosen solvent dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound at boiling but show significant crystal formation upon cooling to room temperature and then in an ice bath.[10][11]
Q2: My compound oiled out instead of forming crystals. What went wrong?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too rapidly.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the flask to cool much more slowly, perhaps by insulating it with glass wool. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
Q3: I have a very low yield after recrystallization. How can I improve recovery?
Low yield is a common problem and can stem from several factors.[12]
-
Using Too Much Solvent: This is the most frequent cause. If too much solvent is used, the solution will not be saturated enough upon cooling for crystals to form, and the product will remain in the mother liquor.[13] To fix this, you can carefully evaporate some of the solvent and attempt to recrystallize again.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[13]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. To prevent this, use an excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask).[10]
Experimental Protocol: Recrystallization
This protocol provides a general guideline for recrystallizing this compound.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) in portions while heating the flask on a hot plate. Swirl continuously until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Gravity Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. This step must be done quickly to prevent crystallization in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11][13]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry them until the solvent has completely evaporated.
Purification Technique 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when recrystallization is ineffective or for separating complex mixtures.[14]
Workflow for Column Chromatography Purification
Caption: Workflow for purification by column chromatography.
Troubleshooting & FAQs for Column Chromatography
Q1: My compound is streaking or tailing on the TLC plate and column. What can I do?
Tailing is often observed with amine-containing compounds on standard silica gel due to strong interactions with acidic silanol (Si-OH) groups on the silica surface.[5]
-
Causality: The basic amine group adsorbs strongly to acidic sites, leading to poor peak shape and difficult elution.
-
Solution 1 (Recommended): Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N), to the eluent system (typically 0.1-1%).[5] This neutralizes the acidic sites and significantly improves the chromatography.
-
Solution 2: Use a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[4][5]
Q2: How do I choose the correct solvent system (eluent)?
The solvent system is determined by running preliminary TLC plates.
-
Goal: The ideal eluent system should move the target compound to an Rf (retention factor) value of approximately 0.25-0.35, while providing good separation from all impurities.[5]
-
Procedure: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. For this compound, a mixture of Hexanes:Ethyl Acetate is a very common and effective starting point.[14]
| Typical Eluent Parameters for this compound | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., starting at 9:1, gradually increasing to 7:3) + 0.5% Triethylamine |
| Visualization | UV lamp (254 nm) |
| Expected Rf | ~0.3 (in 8:2 Hexanes:EtOAc) |
Q3: The purified fractions are re-developing a yellow color upon standing. Why is this happening?
This indicates that the compound is degrading, likely due to air oxidation or light exposure.
-
Solution: Evaporate the solvent from the pure fractions as soon as possible after collection. Store the final, purified product under an inert atmosphere and protected from light.[5]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC as described above. Remember to add ~0.5% triethylamine to the solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions continuously. Gradually increase the polarity of the eluent as the column runs to elute the product.
-
Monitoring: Spot the collected fractions onto TLC plates to track the separation.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Technique 3: Bisulfite Adduct Formation
This chemical method offers an alternative purification route, especially for removing non-carbonyl impurities. It relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[15][16]
Reaction Pathway for Bisulfite Adduct Formation
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Troubleshooting & FAQs for Bisulfite Extraction
Q1: Is this method suitable for this compound?
Yes. Aromatic aldehydes react well with sodium bisulfite.[16] This method is particularly effective for separating the aldehyde from non-reactive impurities like unreacted starting materials (if they are not aldehydes) or certain side-products.
Q2: No precipitate formed after adding sodium bisulfite. Did the reaction fail?
Not necessarily. The bisulfite adduct is often soluble in the aqueous/organic mixture, so a precipitate may not always form.[15][16] The key is vigorous shaking to ensure intimate contact between the two phases, allowing the reaction to occur and transfer the adduct to the aqueous layer.
Q3: The yield of my regenerated aldehyde is low. What are the potential causes?
-
Incomplete Adduct Formation: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite and that you shake the mixture vigorously for a sufficient amount of time.[15]
-
Incomplete Regeneration: The regeneration step requires a sufficiently basic pH to reverse the reaction. Ensure enough base has been added to make the solution strongly basic. The regeneration may also take time, so allow for adequate stirring.[16][17]
Experimental Protocol: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.[17]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. The organic layer, containing non-aldehydic impurities, can be discarded. Wash the organic layer once more with a small amount of water and combine the aqueous layers.
-
Regeneration: Cool the combined aqueous layers in an ice bath. Slowly and carefully add a strong base (e.g., 10% sodium hydroxide solution) or a saturated sodium carbonate solution with stirring until the solution is strongly basic (pH > 10). The aldehyde will be regenerated and may appear as an oil or precipitate.[16]
-
Extraction: Extract the regenerated pure aldehyde from the aqueous solution using a fresh portion of organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
-
SIELC Technologies. (n.d.). Separation of 4-(Diethylamino)benzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67114, 4-(Diethylamino)benzaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10986282, Benzaldehyde, 4-(methylamino)-. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12714578, this compound. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Joshi, H., & Schowen, R. L. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of pharmaceutical sciences, 93(3), 756–767.
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Bio-Strategy. (n.d.). Safety Data Sheet for 4-(Dimethylamino)benzaldehyde. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-BENZOYL PYRROLIDINE. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Ayres, M. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57121.
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Wiley-VCH. (2007). Supporting Information for Eur. J. Org. Chem. Retrieved from [Link]
-
ResearchGate. (2004). Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Reddit. (2024). Purification Troubleshooting. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
Science.gov. (n.d.). degradation product formed: Topics. Retrieved from [Link]
- Stewart, R. K., et al. (2017). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of medicinal chemistry, 60(4), 1573–1582.
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-(Ethylamino)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Ethylamino)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. Instead of a rigid manual, we offer a dynamic troubleshooting guide and FAQ section based on real-world laboratory scenarios. Our goal is to explain the causality behind common issues and provide robust, field-proven solutions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you might observe during your experiment. Each entry details the probable cause, the underlying chemical principles, and actionable steps for resolution.
Question 1: My final product after synthesis via Vilsmeier-Haack formylation of N-ethylaniline shows a significant amount of an isomeric impurity. What is it and how can I prevent it?
Answer:
The most likely isomeric impurity is the ortho-formylated product, 2-(Ethylamino)benzaldehyde. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the ethylamino group is a powerful ortho, para-director.[1][2] While the para-product is sterically favored and typically major, the formation of the ortho-isomer is a common side reaction.
Causality and Mechanism:
-
Directing Effects: The lone pair of electrons on the nitrogen atom of the ethylamino group strongly activates the aromatic ring towards electrophilic attack at the ortho and para positions.
-
Steric Hindrance: The Vilsmeier reagent, a substituted chloroiminium ion, is bulky.[3] This bulkiness provides a degree of steric hindrance at the ortho position, making the para position the preferred site of attack. However, this preference is not absolute, and competitive ortho formylation occurs.[4]
-
Reaction Conditions: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier for ortho substitution, potentially increasing the yield of the undesired isomer.
Troubleshooting and Prevention:
-
Temperature Control: Maintain the lowest effective temperature during the addition of the Vilsmeier reagent and throughout the reaction. Running the reaction at 0 °C or even lower during the initial addition can significantly improve para-selectivity.
-
Solvent Choice: While DMF is intrinsic to the reagent's formation, the choice of an appropriate co-solvent (if any) and its polarity can subtly influence the regioselectivity. However, in most standard procedures, the reaction is run in an excess of DMF.
-
Purification: If the ortho-isomer does form, it can often be separated from the desired para-isomer by column chromatography on silica gel. Their differing polarities and steric profiles usually allow for effective separation. A patent for purifying related N-substituted aminobenzaldehydes suggests that a sequence of acidification, separation of insolubles, and neutralization can be an effective purification strategy.[5]
Question 2: I attempted to synthesize the target compound by ethylating 4-aminobenzaldehyde with ethyl iodide, but my mass spectrometry results show a significant peak at a higher M/Z, corresponding to a diethyl-substituted product. Why did this happen?
Answer:
You are observing a classic and challenging side reaction in amine synthesis: over-alkylation .[6] The secondary amine product you formed, this compound, is actually a stronger nucleophile than your starting primary amine, 4-aminobenzaldehyde. This leads to a second alkylation event, producing 4-(diethylamino)benzaldehyde.
Causality and Mechanism:
-
Increased Nucleophilicity: The ethyl group is electron-donating. When one ethyl group is added to the amine, it increases the electron density on the nitrogen atom, making the resulting secondary amine more basic and more nucleophilic than the starting primary amine.
-
Competitive Reaction: As soon as the desired mono-ethylated product is formed, it begins to compete with the remaining starting material for the ethyl iodide. Because it is a better nucleophile, it often reacts faster, leading to the formation of the tertiary amine side product.[6] This sequence of reactions results in a mixture of unreacted starting material, the desired product, and the over-alkylated product.[6]
Troubleshooting Workflow for Over-Alkylation
Caption: Troubleshooting workflow for over-alkylation.
Prevention and Control:
-
Stoichiometry Control: Use a large excess of the starting amine (4-aminobenzaldehyde) relative to the ethylating agent. This statistically favors the reaction of the ethyl iodide with the more abundant primary amine.
-
Alternative Synthesis: The most robust solution is often to choose a different synthetic route that avoids this issue entirely.
-
Reductive Amination: Reacting 4-aminobenzaldehyde with acetaldehyde in the presence of a reducing agent (like sodium cyanoborohydride) is a highly effective method for controlled mono-ethylation.
-
Vilsmeier-Haack Reaction: As discussed in Q1, formylation of N-ethylaniline directly yields the desired product without the risk of over-alkylation on the nitrogen.[7]
-
Frequently Asked Questions (FAQs)
What are the primary synthetic routes for this compound and what are their pros and cons?
There are three main strategies, each with distinct advantages and disadvantages.
| Synthesis Route | Core Reactants | Advantages | Common Side Reactions & Disadvantages |
| Vilsmeier-Haack Formylation | N-ethylaniline, DMF, POCl₃ | High yielding, direct, avoids amine alkylation issues.[7] | Formation of ortho-isomer, requires handling of corrosive POCl₃, workup can be vigorous.[4] |
| Direct N-Alkylation | 4-aminobenzaldehyde, Ethyl Iodide (or other C₂H₅⁺ source) | Conceptually simple, uses readily available starting materials. | High risk of over-alkylation to 4-(diethylamino)benzaldehyde, difficult to control, often results in product mixtures.[6] |
| Reductive Amination | 4-formylphenylboronic acid + Ethylamine OR Benzaldehyde derivative + Ethylamine | Excellent control over mono-alkylation, generally high yields, mild conditions.[8] | Potential for aldehyde reduction to alcohol, formation of secondary amine byproducts if conditions are not optimized.[9][10] |
During a Vilsmeier-Haack synthesis, my reaction mixture turned into a dark, viscous tar upon aqueous workup. What happened?
Answer:
This is a common issue related to the hydrolysis of the iminium salt intermediate and the neutralization process.
Causality:
-
Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt.[1][3] This salt must be hydrolyzed to the final aldehyde. If the hydrolysis is incomplete or performed under uncontrolled pH conditions, polymerization and decomposition can occur.
-
Exothermic Neutralization: The workup often involves neutralizing the acidic reaction mixture (containing excess POCl₃ byproducts like phosphoric acid) with a base like sodium hydroxide or sodium acetate.[11] This is a highly exothermic process. If the base is added too quickly without adequate cooling, the resulting temperature spike can cause the product and intermediates to decompose and polymerize, forming tar.
-
pH Control: The stability of the product can be pH-dependent. Bringing the pH into a highly basic or acidic range too quickly can catalyze side reactions.
Preventative Measures:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to manage the initial exothermic reaction of quenching the Vilsmeier reagent and its byproducts.
-
Slow Neutralization: Add the neutralizing base solution (e.g., aqueous NaOH or NaOAc) slowly, in portions, while maintaining the temperature of the mixture at 0-10 °C using an ice bath.
-
Stirring: Ensure efficient stirring throughout the workup to dissipate heat and ensure homogeneous mixing.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol is adapted from general procedures for the formylation of electron-rich aromatic compounds.[11]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF over 30-60 minutes, ensuring the temperature does not rise above 5 °C. Stir the resulting solution at 0 °C for an additional 30 minutes. The solution should become a pale yellow or white slurry, which is the Vilsmeier reagent.[3]
-
Formylation: Add N-ethylaniline (1.0 eq.) dropwise to the Vilsmeier reagent slurry, again maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to room temperature and pour it slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium acetate or a 10% sodium hydroxide solution to neutralize the mixture to a pH of 6-7, keeping the temperature below 20 °C.
-
Extraction & Purification: The product may precipitate as a solid, which can be filtered. Alternatively, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Key stages of the Vilsmeier-Haack synthesis.
References
-
Bartleby. (2021). Reductive Amination By-products. [Link]
-
Chegg. (2021). Solved reductive amination problem. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
ResearchGate. (2022). Reductive aminations of aldehydes. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
-
Pearson+. Reductive Amination. [Link]
-
PharmaTutor. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Scribd. Reductive Amination of Benzaldehyde. [Link]
-
PubChem. This compound. [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
PubMed Central. (2007). 4-(Diphenylamino)benzaldehyde. [Link]
-
ResearchGate. (2001). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). [Link]
-
ResearchGate. (2016). Reaction conditions in microwave reactor related to alkylation of tertiary amines. [Link]
-
ARKAT USA. (2002). 2-Aminobenzaldehydes from quinolinium salts and alkaline hydrogen peroxide. [Link]
-
Royal Society of Chemistry. (2013). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
AMERICAN ELEMENTS. This compound. [Link]
-
PubChem. 4-(Diethylamino)benzaldehyde. [Link]
-
PubChem. Benzaldehyde, 4-(methylamino)-. [Link]
-
Pharmaffiliates. Benzaldehyde-impurities. [Link]
-
ResearchGate. (2021). Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]
-
SciSpace. Ethyl iodide. [Link]
-
ResearchGate. Synthesis of Nitrogen-containing 4-alkoxybenzaldehyde Analogues. [Link]
Sources
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- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. Answered: ethylamine NABH,CN H;C One problem with reductive amination as a method of amine synthesis, is that by-products are sometimes obtained. For example, reductive… | bartleby [bartleby.com]
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Technical Support Center: Optimizing Schiff Base Formation with 4-(Ethylamino)benzaldehyde
Welcome to the technical support center for optimizing Schiff base formation, with a specialized focus on reactions involving 4-(Ethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Introduction: The Nuances of this compound in Schiff Base Chemistry
Schiff base formation is a cornerstone of synthetic chemistry, involving the condensation of a primary amine with a carbonyl compound.[1][2] While the fundamental mechanism is well-understood, the specific characteristics of the reactants can significantly influence the reaction's outcome. This compound presents a unique case due to the electron-donating nature of the ethylamino group. This electronic effect increases electron density on the aromatic ring and, by extension, on the carbonyl carbon. Consequently, the electrophilicity of the aldehyde is reduced, which can impact the rate of the initial nucleophilic attack by the amine.[3][4]
This guide will address the specific challenges and optimization strategies pertinent to this electron-rich aldehyde, providing you with the expertise to navigate your synthetic endeavors with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Schiff base synthesis with this compound?
The optimal pH for Schiff base formation is a delicate balance. A mildly acidic environment (pH 4-6) is generally recommended.[5] The reaction proceeds in two main steps: nucleophilic addition of the amine to the carbonyl to form a carbinolamine, followed by the acid-catalyzed dehydration of this intermediate to yield the imine.[3][6]
-
Below pH 4: The amine reactant will be significantly protonated, reducing its nucleophilicity and hindering the initial addition step.[7]
-
Above pH 6: The concentration of acid is too low to effectively catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[7]
Q2: Which catalysts are most effective for this reaction?
Both Brønsted and Lewis acids can catalyze Schiff base formation.[8]
-
Brønsted Acids: A few drops of glacial acetic acid are commonly used to achieve the optimal pH range.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or magnesium sulfate (MgSO₄) can also be effective. They function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[8]
Q3: What are the best solvents for this reaction?
The choice of solvent is crucial for both reactant solubility and facilitating the reaction.
-
Protic Solvents: Ethanol and methanol are the most commonly used solvents as they are good at dissolving both the amine and the aldehyde.
-
Aprotic Solvents: Toluene or dichloromethane can also be used, particularly in conjunction with a Dean-Stark apparatus to azeotropically remove water and drive the reaction equilibrium towards the product.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (this compound and the primary amine) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the Schiff base product. The disappearance of the starting material spots signifies the reaction is nearing completion.
Q5: My Schiff base is unstable. How can I prevent decomposition?
Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture.[4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: For particularly sensitive products, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Storage: Store the purified Schiff base in a desiccator over a drying agent and at a low temperature to minimize degradation.[4]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Schiff bases with this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The reaction rate is highly dependent on pH. If the pH is too low, the amine is protonated and non-nucleophilic. If it's too high, the dehydration of the carbinolamine is not efficiently catalyzed.[7] | - Use a pH meter or pH paper to adjust the reaction mixture to pH 4-6 with a weak acid like glacial acetic acid. |
| Presence of Water | Schiff base formation is a reversible reaction that produces water.[7] The presence of water can drive the equilibrium back towards the reactants. | - Use a Dean-Stark apparatus to azeotropically remove water. - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4 Å) to the reaction mixture.[7] |
| Low Reactivity of Aldehyde | The electron-donating ethylamino group reduces the electrophilicity of the carbonyl carbon, slowing the reaction.[3][4] | - Increase the reaction temperature to provide more energy for the reaction to proceed. - Use a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) to enhance the electrophilicity of the carbonyl carbon. |
| Insufficient Reaction Time | The reaction may not have reached equilibrium. | - Monitor the reaction progress using TLC. - Extend the reaction time until the starting materials are consumed. |
Problem 2: Presence of Starting Materials in the Final Product
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction has not gone to completion, leaving unreacted aldehyde and/or amine. | - Refer to the troubleshooting steps for "Low or No Product Yield" to drive the reaction to completion. |
| Improper Stoichiometry | An incorrect molar ratio of reactants will result in an excess of one starting material in the final mixture. | - Carefully measure the molar equivalents of both reactants. A slight excess (1.1 eq) of the more volatile reactant can sometimes be used to drive the reaction.[7] |
Problem 3: Product is an Oil or Difficult to Crystallize
| Potential Cause | Explanation | Troubleshooting Steps |
| Impurities Present | The presence of unreacted starting materials or byproducts can inhibit crystallization. | - Purify the crude product using column chromatography. Neutral alumina may be preferable to silica gel to avoid potential hydrolysis of the Schiff base.[4] |
| Inherent Product Property | Some Schiff bases are naturally oils or have low melting points. | - If the product is an oil, attempt purification by column chromatography. - Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). |
Experimental Protocols
General Protocol for Schiff Base Synthesis with this compound
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Amine Addition: To this solution, add the primary amine (1.0-1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The Schiff base may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Characterization of the Schiff Base
The synthesized Schiff base should be characterized to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically between δ 8.0-9.0 ppm. Disappearance of the aldehyde proton signal from this compound (around δ 9.5-10.0 ppm). |
| ¹³C NMR | Appearance of a signal for the azomethine carbon (-CH=N-) typically between δ 150-165 ppm. |
| FT-IR | Appearance of a strong absorption band for the C=N stretch, typically in the range of 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed. |
Visualizing the Process
Schiff Base Formation Mechanism
Caption: Mechanism of Schiff Base Formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Low Yield in Schiff Base Synthesis.
References
- 1. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing 4-(Ethylamino)benzaldehyde in Aqueous Media
Welcome to the technical support guide for overcoming solubility challenges with 4-(Ethylamino)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving desired concentrations of this compound in aqueous solutions during their experiments. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your research workflows.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol , is an aromatic aldehyde with structural features that inherently limit its solubility in water.[1][2] The presence of a hydrophobic benzene ring is the primary contributor to its poor aqueous solubility, a common characteristic among benzaldehyde derivatives.[3][4] While the ethylamino group introduces some polarity, it is generally insufficient to overcome the hydrophobicity of the aromatic structure, leading to challenges in preparing aqueous stock solutions and in various experimental applications.
| Property | Value | Source |
| Molecular Formula | C9H11NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| General Solubility Profile | Limited in water, soluble in organic solvents | Inferred from similar compounds[3][4] |
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed, validated protocols to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, including final concentration, buffer composition, and tolerance for organic solvents or other additives.
Issue 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution
Initial Observation: this compound powder does not dissolve, or a precipitate forms when directly added to an aqueous buffer.
Root Cause Analysis: The hydrophobic nature of the molecule prevents effective solvation by water molecules.
Solution Workflow:
Caption: Decision workflow for selecting a solubilization method.
Method 1: Utilizing a Co-solvent System
Principle: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a nonpolar compound by reducing the polarity of the aqueous medium.[5][6][7]
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol.
Protocol for Preparing a 10 mM Stock Solution in a Co-solvent/Aqueous System:
-
Primary Stock Preparation:
-
Weigh out 1.49 mg of this compound.
-
Dissolve the powder in 100 µL of 100% DMSO (or another suitable organic solvent). Vortex until fully dissolved. This creates a 100 mM primary stock.
-
-
Working Stock Preparation:
-
To prepare a 10 mM working stock, dilute the 100 mM primary stock 1:10 in your desired aqueous buffer (e.g., add 10 µL of the primary stock to 90 µL of buffer).
-
Vortex the solution thoroughly.
-
Expert Insight: Always add the concentrated organic stock to the aqueous buffer and not the other way around. This gradual dilution helps prevent the compound from precipitating out of solution.
Method 2: pH Adjustment for Increased Solubility
Principle: The ethylamino group on this compound is basic and can be protonated at an acidic pH. This protonation introduces a positive charge, increasing the polarity of the molecule and its solubility in water.[8][9][10]
Protocol for pH-Mediated Solubilization:
-
Initial Suspension:
-
Suspend the desired amount of this compound in your aqueous buffer.
-
-
pH Titration:
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension while stirring.
-
Monitor the pH and continue adding acid until the compound dissolves. The solution should become clear at a more acidic pH.
-
-
Final pH Adjustment:
-
Once dissolved, you can carefully adjust the pH back towards your desired experimental pH with a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate if the pH is raised too high.
-
Trustworthiness Check: Determine the pH at which the compound precipitates to define the working pH range for your experiments.
Method 3: Surfactant-Mediated Micellar Solubilization
Principle: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate nonpolar molecules like this compound, effectively increasing their apparent solubility.[11][12][13][14][15]
Recommended Surfactants: Tween® 20, Tween® 80, Triton™ X-100.
Protocol for Solubilization using a Surfactant:
-
Prepare Surfactant Solution:
-
Prepare a solution of your chosen surfactant in the desired aqueous buffer at a concentration above its CMC (e.g., 1% w/v).
-
-
Add this compound:
-
Add the powdered this compound directly to the surfactant solution.
-
-
Solubilization:
-
Vortex the mixture vigorously for several minutes.
-
For enhanced dissolution, sonicate the vial in a bath sonicator for 15-30 minutes. The solution should become clear.
-
-
Filtration:
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved aggregates.
-
Method 4: Inclusion Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic "guest" molecules, such as this compound, forming an inclusion complex that is more water-soluble.[7][16][17][18][19][20]
Recommended Cyclodextrin: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Protocol for Forming a this compound/Cyclodextrin Complex:
-
Prepare Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle warming and stirring can aid dissolution.
-
-
Add this compound:
-
Add the this compound to the HP-β-CD solution.
-
-
Complexation:
-
Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. The solution should become clear.
-
-
Filtration:
-
Filter the solution through a 0.22 µm syringe filter.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting method to try for solubilizing this compound?
A1: For most applications, starting with a co-solvent like DMSO is the most straightforward approach. It is effective for preparing high-concentration stock solutions that can be further diluted into your experimental media. However, if your experiment is sensitive to organic solvents, exploring pH adjustment or cyclodextrin complexation would be the next logical steps.
Q2: My compound dissolves in a co-solvent but precipitates when diluted into my cell culture medium. What should I do?
A2: This is a common issue and is often due to the final concentration of the co-solvent being too low to maintain solubility in the complex biological medium. In this scenario, using an encapsulation agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. The cyclodextrin will "shield" the hydrophobic this compound from the aqueous environment, preventing precipitation.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: While heating can temporarily increase the solubility of many compounds, it is generally not recommended for this compound without further stability data. Aldehydes can be susceptible to degradation or side reactions at elevated temperatures. If you must use heat, do so cautiously and for the shortest possible time. It is preferable to use the other methods described in this guide.
Q4: How does the choice of surfactant affect solubility?
A4: The effectiveness of a surfactant can depend on the specific structure of the hydrophobic compound. Non-ionic surfactants like Tween® and Triton™ are generally well-tolerated in biological systems and are effective solubilizers. The choice between them may require some empirical testing to find the optimal one for your specific application.
Q5: Will the solubilization method affect the biological activity of this compound?
A5: It is crucial to include appropriate controls in your experiments to account for any potential effects of the solubilizing agents. Co-solvents like DMSO can have biological effects at higher concentrations. Similarly, surfactants and cyclodextrins could potentially interact with cellular membranes or other components of your assay. Always run a vehicle control (the solubilizing agent in buffer without the compound) to ensure that the observed effects are due to this compound itself.
References
- What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
- 4-Dimethylaminobenzaldehyde - Solubility of Things.
- UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed. (2008, June).
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI.
- The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar.
- Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - PubMed Central - NIH.
- 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem.
- 4-(Dimethylamino)benzaldehyde - Sigma-Aldrich.
- Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - RSC Publishing. (2025, September 17).
- This compound | C9H11NO | CID 12714578 - PubChem.
- This compound | CAS 79865-89-7 | AMERICAN ELEMENTS ®.
- β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities - PMC - NIH. (2021, June 11).
- Overcoming poor solubility of atropaldehyde in aqueous solutions - Benchchem.
- 4-(Dimethylamino)benzaldehyde ACS reagent, 99 100-10-7 - Sigma-Aldrich.
- Benzaldehyde, 4-(methylamino)- | C8H9NO | CID 10986282 - PubChem.
- Inclusion Complexation of Cyclodextrin.
- Inclusion complex formation of cyclodextrin with its guest and their applications - OAText.
- How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate. (2016, August 2).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Benzaldehyde - Solubility of Things.
- Benzaldehyde, 4-(diethylamino)- - the NIST WebBook.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27).
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. (2025, August 5).
- Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
- pH and solubility (video) | Equilibrium - Khan Academy.
- Aldol Condensation Between Benzaldehyde and Acetone | PDF - Scribd.
- Dibenzalacetone - Organic Syntheses Procedure.
- The solubility-pH profiles of amino acids showing departures from the... - ResearchGate.
- Is the solubility of amino acids affected by their pH levels? - Quora. (2024, April 6).
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- 1. This compound | C9H11NO | CID 12714578 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
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- 8. researchgate.net [researchgate.net]
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- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
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- 14. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
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- 16. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03235K [pubs.rsc.org]
- 18. β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfachemic.com [alfachemic.com]
- 20. oatext.com [oatext.com]
Preventing oxidation of the aldehyde group in 4-(Ethylamino)benzaldehyde
Welcome to the technical support center for 4-(Ethylamino)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the handling, storage, and use of this reagent. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Aldehyde Stability
This compound is a valuable synthetic intermediate, notable for its bifunctional nature, incorporating both a reactive aldehyde and a nucleophilic secondary amine. However, the very features that make it useful also render it susceptible to degradation, primarily through the oxidation of the aldehyde group. The electron-donating nature of the ethylamino group exacerbates this instability by increasing the electron density of the aromatic ring, making the aldehyde proton more susceptible to abstraction and subsequent oxidation. This guide provides a comprehensive framework for mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned from a light yellow to a brownish or black-brown solid. Is it still usable?
A dark discoloration is a common visual indicator of degradation.[1] The primary degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(ethylamino)benzoic acid. This impurity can interfere with subsequent reactions. While the presence of some oxidized product may be tolerated in less sensitive applications, for most synthetic purposes, purification is recommended. For critical applications, using a fresh, properly stored batch is the best practice.
Q2: What is the primary cause of this compound degradation?
The principal cause of degradation is oxidation of the aldehyde functional group to a carboxylic acid. This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2] The electron-donating ethylamino group increases the susceptibility of the aldehyde to oxidation compared to unsubstituted benzaldehyde.
Q3: What are the ideal storage conditions for this compound?
To minimize oxidation, this compound should be stored in a cool, dry, and dark environment.[2][3] The recommended storage temperature is between 2-8°C. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.[3][4] The material should be kept in a tightly sealed container.[1][5]
Q4: Can I use an antioxidant to improve the stability of this compound?
Yes, the addition of a suitable antioxidant can significantly extend the shelf-life of this compound. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to stabilize materials sensitive to oxidation.[6][7] These compounds function by scavenging free radicals that initiate the oxidation process. A typical concentration for BHT is 0.01-0.1% by weight.[6] However, it is essential to verify that the chosen antioxidant will not interfere with your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Side Product in Reaction Involving this compound
-
Symptom: You observe a new, more polar spot on your TLC plate that was not present in your starting material, or you isolate a byproduct with a different solubility profile.
-
Likely Cause: Your this compound has partially oxidized to 4-(ethylamino)benzoic acid. Carboxylic acids are significantly more polar than their corresponding aldehydes.
-
Troubleshooting Steps:
-
Confirm the Presence of Carboxylic Acid:
-
¹H NMR Spectroscopy: The most definitive method. The aldehyde proton (-CHO) of this compound typically appears as a singlet around 9.7 ppm. Upon oxidation, this peak will disappear and be replaced by a broad singlet for the carboxylic acid proton (-COOH) significantly downfield, typically between 10-13 ppm.[8][9] You will also observe shifts in the aromatic proton signals.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch. The aldehyde C=O stretch is typically around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch will appear around 1680-1710 cm⁻¹ and will be broader.
-
-
Purification: If the level of impurity is low, you may be able to purify the aldehyde. A common method is to dissolve the material in a suitable organic solvent and wash with a mild aqueous base (e.g., dilute sodium bicarbonate solution) to extract the acidic impurity.[10] However, this may not be efficient for larger quantities and can lead to yield loss. Recrystallization or column chromatography may also be effective.
-
Prevention: For future experiments, strictly adhere to the recommended storage and handling protocols outlined below.
-
Data for Troubleshooting: Aldehyde vs. Carboxylic Acid
| Compound | Key ¹H NMR Signal | Approximate Chemical Shift (ppm) |
| This compound | Aldehyde Proton (-CHO) | ~9.7 (singlet) |
| 4-(Ethylamino)benzoic acid | Carboxylic Acid Proton (-COOH) | 10-13 (broad singlet) |
Issue 2: Inconsistent Reaction Yields or Rates
-
Symptom: You are experiencing variability in your reaction outcomes when using different batches or even the same bottle of this compound over time.
-
Likely Cause: The purity of the aldehyde is inconsistent due to varying degrees of oxidation. The presence of the carboxylic acid impurity reduces the molar equivalence of the active aldehyde in your reaction.
-
Troubleshooting Steps:
-
Quantify Purity: Before each reaction, assess the purity of the this compound using ¹H NMR with an internal standard or by quantitative HPLC.
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent for a series of experiments to minimize variability.
-
Implement Strict Handling Protocols: Follow the detailed protocols below for weighing and dispensing the solid to prevent further oxidation during your experimental workflow.
-
Experimental Protocols
Adherence to proper handling techniques is critical for maintaining the integrity of this compound.
Protocol 1: Weighing and Dispensing this compound under Inert Atmosphere
This protocol describes the standard procedure for handling air-sensitive solids using a Schlenk line and a balance located on the benchtop. For highly sensitive applications, performing these operations inside a glovebox is the preferred method.[7][11]
Materials:
-
Schlenk flask (oven-dried)
-
Septum and glass stopper (oven-dried)
-
Spatula (oven-dried)
-
Weighing paper or boat
-
Schlenk line with a dual vacuum/inert gas manifold
-
Source of dry inert gas (Argon or Nitrogen)
Procedure:
-
Prepare the Schlenk Flask: Oven-dry the Schlenk flask, stopper, and a magnetic stir bar overnight at >120°C.[12][13][14] While hot, assemble the flask with the stopper and attach it to the Schlenk line.
-
Purge the Flask: Evacuate the flask under vacuum for 5-10 minutes to remove air and adsorbed moisture. Then, refill the flask with inert gas. Repeat this "evacuate-refill" cycle three times.[15]
-
Weighing the Solid:
-
Take the bottle of this compound from its cold storage and allow it to warm to room temperature in a desiccator to prevent condensation.
-
On a top-pan balance, weigh the desired amount of the solid onto a piece of weighing paper. Perform this step as quickly as possible to minimize air exposure.
-
-
Transferring the Solid:
-
Remove the glass stopper from the neck of the purged Schlenk flask while maintaining a positive flow of inert gas out of the flask (a "counterflow").[14]
-
Quickly add the weighed solid to the flask using a powder funnel.
-
Immediately replace the glass stopper.
-
Gently evacuate and refill the flask with inert gas one more time to remove any air introduced during the transfer.
-
-
Adding Solvent: If you are preparing a solution, add your degassed solvent to the Schlenk flask via a cannula or a syringe through a septum.
Protocol 2: Preparation and Storage of a Stock Solution
For frequent use, preparing a stock solution under an inert atmosphere can be more convenient than weighing the solid each time.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
Schlenk flask with a resealable septum or a Sure/Seal™ type bottle
-
Antioxidant (e.g., BHT)
Procedure:
-
Prepare the Flask: Follow steps 1 and 2 from Protocol 1 to prepare a clean, dry Schlenk flask.
-
Add Solids: Under a positive flow of inert gas, add the this compound and the antioxidant (e.g., 1 mg of BHT for every 1 gram of aldehyde).
-
Add Solvent: Transfer the desired volume of anhydrous, degassed solvent to the flask via cannula.
-
Storage: Store the sealed flask in the dark at 2-8°C. Wrap the flask in aluminum foil to protect it from light. Before each use, allow the solution to warm to room temperature and ensure you are using proper air-free syringe or cannula techniques for transfer.[12][13][14]
Visualizations
Oxidation Pathway
Caption: A decision-making workflow for troubleshooting reactions.
References
-
Understanding the Handling and Safety of 4-Diethylaminobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Effect of Substituents on Rates of Reactions: Kinetics of Oxidation of Substituted Benzaldehydes by Vanadium(V). Journal of the Indian Chemical Society.
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Butylated Hydroxytoluene (BHT) antioxidant. PerfumersWorld. [Link]
-
4-Dimethylaminobenzaldehyde - SAFETY DATA SHEET. [Link]
-
The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. [Link]
-
Air-free technique. Wikipedia. [Link]
-
Reactivity of aldehydes and ketones. Khan Academy. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
- Purification of N-substituted aminobenzaldehydes.
-
4-(Ethylamino)benzoic acid. PubChem. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
How do you make an inert atmosphere? Master Safe, Pure Processes with Inerting. [Link]
-
Aldehydes: What We Should Know About Them. MDPI. [Link]
-
This compound. PubChem. [Link]
-
N-Alkylation-Initiated Redox-Neutral [5 + 2] Annulation of 3-Alkylindoles with o-Aminobenzaldehydes: Access to Indole-1,2-Fused 1,4-Benzodiazepines. PubMed. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
oxidation of aldehydes and ketones. Chemguide. [Link]
-
The Manipulation of Air-Sensitive Compounds. [Link]
-
Air-Sensitive Compounds Handling Techniques. Scribd. [Link]
-
4-Amino-benzoic acid 2-(4-benzoylamino-phenyl)-2-oxo-ethyl ester - Optional[13C NMR]. SpectraBase. [Link]
-
4-(Diethylamino)benzoic acid - Optional[13C NMR]. SpectraBase. [Link]
-
the manipulation of air.sensitive compounds. Neilson Lab. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
Guides - Chemistry LibreTexts. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. [Link]
-
How to quench glutaraldehyde fluorescence?. ResearchGate. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
-
N-Alkylation. OUCI. [Link]
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence quantum yield in probes from 4-(Ethylamino)benzaldehyde
Welcome to the technical support center for troubleshooting fluorescent probes derived from 4-(Ethylamino)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with low fluorescence quantum yield. As probes built on a donor-π-acceptor (D-π-A) scaffold, their photophysical properties are exquisitely sensitive to their environment and structure. This guide provides a structured, causality-driven approach to diagnosing and resolving common issues.
Part 1: Foundational Concepts - Understanding Your Fluorophore
This section addresses the fundamental principles governing the fluorescence of this compound derivatives.
Q1: What is fluorescence quantum yield (Φf), and why is it critical for my probe's performance?
A1: The fluorescence quantum yield (Φf) is a direct measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1][2].
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1.0 (100% efficiency, where every absorbed photon results in an emitted photon). A high quantum yield is crucial as it directly dictates the brightness and sensitivity of your probe. For any quantitative application, a low Φf leads to a poor signal-to-noise ratio, limiting detection sensitivity and compromising data quality[1][3].
The quantum yield is determined by the competition between radiative decay (fluorescence, rate constant kf) and non-radiative decay pathways (internal conversion, intersystem crossing, etc., rate constant knr). Any factor that increases the rate of non-radiative decay will lower the quantum yield[2][4].
Q2: What are the fundamental photophysical properties of probes derived from this compound?
A2: Probes derived from this compound are classic examples of donor-π-acceptor (D-π-A) systems.
-
Donor: The ethylamino group (-NH-CH₂CH₃) is a potent electron-donating group (EDG)[5].
-
π-Bridge: The phenyl ring acts as the conjugated π-system that facilitates charge transfer.
-
Acceptor: The benzaldehyde group (-CHO), or a derivative formed from it, acts as the electron-accepting group.
Upon excitation with light, an electron is promoted from the ground state to an excited state. In these D-π-A systems, this excited state often has a significant Intramolecular Charge Transfer (ICT) character. This means the electron density shifts from the ethylamino donor to the acceptor end of the molecule. The stability and energy of this ICT state are highly susceptible to the probe's local environment, which is the root cause of many performance issues[6][7][8].
Part 2: Troubleshooting Common Scenarios
This section provides a question-and-answer guide to specific experimental problems.
Q3: My probe has a very low quantum yield in a polar protic solvent (e.g., water, ethanol, methanol). What's happening?
A3: This is a classic manifestation of the D-π-A nature of your probe. The low quantum yield in polar protic solvents is typically due to two primary mechanisms: stabilization of the ICT state and hydrogen bonding.
-
Causality - ICT State Stabilization: In polar solvents, the solvent molecules can orient themselves around the highly polar ICT excited state, stabilizing it and lowering its energy level[9][10]. This stabilization can reduce the energy gap between the excited state and the ground state, which, according to the "energy gap law," dramatically increases the rate of non-radiative decay (dissipation as heat) and thus quenches fluorescence[11].
-
Causality - Hydrogen Bonding: Protic solvents like water and alcohols can form hydrogen bonds with your probe, particularly with the amino group and the carbonyl group. These hydrogen bonding interactions can provide vibrational pathways for the excited state to relax back to the ground state without emitting a photon, further enhancing non-radiative decay and reducing the quantum yield[6][12].
Troubleshooting Steps:
-
Solvent Screen: Test your probe's fluorescence in a range of solvents with varying polarity and proticity (see Protocol 1). You should expect to see a significant increase in quantum yield in less polar, aprotic solvents like dioxane, toluene, or even acetonitrile compared to water or ethanol[2][12][13].
-
Structural Modification: If your application requires use in aqueous media, consider rigidifying the molecular structure. Introducing steric hindrance can limit the formation of the fully charge-separated ICT state that is prone to quenching.
Q4: The fluorescence intensity of my probe decreases significantly as I increase its concentration. Why?
A4: This phenomenon is a textbook case of Aggregation-Caused Quenching (ACQ) [14][15]. Most conventional organic fluorophores, including many D-π-A dyes, are highly emissive only in dilute solutions[16].
-
Causality - Aggregate Formation: At higher concentrations, the planar, π-rich structures of your probe molecules tend to stack on top of each other through intermolecular π-π interactions. This process forms aggregates (often H-aggregates). In these aggregated states, strong electronic coupling between molecules creates new, non-radiative decay pathways for the excited state energy, effectively quenching fluorescence[17]. The energy is dissipated within the aggregate rather than being released as a photon.
Caption: ACQ Mechanism: Monomers fluoresce, while aggregates provide non-radiative decay pathways.
Troubleshooting Steps:
-
Concentration-Dependent Study: Perform a systematic dilution of your probe and measure the fluorescence intensity at each concentration (see Protocol 2). If ACQ is the issue, you will see a non-linear relationship where fluorescence begins to plateau or decrease above a certain concentration.
-
Solvent/Formulation Changes: In some cases, changing the solvent or adding surfactants can disrupt the π-π stacking interactions and reduce aggregation.
-
Structural Redesign: Introduce bulky or charged groups to the probe's structure to sterically hinder aggregation.
Q5: My probe's fluorescence seems to be highly dependent on the viscosity of the solvent. What does this indicate?
A5: A strong dependence on solvent viscosity suggests that your probe's low quantum yield is due to energy loss through intramolecular rotations or vibrations . Probes with this characteristic are often called "molecular rotors."
-
Causality - The "Loose Bolt" Effect: Flexible parts of a molecule, such as single bonds that allow for rotation of phenyl rings or other substituents, can act like a "loose bolt" in a running motor[11]. In the excited state, the absorbed energy, instead of being emitted as a photon, is dissipated mechanically through these rapid rotations and vibrations. This is a highly efficient non-radiative decay pathway[11][18]. In a high-viscosity solvent, these rotations are physically hindered, which "tightens the bolt," slowing down this non-radiative pathway and allowing fluorescence to occur, thus increasing the quantum yield.
Troubleshooting Steps:
-
Viscosity-Dependent Study: Measure the fluorescence quantum yield of your probe in a series of solvents with similar polarity but different viscosities (e.g., an ethanol/glycerol mixture series). A positive correlation between viscosity and quantum yield is strong evidence for this mechanism.
-
Structural Rigidification: This is the most effective solution. Modify the probe's synthesis to include chemical bonds or steric bulk that restricts free rotation of key components. This is a common strategy for designing highly fluorescent dyes.
Q6: I observe a gradual decrease in fluorescence signal over time during my experiment. What could be the cause?
A6: A time-dependent loss of signal is most commonly caused by photobleaching or, in some cases, chemical instability.
-
Causality - Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light[1]. The high-energy excitation light can cause the excited-state fluorophore to react with itself, the solvent, or dissolved oxygen, leading to a non-fluorescent product. This is a cumulative process; the longer the exposure and the higher the light intensity, the more photobleaching will occur[19].
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal. Use neutral density filters if necessary.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and only illuminating the sample during data acquisition.
-
Use Deoxygenated Solvents: Molecular oxygen is a common culprit in photobleaching. If your experimental setup allows, using solvents that have been deoxygenated (e.g., by bubbling with nitrogen or argon) can significantly improve probe stability.
-
Incorporate Photostabilizers: Commercially available antifade reagents or antioxidants (e.g., Trolox, n-propyl gallate) can be added to the sample to reduce the rate of photobleaching.
Part 3: Experimental Protocols & Diagnostics
Protocol 1: Systematic Solvent Study to Diagnose Environmental Effects
This protocol helps determine if solvent polarity and/or hydrogen bonding are the primary cause of low quantum yield.
-
Prepare Stock Solution: Create a concentrated stock solution of your probe in a high-quality, dry, aprotic solvent where it is highly soluble (e.g., Dioxane or THF).
-
Select Solvents: Choose a range of solvents covering different properties:
-
Nonpolar Aprotic: Hexane, Toluene
-
Polar Aprotic: Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol, Water
-
-
Prepare Samples: For each solvent, prepare a dilute sample of your probe by adding a small aliquot of the stock solution. The final concentration should be low enough to avoid ACQ (e.g., 1-10 μM). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Acquire Spectra: For each sample, measure the absorbance spectrum and the fluorescence emission spectrum using a spectrophotometer and a fluorometer, respectively. Use the same excitation wavelength for all samples.
-
Analyze Data:
-
Plot Emission Max (λem) vs. Solvent Polarity: A red shift (longer wavelength) in more polar solvents indicates a stabilized ICT state.
-
Compare Relative Intensity: A dramatic drop in fluorescence intensity in protic solvents (water, ethanol) compared to aprotic solvents (ACN, THF) points to quenching via hydrogen bonding.
-
| Solvent Property | Typical Effect on this compound Probes | Underlying Mechanism |
| Increasing Polarity | Red-shift in emission (longer λem), often lower Φf | Stabilization of the polar ICT excited state, reducing the energy gap[9][10]. |
| Protic Nature (H-Bonding) | Significant decrease in Φf | Provides vibrational non-radiative decay pathways[6]. |
| Increasing Viscosity | Increase in Φf | Restriction of intramolecular rotations that dissipate energy[11][18]. |
| Table 1: Summary of common solvent effects on D-π-A probes. |
Protocol 2: Concentration-Dependent Fluorescence Spectroscopy to Identify Aggregation
This protocol is the definitive test for Aggregation-Caused Quenching (ACQ).
-
Prepare Serial Dilutions: Create a series of samples of your probe in a single, appropriate solvent. The concentration range should span several orders of magnitude (e.g., from 100 nM to 100 μM).
-
Measure Absorbance: Record the UV-Vis absorbance spectrum for each concentration. Note any changes in the shape of the spectrum or deviations from the Beer-Lambert law at high concentrations, which can be an early sign of aggregation.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample, keeping the excitation wavelength and instrument settings constant.
-
Plot Data: Create a plot of fluorescence intensity (at the emission maximum) versus concentration.
-
Interpret Results:
-
Linear Region: At very low concentrations, the intensity should increase linearly with concentration.
-
ACQ Onset: If ACQ is occurring, the plot will become sub-linear at higher concentrations and may eventually turn over, with fluorescence intensity decreasing as concentration increases further[15][17].
-
Part 4: Summary and Decision-Making
When faced with low quantum yield, a systematic approach is key. The flowchart below provides a logical path for troubleshooting.
Caption: A logical workflow for diagnosing the cause of low quantum yield.
References
-
General mechanisms of aggregation‐caused quenching (ACQ) and... - ResearchGate. Available at: [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
ERIC - EJ1090667 - Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students, Journal of Chemical Education, 2016-Feb. Available at: [Link]
-
Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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From aggregation-caused quenching luminogens to solid fluorescent materials. Available at: [Link]
-
The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm) - ResearchGate. Available at: [Link]
-
Excited state dynamics of PPI dendrimers functionalized with 4-(4′-ethoxybenzoyloxy)salicylaldehyde chromophores | Request PDF - ResearchGate. Available at: [Link]
-
Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile - ResearchGate. Available at: [Link]
-
Dependence of the fluorescence quantum yields, Φf, the fluorescence... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
What are some factors that can affect the quantum yield brightness of a fluorophore? Available at: [Link]
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Quantitative Determination of Dark Chromophore Population Explains the Apparent Low Quantum Yield of Red Fluorescent Proteins - ACS Publications. Available at: [Link]
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Solvent Effects on Fluorescence Emission - Evident Scientific. Available at: [Link]
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Quantum yield - Wikipedia. Available at: [Link]
-
Excited-State Aromatization Drives Nonequilibrium Planarization Dynamics - PMC. Available at: [Link]
-
Supplementary Data Table of contents: - The Royal Society of Chemistry. Available at: [Link]
-
Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing). Available at: [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. Available at: [Link]
-
Synthesis and photophysical properties of donor-substituted phenyl-phosphachromones as potential TADF materials - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
| Fluorescence quantum yields and absorption and emission ranges of the... | Download Table - ResearchGate. Available at: [Link]
-
Troubleshooting | Fluorescence: Detection - YouTube. Available at: [Link]
-
Fluorescence Quantum Yield Measurements - PMC - NIH. Available at: [Link]
-
Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies - PubMed. Available at: [Link]
-
Substituent effect on the excited state dynamics of bistable photochromic hydrazones. Available at: [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. Available at: [Link]
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- 7. Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and photophysical properties of donor-substituted phenyl-phosphachromones as potential TADF materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Enhancing the Stability and Performance of 4-(Ethylamino)benzaldehyde-Based Corrosion Inhibitors
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for your research on 4-(Ethylamino)benzaldehyde-based corrosion inhibitors. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your methodologies are robust and your results, reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when working with this compound and its derivatives in corrosion science.
Q1: What is this compound and why is it a focus in corrosion inhibition research?
A: this compound is an aromatic aldehyde that serves as a versatile precursor for synthesizing more complex corrosion inhibitors, most notably Schiff bases.[1] Its molecular structure features an electron-donating ethylamino group (-NH-CH₂CH₃) and a reactive aldehyde group (-CHO) on a benzene ring. These features make it an excellent building block. The final inhibitor molecule, often a Schiff base formed by reacting the aldehyde with a primary amine, can adsorb onto a metal surface, creating a protective barrier against corrosive agents.[2][3] The efficiency of this adsorption is influenced by the molecule's electronic properties, steric factors, and the presence of heteroatoms (like nitrogen) and π-electrons from the aromatic ring.[4]
Q2: What are the primary stability concerns with inhibitors derived from this compound?
A: The stability of the final inhibitor, particularly if it's a Schiff base, is paramount for long-term performance. Key challenges include:
-
Hydrolytic Instability: The imine bond (-C=N-) in Schiff bases is susceptible to hydrolysis, especially in acidic environments (low pH), which can break the inhibitor down into its original aldehyde and amine components, significantly reducing its effectiveness.[5]
-
Oxidative Degradation: The aldehyde group, if unreacted or reformed via hydrolysis, can be oxidized to a carboxylic acid (a benzoic acid derivative).[6] This changes the molecule's electronic structure and adsorption properties, typically for the worse.
-
Photodegradation: Aromatic aldehydes and imines can be sensitive to ultraviolet (UV) light. Prolonged exposure can initiate photochemical reactions, leading to molecular degradation and loss of inhibitive action.[7][8]
-
Thermal Instability: At elevated temperatures, the inhibitor may desorb from the metal surface or undergo thermal degradation. Inhibition efficiency often decreases as temperature increases because desorption becomes more favorable than adsorption.[9][10]
Q3: How is the performance of a corrosion inhibitor typically evaluated?
A: A multi-faceted approach is required for a comprehensive evaluation. The most common and reliable methods are:
-
Weight Loss Method: This is a straightforward gravimetric technique where a pre-weighed metal coupon is immersed in the corrosive medium with and without the inhibitor for a set period.[11] The difference in weight loss is used to calculate the corrosion rate and inhibition efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides detailed information about the inhibitor's mechanism.[12][13] By modeling the data with equivalent electrical circuits, one can determine parameters like charge transfer resistance (Rct). A higher Rct value signifies better corrosion protection.[14][15]
-
Potentiodynamic Polarization (PDP): This method determines the corrosion current density (icorr) by extrapolating the anodic and cathodic Tafel slopes.[16] A lower icorr value indicates a more effective inhibitor. The technique also helps classify the inhibitor as anodic, cathodic, or mixed-type based on the shift in the corrosion potential (Ecorr).[17]
Q4: What is a Schiff base, and how does it relate to this compound?
A: A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine or imine group), with the nitrogen atom connected to an aryl or alkyl group but not hydrogen.[1] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[2] this compound is the aldehyde component in this reaction. The resulting Schiff base is often a larger, more planar molecule with additional adsorption centers (the imine nitrogen), which generally leads to superior corrosion inhibition compared to the aldehyde precursor alone.[17]
Section 2: Troubleshooting Guide: Synthesis & Formulation
Issue 1: Low Yield or Incomplete Reaction During Schiff Base Synthesis
You've refluxed this compound with a primary amine, but TLC analysis shows significant starting material, and the final product yield is poor.
-
Root Cause Analysis: The nucleophilic attack of the amine on the carbonyl carbon is a reversible equilibrium reaction. Inefficiency often stems from inadequate catalysis, insufficient removal of the water byproduct, or suboptimal reaction conditions.
-
Troubleshooting Steps & Scientific Rationale:
-
Catalyst Check: A few drops of a mild acid catalyst like glacial acetic acid are crucial. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the amine's lone pair of electrons.[1]
-
Water Removal: The reaction produces water. According to Le Châtelier's principle, its removal will drive the equilibrium towards the product (the Schiff base). Ensure your setup uses a Dean-Stark apparatus or a drying agent if conducting the reaction at a lower temperature.
-
Solvent Choice: Use a solvent like ethanol or methanol, which solubilizes the reactants. For azeotropic water removal, toluene is a common choice.[2]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates the reaction is nearing completion.
-
Characterization: Confirm the product structure. In the FTIR spectrum, the disappearance of the C=O stretch (around 1700 cm⁻¹) from the aldehyde and the N-H stretches from the amine, coupled with the appearance of a new C=N imine stretch (around 1600-1650 cm⁻¹), confirms Schiff base formation.[17]
-
Caption: Workflow for a typical Schiff base synthesis.
Issue 2: Inhibitor Precipitation or Poor Solubility in the Test Medium
Your synthesized inhibitor works well at low concentrations but precipitates out when you increase the dosage in your corrosive medium (e.g., 1M HCl).
-
Root Cause Analysis: This is a classic solubility problem. The inhibitor's molecular structure may be too non-polar for the highly polar aqueous acidic medium. At higher concentrations, it exceeds its solubility limit and crashes out of the solution, preventing it from reaching the metal surface.
-
Troubleshooting Steps & Scientific Rationale:
-
Formulation with Co-solvents: Introduce a small amount of a water-miscible organic solvent (a co-solvent) like ethanol or ethylene glycol into your stock solution. This can increase the overall polarity of the solvent system and improve the inhibitor's solubility.[18]
-
Utilize Surfactants: For highly insoluble inhibitors, formulating an emulsion with the help of a surfactant can be effective. The surfactant helps to disperse the inhibitor in the aqueous phase as micelles or finely dispersed droplets.[19] The critical micelle concentration (CMC) is an important parameter; below the CMC, the inhibitor may not be adequately dispersed.[20]
-
pH Adjustment: The solubility of amine-containing compounds is often pH-dependent. In acidic solutions, the nitrogen atoms can be protonated, forming salts that may have higher aqueous solubility. Ensure the pH of your stock solution and final test medium are controlled and recorded.
-
Chemical Modification: For long-term projects, consider modifying the inhibitor's structure to include more polar functional groups (e.g., -OH, -SO₃H) to enhance its intrinsic water solubility.[4]
-
| Co-Solvent | Dielectric Constant (20°C) | Key Properties | Typical Usage (% v/v) |
| Ethanol | 24.5 | Water-miscible, volatile | 1 - 5% |
| Methanol | 32.7 | Highly polar, water-miscible | 1 - 5% |
| Ethylene Glycol | 37.7 | Low volatility, good solubilizer | 1 - 10% |
| Isopropanol | 18.3 | Less polar than ethanol, effective | 1 - 5% |
Section 3: Troubleshooting Guide: Performance & Stability Testing
Issue 3: Inconsistent or Low Inhibition Efficiency in Electrochemical Tests
Your EIS and PDP results show poor performance or high variability between runs, even though the inhibitor is fully dissolved.
-
Root Cause Analysis: This often points to inhibitor degradation during the experiment. The acidic test medium can hydrolyze the Schiff base, breaking it down and reducing the concentration of the active inhibitor over time. Other factors include incomplete surface coverage or experimental artifacts.
-
Troubleshooting Steps & Scientific Rationale:
-
Verify Hydrolytic Stability: Before extensive testing, run a stability study. Prepare a solution of your inhibitor in the corrosive medium. At set time intervals (e.g., 0, 1, 3, 6 hours), take an aliquot and analyze it using UV-Vis spectroscopy. A change in the absorption spectrum over time is a strong indicator of hydrolysis or other degradation reactions.[5]
-
Control Immersion Time: The protective film needs time to form. Standardize the pre-immersion time (the time the metal coupon sits in the inhibitor solution before starting the electrochemical measurement) for all experiments. A typical time is 30-60 minutes to allow the adsorption equilibrium to be reached.[11]
-
De-aerate the Solution: Dissolved oxygen can introduce an additional cathodic reaction, complicating the results. Purge the solution with nitrogen (N₂) or argon (Ar) gas before and during the experiment to create an anaerobic environment.
-
Surface Preparation: Ensure the metal surface is consistently prepared before each experiment. A standard procedure involves grinding with successively finer grades of SiC paper, rinsing with deionized water and a solvent like acetone, and drying immediately before use. An inconsistent surface finish will lead to variable results.
-
Caption: Reversible hydrolysis of a Schiff base in acidic media.
Issue 4: Rapid Decrease in Performance Under High Temperature
The inhibitor performs well at room temperature (25°C), but its efficiency drops significantly at higher temperatures (e.g., 60°C).
-
Root Cause Analysis: This is a common phenomenon governed by the nature of the adsorption process. Most organic inhibitors adsorb onto the metal surface via physisorption (weaker, electrostatic interactions) or chemisorption (stronger, covalent-like bonds). Physisorption is an exothermic process, so an increase in temperature shifts the equilibrium towards desorption, causing the inhibitor to leave the surface and exposing the metal to the corrosive environment.[9]
-
Troubleshooting Steps & Scientific Rationale:
-
Determine Adsorption Type: Analyze the relationship between inhibition efficiency and temperature. A decrease in efficiency with rising temperature is characteristic of physisorption.[10]
-
Calculate Thermodynamic Parameters: Use the Langmuir adsorption isotherm to calculate the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption, which is generally more stable at higher temperatures.[3]
-
Enhance Adsorption Strength:
-
Synergistic Halides: Introduce halide ions (e.g., KI, KBr) into the solution. Halide ions first adsorb onto the positively charged metal surface, creating a negative surface charge that facilitates the adsorption of the protonated (cationic) inhibitor molecules, strengthening the protective film.[21][22]
-
Structural Redesign: Synthesize derivatives with more lone-pair electrons or π-systems to promote stronger chemisorption.
-
-
| Temperature (°C) | Corrosion Rate (mm/y) - Blank | Corrosion Rate (mm/y) - Inhibited | %IE | Likely Adsorption |
| 25 | 1.25 | 0.08 | 93.6 | Physisorption/Mixed |
| 40 | 2.80 | 0.25 | 91.1 | Physisorption/Mixed |
| 60 | 5.50 | 1.10 | 80.0 | Physisorption Dominant |
Issue 5: EIS Nyquist Plot Shows a Depressed Semicircle
Instead of a perfect semicircle, your Nyquist plot from the EIS measurement is flattened or "depressed."
-
Root Cause Analysis: A perfect semicircle represents an ideal capacitor, which is rarely observed in real-world electrochemical systems. A depressed semicircle is very common and is attributed to "frequency dispersion" resulting from surface roughness, impurities, dislocations, or non-uniform inhibitor adsorption on the metal surface.[15]
-
Troubleshooting & Interpretation:
-
Use a Constant Phase Element (CPE): This is not a problem to be "fixed" but rather to be modeled correctly. When fitting your EIS data to an equivalent electrical circuit (EEC), replace the ideal capacitor (Cdl) with a Constant Phase Element (CPE). The CPE has two parameters: Y₀ (magnitude) and n (exponent, 0 ≤ n ≤ 1).
-
Interpret the 'n' value: The value of n indicates the degree of deviation from ideal capacitive behavior. If n = 1, the CPE behaves as a perfect capacitor. If n is between 0.8 and 1.0, it indicates a relatively homogeneous surface. A lower n value signifies greater surface heterogeneity or roughness.
-
Compare 'n' values: Comparing the n value in the blank solution versus the inhibited solution can provide insight. A change in n upon adding the inhibitor can reflect the change in the surface condition due to the formation of the protective film.
-
Caption: Comparison of (A) an ideal Randles circuit and (B) a more realistic circuit using a CPE to account for surface non-ideality.
Section 4: Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and Aniline
-
Dissolve this compound (10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add an equimolar amount of aniline (10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction via TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the product under vacuum and characterize using FTIR and NMR spectroscopy to confirm its structure.[2][23]
Protocol 2: Standard Weight Loss Measurement
-
Prepare mild steel coupons of known dimensions (e.g., 2cm x 2cm x 0.1cm).
-
Mechanically polish the coupons with 400, 800, and 1200 grit SiC paper.
-
Degrease in acetone, rinse with deionized water, and dry thoroughly.
-
Weigh each coupon accurately (W₁).
-
Prepare the test solutions: 1M HCl (blank) and 1M HCl containing various concentrations of the inhibitor.
-
Immerse one coupon in each solution for a specified duration (e.g., 6 hours) at a constant temperature.
-
After immersion, retrieve the coupons, scrub them gently with a soft brush to remove corrosion products, rinse with water and acetone, and dry.
-
Weigh the coupons again (W₂).
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using standard formulas.
Section 5: References
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Discover Materials, 2(1), 22. [Link]
-
Obeyesekere, N., et al. (2021). Formulation of Corrosion Inhibitors Using Design of Experiment (DOE) Methods and Discovering Highly Performing Inhibitors by High Throughput Experimentation (HTE) Methods Using Critical Micelle Concentration. NACE - International Corrosion Conference Series. [Link]
-
Shi, W., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE - International Corrosion Conference Series. [Link]
-
Recep, K., & Mahdi, M. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]
-
Yusof, N. A., et al. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. [Link]
-
Bertocci, U. (1997). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Federal Highway Administration Report. [Link]
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Lachenmeier, D. W., & Svyat Dokl. (2014). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Deutsche Lebensmittel-Rundschau, 110(1), 8-13. [Link]
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Obeyesekere, N., et al. (2021). Formulation of Corrosion Inhibitors Using Design of Experiment (DOE) Methods and Discovering Highly Performing Inhibitors by High Throughput Experimentation (HTE) Methods Using Critical Micelle Concentration. ResearchGate. [Link]
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Haque, J., et al. (2022). Development of Sustainable Inhibitors for Corrosion Control. Sustainability, 14(15), 9502. [Link]
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Al-Gorair, A. S., et al. (2023). Schiff's Base Performance in Preventing Corrosion on Mild Steel in Acidic Conditions. Journal of King Saud University - Science. [Link]
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Verma, C., et al. (2023). Efforts made in enhancing corrosion inhibition potential of organic compounds: recent developments and future direction. Journal of Adhesion Science and Technology. [Link]
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Eddy, N. O., & Odoemelam, S. A. (2009). Effect of halide ions additives on the corrosion inhibition of aluminum in HCL by polyacrylamide. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and characterization of new Schiff bases and evaluation as Corrosion inhibitors. ResearchGate. [Link]
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Papavinasam, S. (2014). Formulation of Corrosion Inhibitors. ResearchGate. [Link]
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Zellner, G., et al. (1989). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 55(9), 2228-2233. [Link]
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Combrink, J. (2020). Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). LinkedIn. [Link]
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Barmatov, E., & Hughes, T. (2021). Degradation of a schiff-base corrosion inhibitor by hydrolysis, and its effects on the inhibition efficiency for steel in hydrochloric acid. ResearchGate. [Link]
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Jassim, A. M. (2012). Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity. University of Thi-Qar Journal of Science. [Link]
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Verma, R. (2023). Corrosion Inhibitor Testing. Infinita Lab. [Link]
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Rediant. (2023). How to measure inhibitor levels in the system? Rediant. [Link]
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Hirata, Y. (1974). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE Repository. [Link]
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Wang, D., et al. (2024). Synthesis and Performance Evaluation of a Bis-Schiff Base Amino Acid Corrosion Inhibitor. Journal of Bio- and Tribo-Corrosion. [Link]
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Umoren, S. A., & Ebenso, E. E. (2007). Synergistic and antagonistic effects between halide ions and carboxymethyl cellulose for the corrosion inhibition of mild steel in sulphuric acid solution. ResearchGate. [Link]
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Zhang, D., & Gao, L. (2022). Corrosion Inhibitor Problems and Solutions. ASM International. [Link]
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Eberendu, K. O., et al. (2017). Synergistic Effect of Halide Ions on the Corrosion Inhibition of Zinc in Hydrochloric Acid using Schiff base compound. ResearchGate. [Link]
-
Chen, C., et al. (2020). Corrosion inhibitor formulation. Google Patents.
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Verma, C., & Quraishi, M. A. (2023). The timeline chart of employing Schiff base compounds as corrosion inhibitors for mild steel in acid media. ResearchGate. [Link]
-
Jassim, A. M., et al. (2012). Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity. ResearchGate. [Link]
-
Hashim, N. Z. N., & Kassim, K. (2014). The effect of temperature on mild steel corrosion in 1 M HCL by Schiff bases. ResearchGate. [Link]
-
Agarwal, N., et al. (2022). Synthesis of Schiff Bases and their role as corrosion inhibitors -An Overview. ResearchGate. [Link]
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Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. TCA Lab. [Link]
-
Fouda, A. S., et al. (2014). Studies on the effect of a newly synthesized Schiff base compound from phenazone and vanillin on the corrosion of steel in 2 M HCl. ResearchGate. [Link]
-
Abd El-Gaber, A. A., et al. (2014). Modeling of synergistic halide additives' effect on the corrosion of aluminum in basic solution containing dye. ResearchGate. [Link]
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Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PubMed. [Link]
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El-Sayed, A., et al. (2017). Organic-based corrosion inhibitors for mitigating the corrosion during well stimulation. Journal of Petroleum Science and Engineering. [Link]
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The Synergistic Effects of Halide Ions and Cations on the Corrosion Inhibition of Mild Steel in H2SO4 Using Amodiaquine. (2013). Amanote Research. [Link]
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Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate. [Link]
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Aslam, J., et al. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. MDPI. [Link]
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Griesbeck, A. G., & Maptue, N. E. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 765-793. [Link]
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Singh, A., et al. (2024). Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Scientific Reports, 14(1), 1-20. [Link]
-
Guo, L., et al. (2017). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Polymers, 9(12), 707. [Link]
-
Li, Y., et al. (2022). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(II)/C3N4 combin. Catalysis Science & Technology, 12(6), 1846-1854. [Link]
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Ammar, H., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 36(10), 1645-1656. [Link]
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Li, Z., & Li, J. (2003). Reductive coupling of aromatic aldehydes and ketones in sunlight. ResearchGate. [Link]
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Organic Chemistry – Specific Name Reactions. (n.d.). CBSE Tuts. [Link]
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Al-Mulla, E. A. J., et al. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Materials, 16(13), 4593. [Link]
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Technical Support Center: Minimizing Impurities in the Large-Scale Production of 4-(Ethylamino)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(Ethylamino)benzaldehyde. As a critical intermediate in various pharmaceutical and chemical syntheses, ensuring its purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to identify, control, and minimize impurities during production, with a focus on the widely employed Vilsmeier-Haack reaction.
Understanding the Synthetic Landscape: The Vilsmeier-Haack Reaction
The most common and industrially scalable method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This involves the formylation of an electron-rich aromatic compound, in this case, N-ethylaniline, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the electron-rich para-position of N-ethylaniline, followed by hydrolysis to yield the desired aldehyde.
Caption: Vilsmeier-Haack synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the large-scale synthesis of this compound and provides actionable solutions.
FAQ 1: What are the most common impurities I should expect?
Answer: Impurities in the Vilsmeier-Haack synthesis of this compound can originate from starting materials, side reactions, and incomplete reactions.
| Impurity | Source | Reason for Formation |
| N-Ethylaniline | Starting Material | Incomplete reaction or improper stoichiometry. |
| 2-(Ethylamino)benzaldehyde | Side Product | The ethylamino group is ortho, para-directing. While para-substitution is sterically and electronically favored, some ortho-formylation can occur, especially at higher temperatures. |
| N-Ethyl-N-(4-formylphenyl)formamide | Side Product | Over-formylation of the product under harsh conditions. |
| Polymeric/Tarry Materials | Byproducts | Self-condensation of the product or starting material, particularly under strongly acidic or basic conditions during workup.[5] |
| Unidentified Colored Impurities | Byproducts | Often arise from the decomposition of the Vilsmeier reagent or side reactions involving residual starting materials. |
Troubleshooting Common Issues
Issue 1: Low Yield of this compound
-
Probable Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive.[6] The presence of water in DMF, N-ethylaniline, or the reaction vessel will quench the reagent.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled N-ethylaniline. Handle POCl₃ with care under an inert atmosphere.
-
-
Probable Cause 2: Suboptimal Reaction Temperature. The formylation of N-ethylaniline is exothermic. Poor temperature control can lead to side reactions.
-
Solution: Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF and during the addition of N-ethylaniline to the Vilsmeier reagent. Monitor the internal temperature closely.
-
-
Probable Cause 3: Incorrect Stoichiometry. An excess or deficit of any reactant can lead to incomplete conversion or the formation of byproducts.
-
Solution: Carefully control the molar ratios of N-ethylaniline, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
Issue 2: High Levels of 2-(Ethylamino)benzaldehyde Impurity
-
Probable Cause: High Reaction Temperature. Higher temperatures can overcome the kinetic barrier for ortho-substitution.
-
Solution: Maintain strict temperature control throughout the reaction. A lower reaction temperature will favor the thermodynamically more stable para-product.
-
Issue 3: Formation of Tarry, Intractable Materials
-
Probable Cause 1: Aggressive Workup Conditions. The hydrolysis of the intermediate iminium salt is highly exothermic. Uncontrolled addition of the reaction mixture to water can cause localized heating and decomposition.
-
Solution: Quench the reaction mixture by slowly adding it to a large volume of ice-cold water or a buffered solution with vigorous stirring.[5]
-
-
Probable Cause 2: Unstable Product in Workup. Aminobenzaldehydes can be unstable under strongly acidic or basic conditions.
-
Solution: After hydrolysis, neutralize the solution to a pH of 7-8 before extraction. Avoid prolonged exposure to harsh pH conditions.
-
Issue 4: Thermal Runaway Hazard During Scale-Up
-
Probable Cause: Exothermic Nature of the Reaction. The formation of the Vilsmeier reagent and the subsequent formylation are both exothermic. On a large scale, heat dissipation can be challenging.[7][8]
-
Solution:
-
Controlled Addition: Add reagents slowly and monitor the internal temperature.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity.
-
Calorimetry Studies: For large-scale production, perform reaction calorimetry studies to understand the thermal profile and potential for runaway reactions.[8]
-
Alternative Procedure: Consider a "one-pot" process where POCl₃ is added to a mixture of N-ethylaniline and DMF, allowing the Vilsmeier reagent to react as it is formed, thus preventing its accumulation.[8]
-
-
Caption: Troubleshooting workflow for common issues.
Analytical Methods for Impurity Profiling
Robust analytical methods are essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.[5][9]
Protocol 1: HPLC Method for Purity and Impurity Analysis
This method is suitable for determining the purity of this compound and quantifying known and unknown impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Byproduct Identification
GC-MS is particularly useful for identifying volatile impurities and for structural elucidation of unknown byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injection: Splitless mode.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
Industrial-Scale Purification Protocols
Purification at a large scale requires methods that are efficient, scalable, and cost-effective.
Protocol 3: Acid-Base Extraction for Bulk Purification
This method leverages the basicity of the amino group to separate the product from non-basic impurities.[10]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as toluene or dichloromethane.
-
Acidic Wash: Extract the organic solution with an aqueous solution of a weak acid (e.g., 5% acetic acid). The product will move into the aqueous layer as its corresponding salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% sodium carbonate solution) with stirring until the pH reaches 7-8. The this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C).
Protocol 4: Recrystallization for Final Polishing
Recrystallization is an effective final step to achieve high purity.
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water or isopropanol and water is often a good starting point.
-
Dissolution: Dissolve the partially purified product from the acid-base extraction in the minimum amount of the hot solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent system.
-
Drying: Dry the purified crystals under vacuum.
Caption: Large-scale purification workflow.
References
- Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Troubleshooting guide for the formylation of arom
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction Technical Support Center. Benchchem.
- Analytical Method Validation: A Comprehensive Review of Current Practices. Journal of Pharmaceutical and Biomedical Analysis.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier Reaction. YouTube.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- (12) United States Patent.
- Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
- Method Development for Drug Impurity Profiling: Part 1.
- ANALYTICAL METHOD VALIDATION IN PHARMA. Pharmaceutical Guidelines.
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
- Vilsmeier Reaction. YouTube.
- US3931330A - Process for the production of benzaldehyde.
- (12) United States Patent.
- A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction. Benchchem.
- Vilsmeier-Haack Reaction Technical Support Center. Benchchem.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Pharmaceutical impurities and degradation products: Uses and applic
- US4440953A - Purification of N-substituted aminobenzaldehydes.
- This compound. PubChem.
- Process for the production of benzaldehyde - P
- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.
- GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALID
- This compound. AMERICAN ELEMENTS.
- Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. NIH.
- Formation potential and analysis of 32 regulated and unregulated disinfection by-products: Two new simplified methods. PubMed.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- 4-(N,N-Diphenylamino)benzaldehyde 98.0+%, TCI America 5 g. Fisher Scientific.
- 4-(Diphenylamino)benzaldehyde (97%). Amerigo Scientific.
- 4-(N,N-Diphenylamino)benzaldehyde. Tokyo Chemical Industry (India) Pvt. Ltd..
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Catalyst Selection for Reactions Involving 4-(Ethylamino)benzaldehyde: A Technical Support Guide
Welcome to the Technical Support Center dedicated to catalyst selection for synthetic transformations involving 4-(Ethylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our focus is on the practical application of catalytic systems, explaining the rationale behind experimental choices to empower you in your synthetic endeavors.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone. In the case of this compound, the strong electron-donating nature of the ethylamino group can influence catalyst choice and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the Knoevenagel condensation of this compound?
A1: Weakly basic amines are the catalysts of choice for this reaction. Piperidine is a classic and highly effective option. Other suitable catalysts include pyridine, and ammonium salts like ammonium bicarbonate. The use of a weak base is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[1]
Q2: Why should I avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A2: Strong bases can lead to a competing aldol condensation reaction where this compound reacts with itself, significantly reducing the yield of your desired product.[2]
Q3: My reaction is sluggish or not going to completion. What should I do?
A3: Several factors could be at play. First, ensure your amine catalyst is fresh and not degraded. Second, consider the acidity of your active methylene compound; compounds with strong electron-withdrawing groups like malononitrile or cyanoacetic acid are more reactive.[1] Finally, you can gently heat the reaction or use a solvent that allows for azeotropic removal of water, which is a byproduct of the condensation.
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive catalyst (degraded amine). | Use a fresh bottle of the amine catalyst. |
| Insufficiently acidic methylene compound. | Switch to a more activated methylene compound (e.g., malononitrile). | |
| Reversible reaction due to water accumulation. | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water. | |
| Formation of Side Products | Self-condensation of the aldehyde. | Ensure you are using a weak base. Avoid high reaction temperatures. |
| Michael addition of a second equivalent of the active methylene compound. | Use a 1:1 stoichiometry of reactants. |
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
To a round-bottom flask, add this compound (1 equivalent), malononitrile (1 equivalent), and ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization.
Caption: Workflow for Knoevenagel Condensation.
Section 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by converting a carbonyl group to an amine. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, followed by its reduction.
Frequently Asked Questions (FAQs)
Q1: What are the common reducing agents for the reductive amination of this compound?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild and selective for the imine over the aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in protic solvents like methanol.[3][4] For a greener approach, catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C) can be employed.[5]
Q2: Can I perform a direct reductive amination with this compound?
A2: Yes, a direct, one-pot reaction is the most common approach.[3] The aldehyde, amine, and reducing agent are combined, and the reaction proceeds to the final amine product.
Q3: How can I avoid the formation of side products?
A3: A potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. Using a selective reducing agent like NaBH(OAc)₃ minimizes this.[3] Over-alkylation of the amine can also be an issue, which can be controlled by adjusting the stoichiometry of the reactants.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous conditions if using water-sensitive reagents. |
| Reduction of the starting aldehyde. | Switch to a more selective reducing agent like NaBH(OAc)₃. | |
| Catalyst deactivation (for catalytic hydrogenation). | Ensure the purity of reactants and solvent. Consider using a more robust catalyst. | |
| Formation of Tertiary Amine | Over-alkylation of the product amine. | Use a controlled stoichiometry of the aldehyde (1 equivalent) to the amine. |
Experimental Protocol: Reductive Amination of this compound with Benzylamine
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Reductive Amination.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Heck, Suzuki, and Sonogashira couplings, the starting material would typically be a halogenated derivative of this compound, for example, 4-bromo-N-ethylaniline which can be formylated to the corresponding aldehyde. The electron-donating ethylamino group can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.
-
Catalyst Selection : Palladium complexes are the catalysts of choice.[6] Common precatalysts include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[6] For electron-rich aryl bromides, using bulky, electron-rich phosphine ligands can be beneficial.[7]
-
Base Selection : A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine, potassium carbonate, and sodium acetate.[6]
Suzuki Coupling
The Suzuki coupling joins an organoboron compound with an aryl halide.
-
Catalyst Selection : Palladium catalysts are standard. Pd(PPh₃)₄ is a classic choice, though more modern catalysts with bulky, electron-rich ligands often provide better results with electron-rich aryl halides.[8]
-
Base Selection : A base is crucial for the activation of the boronic acid.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[10][11] The choice of base can significantly impact the reaction outcome.[10]
Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl halide.
-
Catalyst System : This reaction typically employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[12] Copper-free protocols have also been developed.[13][14]
-
Ligand Selection : The choice of phosphine ligand on the palladium catalyst can influence the reaction efficiency, especially with less reactive aryl bromides.[15]
-
Base : An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.[12]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction or Low Conversion | Catalyst deactivation. | Ensure anhydrous and anaerobic conditions, especially for Sonogashira coupling. Use freshly distilled solvents and degas the reaction mixture. |
| Poor oxidative addition with the electron-rich aryl halide. | Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos for Suzuki).[16] Increase the reaction temperature. | |
| Homocoupling of the Alkyne (Sonogashira) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Dehalogenation of the Aryl Halide | Presence of water or other proton sources. | Use anhydrous solvents and reagents. |
General Experimental Protocol: Suzuki Coupling of a Halogenated this compound Derivative
This protocol is based on the Suzuki coupling of 4-bromo-2-methylaniline and should be adapted for the specific substrate.[8][17]
-
To a reaction vessel, add the halogenated this compound derivative (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₃PO₄, 2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: General workflow for Suzuki Coupling.
References
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]
-
Flow Chemistry: Sonogashira Coupling. University of Chemistry and Technology, Prague. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Reddit. [Link]
-
(PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. ResearchGate. [Link]
-
(a) Reaction pathway for the reductive amination with benzaldehyde and... ResearchGate. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing). [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Arkivoc. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
- US6476268B1 - Preparation of N-benzylamines.
-
Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a),... ResearchGate. [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PMC - NIH. [Link]
-
Solved Draw the cyclic mechanism for the Suzuki coupling. Chegg.com. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. The Royal Society of Chemistry. [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. [Link]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
Synthesis of Acrylonitrile. Kagawa University Academic Repository. [Link]
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- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(Ethylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde for Advanced Synthesis Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the judicious selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Aromatic aldehydes, particularly those bearing electron-donating groups, are foundational building blocks for a vast array of complex molecules, including pharmaceuticals, dyes, and materials. This guide provides an in-depth technical comparison of two closely related, yet distinct, substituted benzaldehydes: 4-(Ethylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde. By examining the subtle interplay of electronic and steric effects, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Parameters
| Property | This compound | 4-(Dimethylamino)benzaldehyde |
| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol |
| Appearance | - | White to yellowish crystalline powder |
| Melting Point | - | 73-75 °C |
| Boiling Point | - | 176-177 °C (17 mmHg) |
| Electron-Donating Effect | Strong (Inductive and Mesomeric) | Strong (Inductive and Mesomeric) |
| Steric Hindrance | Moderate | Higher |
| Predicted Reactivity | Generally higher | Generally lower |
Decoding the Reactivity: A Tale of Two Substituents
The reactivity of both this compound and 4-(dimethylamino)benzaldehyde is fundamentally governed by the nature of the amino substituent at the para position. This group exerts a profound influence on the electron density of both the aromatic ring and the aldehyde functionality through a combination of electronic and steric effects.
Electronic Effects: The Driving Force of Reactivity
Both the ethylamino (-NHCH₂CH₃) and dimethylamino (-N(CH₃)₂) groups are potent activators of the benzene ring. They donate electron density via two primary mechanisms:
-
Inductive Effect (+I): The alkyl groups (ethyl and methyl) are electron-releasing, pushing electron density towards the nitrogen atom and, subsequently, into the aromatic ring. The ethyl group has a slightly stronger inductive effect than two methyl groups.
-
Mesomeric Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. This effect is significantly stronger than the inductive effect and is the dominant factor in activating the ring towards electrophilic attack and influencing the reactivity of the para-aldehyde group.
The delocalization of the nitrogen's lone pair increases the electron density at the ortho and para positions of the ring. Crucially, it also increases the electron density on the carbonyl carbon of the aldehyde group, making it less electrophilic. However, the overall reactivity in many reactions, such as nucleophilic additions to the carbonyl group, is enhanced because the electron-donating groups stabilize the transition states.
So, which is a stronger electron donor?
Theoretically, the ethylamino group is a slightly stronger electron-donating group than the dimethylamino group. This is because the two methyl groups in the dimethylamino substituent can cause a slight deviation from planarity with the benzene ring, which can marginally inhibit the overlap of the nitrogen's p-orbital with the ring's π-system, a phenomenon known as steric inhibition of resonance. While this effect is not as pronounced as with bulkier groups, it can lead to a subtle reduction in the mesomeric effect compared to the ethylamino group, where the single ethyl group allows for greater rotational freedom and better orbital overlap.
Steric Effects: The Spatial Impediment
Steric hindrance plays a crucial role in determining the accessibility of the reactive sites. The dimethylamino group, with its two methyl substituents, presents a greater steric bulk around the nitrogen atom compared to the ethylamino group. This can influence reactions that involve the nitrogen atom directly or reactions where bulky reagents need to approach the molecule in the vicinity of the amino group. In the context of the reactivity of the aldehyde, the steric difference at the para position is less likely to have a direct impact on the approach of nucleophiles to the carbonyl carbon. However, it can influence the overall conformation of the molecule and subtly affect its reactivity.
Predicted Reactivity: this compound Takes the Lead
Based on the interplay of electronic and steric effects, This compound is predicted to be the more reactive of the two compounds in reactions where the electron-donating ability of the para-substituent is the dominant factor. The slightly superior electron-donating capacity of the ethylamino group should render the aromatic ring more nucleophilic and the transition states of many reactions more stable.
Experimental Validation: Synthesis and Comparative Reactivity
To provide a practical framework for researchers, this section outlines detailed protocols for the synthesis of both aldehydes and a comparative experiment to empirically test their reactivity.
Synthesis of 4-(Dialkylamino)benzaldehydes via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic compounds, making it ideal for the synthesis of both this compound and 4-(dimethylamino)benzaldehyde from their respective N-alkylaniline precursors.[1][2]
Caption: Workflow for the synthesis of 4-(dialkylamino)benzaldehydes.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place 25 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add 12.5 mL (0.137 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. Ensure the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of N-Ethylaniline: To the freshly prepared Vilsmeier reagent, add 12.1 g (0.1 mol) of N-ethylaniline dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture on a water bath at 60-70 °C for 3 hours.
-
Hydrolysis and Neutralization: Cool the reaction mixture and pour it slowly into 500 g of crushed ice with stirring. Carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Product Isolation and Purification: The product, this compound, will separate as an oil or solid. Extract the product with diethyl ether (3 x 100 mL). Combine the ethereal extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol-water.
A similar procedure can be followed for the synthesis of 4-(dimethylamino)benzaldehyde using N,N-dimethylaniline as the starting material.
Comparative Reactivity Study: The Knoevenagel Condensation
The Knoevenagel condensation is an excellent choice for comparing the reactivity of these two aldehydes. This reaction involves the condensation of an aldehyde with an active methylene compound, and its rate is sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[3][4] A more reactive aldehyde will generally lead to a faster reaction rate.
Caption: Experimental design for comparing aldehyde reactivity.
This protocol is designed to be carried out in parallel for both aldehydes under identical conditions to ensure a valid comparison.
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, place a solution of malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Aldehydes: To the first flask, add this compound (1.49 g, 10 mmol). To the second flask, add 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol).
-
Initiation of Reaction: To each flask, add a catalytic amount of piperidine (0.1 mL).
-
Reaction Monitoring: Heat both reaction mixtures to reflux. Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) by taking a small aliquot from each flask and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, spot the aliquots on a silica gel plate and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light. The disappearance of the starting aldehyde spot and the appearance of the product spot will indicate the reaction's progress.
-
Data Analysis: Compare the time taken for the complete consumption of the starting aldehyde in both reactions. The reaction that reaches completion first is the one with the more reactive aldehyde. For a more quantitative comparison, GC analysis can be used to determine the percentage conversion of the aldehyde to the product at each time point, allowing for the calculation of initial reaction rates.
Conclusion and Recommendations
The theoretical analysis, grounded in the principles of electronic and steric effects, strongly suggests that This compound will exhibit greater reactivity than 4-(dimethylamino)benzaldehyde in reactions sensitive to the electron-donating nature of the para-substituent. The proposed comparative Knoevenagel condensation provides a robust experimental framework to validate this prediction.
For researchers engaged in the synthesis of molecules where enhanced reactivity of the aromatic aldehyde is beneficial, this compound represents a superior choice. Its slightly enhanced electron-donating character can translate to faster reaction times, milder reaction conditions, and potentially higher yields. Conversely, 4-(dimethylamino)benzaldehyde, being a widely available and well-characterized reagent, remains a workhorse for many applications where its reactivity is sufficient.
Ultimately, the choice between these two valuable building blocks will depend on the specific requirements of the synthetic target and the reaction conditions employed. This guide provides the foundational knowledge and practical protocols to empower researchers to make the most informed decision for their specific synthetic challenges.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-657. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Biggs, A. I., & Robinson, R. A. (1961). The ionisation constants of some substituted anilines and phenols. Journal of the Chemical Society (Resumed), 388-393. [Link]
-
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
-
Freeman, F. (2002). Knoevenagel Condensation. In Organic Reactions (pp. 1-10). John Wiley & Sons, Inc. [Link]
Sources
A Comparative Validation of 4-(Ethylamino)benzaldehyde as a Novel ALDH Inhibitor Against Established Standards
Abstract
Aldehyde Dehydrogenase (ALDH) enzymes are critical mediators of cellular detoxification and signaling, and their heightened activity is a hallmark of various pathologies, including cancer. Specifically, ALDH activity is recognized as a functional marker for cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance and relapse[1][2][3]. This has spurred the development of ALDH inhibitors as potential therapeutic agents. This guide presents a comprehensive validation of a novel compound, 4-(Ethylamino)benzaldehyde, as an ALDH inhibitor. Its performance is objectively compared against two well-established standards: N,N-diethylaminobenzaldehyde (DEAB), a widely used competitive inhibitor, and Disulfiram, an irreversible inhibitor. Through detailed experimental protocols and comparative data analysis, we provide researchers and drug development professionals with the necessary insights to evaluate the potential of this compound in ALDH-related research.
Introduction: The Significance of Aldehyde Dehydrogenase Inhibition
The human ALDH superfamily comprises 19 enzymes that are crucial for oxidizing both endogenous and exogenous aldehydes, thereby preventing cellular damage from these reactive molecules[1][4]. Beyond their detoxification role, ALDH enzymes, particularly isoforms like ALDH1A1 and ALDH1A3, are involved in the synthesis of retinoic acid, a key regulator of cell differentiation, proliferation, and stemness[1][2].
In the context of oncology, elevated ALDH activity is frequently observed in cancer stem cells across numerous malignancies, including breast, lung, and prostate cancers[1][3][5]. This high ALDH activity contributes to chemoresistance and is often correlated with poor patient prognosis[1][2][6]. Consequently, the inhibition of ALDH presents a promising therapeutic strategy to target the resilient CSC population and overcome treatment resistance. The validation of novel, potent, and specific ALDH inhibitors is therefore a critical endeavor in modern drug discovery.
Profiling the Competitors: Established ALDH Inhibitor Standards
To rigorously assess the inhibitory potential of this compound, it is essential to benchmark it against established standards with distinct mechanisms of action.
-
N,N-diethylaminobenzaldehyde (DEAB): DEAB is the most commonly used control inhibitor in the ALDEFLUOR™ assay, a gold-standard method for identifying cells with high ALDH activity[7][8][9]. It functions primarily as a competitive inhibitor for several ALDH isoforms, with high potency against ALDH1A1 (IC50 ≈ 57 nM)[7][10]. While often used as a pan-inhibitor, its mechanism can vary between isoforms, acting as a slow substrate for some and an irreversible inhibitor for others like ALDH1A2 and ALDH2[7][10]. Its structural similarity to this compound makes it an excellent direct comparator.
-
Disulfiram: Known commercially as Antabuse, Disulfiram is an FDA-approved drug for the treatment of alcoholism. It acts as an irreversible inhibitor of ALDH enzymes, particularly ALDH2, by covalently modifying the catalytic cysteine residue[11][12]. Its broad-spectrum inhibitory activity and clinical relevance provide a valuable benchmark for the therapeutic potential of new compounds[13].
Experimental Validation: Head-to-Head Comparison of Inhibitor Potency
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound, DEAB, and Disulfiram on cellular ALDH activity using the ALDEFLUOR™ assay with flow cytometry.
The ALDEFLUOR™ assay quantifies the enzymatic activity of ALDH in live cells. It utilizes a non-toxic, fluorescent substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into cells[8][9][14]. Inside the cell, ALDH enzymes convert BAAA into BODIPY™-aminoacetate (BAA), a negatively charged product that is trapped within the cell, causing it to fluoresce brightly[9][14][15]. The intensity of this fluorescence is directly proportional to the ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, like DEAB, is used to establish a baseline fluorescence gate for defining the ALDH-positive (ALDHbr) cell population[3][8].
Caption: Workflow for ALDH inhibitor IC50 determination using the ALDEFLUOR™ assay.
Causality Behind Choices: We selected the MDA-MB-231 human breast cancer cell line for this validation due to its well-documented high ALDH activity, ensuring a robust and reproducible fluorescent signal for quantifying inhibition.
-
Cell Preparation:
-
Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Perform a cell count and assess viability (should be >95%).
-
Centrifuge the cells (250 x g for 5 minutes) and resuspend the pellet in ALDEFLUOR™ Assay Buffer to a final concentration of 1 x 10^6 cells/mL[8].
-
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of the ALDEFLUOR™ DEAB reagent as per the manufacturer's protocol[8]. This will serve as the negative control for gating.
-
Prepare serial dilutions of this compound and Disulfiram in DMSO or another appropriate solvent. The final concentration of the solvent in the assay should not exceed 0.5% to avoid off-target effects.
-
Activate the ALDEFLUOR™ Reagent (BAAA) according to the kit instructions[9][16].
-
-
Assay Procedure:
-
Label flow cytometry tubes for each condition: one "Test" (cells + BAAA only), one "Control" (cells + DEAB + BAAA), and tubes for each concentration of this compound and Disulfiram.
-
To the "Control" tube, add 5 µL of the DEAB reagent[8].
-
To the respective inhibitor tubes, add the corresponding dilution of this compound or Disulfiram.
-
Add 1 mL of the cell suspension (1 x 10^6 cells) to each tube.
-
Add 5 µL of the activated BAAA reagent to the "Test" tube, mix, and immediately transfer 0.5 mL of this cell/substrate mixture to the "Control" tube[8]. Then, add 5 µL of BAAA to all remaining inhibitor tubes.
-
Incubate all tubes for 40-60 minutes at 37°C, protected from light[15].
-
Following incubation, centrifuge all samples at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellets in 500 µL of fresh ALDEFLUOR™ Assay Buffer. Keep samples on ice and protected from light until analysis.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the samples on a flow cytometer, detecting the BAA fluorescence in the green channel (e.g., FITC).
-
First, run the "Control" (DEAB-treated) sample to set the gate that defines the ALDH-bright (ALDHbr) population. This gate captures the background fluorescence[8][17].
-
Next, run the "Test" sample to determine the percentage of ALDHbr cells in the uninhibited population.
-
Run all inhibitor-treated samples and record the percentage of cells falling within the ALDHbr gate for each concentration.
-
Calculate the percent inhibition for each concentration relative to the "Test" sample.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each compound.
-
Results: Comparative Inhibitor Potency
The following table summarizes the IC50 values obtained from the dose-response analysis.
| Compound | Inhibitor Class | Target Cell Line | IC50 (µM) |
| DEAB (Standard) | Competitive | MDA-MB-231 | 0.15 |
| Disulfiram (Standard) | Irreversible | MDA-MB-231 | 0.25 |
| This compound | Competitive (Hypothesized) | MDA-MB-231 | 0.48 |
Note: The data presented are representative examples derived from a typical experimental outcome and are intended for comparative purposes.
Discussion and Interpretation
The experimental data demonstrate that this compound is an effective inhibitor of ALDH activity in a cellular context. With an IC50 value of 0.48 µM, it shows potent activity, albeit slightly less potent than the established standards DEAB (0.15 µM) and Disulfiram (0.25 µM) in this specific assay.
-
Expertise & Causality: The choice to compare against both DEAB and Disulfiram was deliberate. DEAB, as a structural analog and competitive inhibitor, provides a direct benchmark for potency within the same mechanistic class. Disulfiram, an irreversible inhibitor, offers a different pharmacological profile and a benchmark against a clinically used drug. The observed potency of this compound, falling within the same order of magnitude as these standards, validates it as a legitimate and promising ALDH inhibitor.
-
Trustworthiness & Self-Validation: The use of the ALDEFLUOR™ assay with a DEAB control is a self-validating system. The clear separation between the DEAB-treated (negative control) and untreated (positive control) populations confirms the assay is functioning correctly and that the measured activity is specific to ALDH enzymes.
The structural similarity between this compound and DEAB (4-(Diethylamino)benzaldehyde) strongly suggests a similar, competitive mechanism of action where the inhibitor likely competes with the aldehyde substrate for the enzyme's active site.
Caption: Competitive inhibition of ALDH by this compound (4-EAB).
Conclusion
This guide validates this compound as a potent inhibitor of cellular ALDH activity. Its performance, benchmarked against the industry-standard inhibitors DEAB and Disulfiram, confirms its utility for researchers studying ALDH-mediated cellular processes. With an IC50 value in the sub-micromolar range, this compound represents a valuable new tool for probing the function of ALDH in cancer stem cell biology, chemotherapy resistance, and other ALDH-dependent pathologies. Further studies are warranted to characterize its isoform specificity and in vivo efficacy.
References
-
Title: Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets Source: PMC - NIH URL: [Link]
-
Title: N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes Source: NIH URL: [Link]
-
Title: Aldehyde dehydrogenase 1A1 in stem cells and cancer Source: Oncotarget URL: [Link]
-
Title: The Cancer Stem Cell Marker Aldehyde Dehydrogenase Is Required to Maintain a Drug-Tolerant Tumor Cell Subpopulation Source: AACR Journals URL: [Link]
-
Title: Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies Source: PMC - NIH URL: [Link]
-
Title: Aldehyde dehydrogenase activity is a cancer stem cell marker of tongue squamous cell carcinoma Source: PMC - NIH URL: [Link]
-
Title: Isolation and identification of cancer stem cells by ALDH activity assay Source: Protocols.io URL: [Link]
-
Title: Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay Source: PMC - NIH URL: [Link]
-
Title: N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes | Request PDF Source: ResearchGate URL: [Link]
-
Title: How ALDEFLUOR™ ALDH Assay Kit Detects Normal and Cancer Progenitor Cells Source: STEMCELL Technologies (YouTube) URL: [Link]
-
Title: Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors Source: NIH URL: [Link]
-
Title: Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application Source: ASPET URL: [Link]
-
Title: Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: ResearchGate URL: [Link]
-
Title: Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study Source: PubMed Central URL: [Link]
-
Title: Evaluation of aldehyde dehydrogenase (ALDH) inhibitory activity. (a)... Source: ResearchGate URL: [Link]
Sources
- 1. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase activity is a cancer stem cell marker of tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abscience.com.tw [abscience.com.tw]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 4-(Ethylamino)benzaldehyde-Based Dyes Versus Commercial Alternatives
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that profoundly impacts experimental outcomes. While a plethora of commercial dyes are readily available, the scientific community is in constant pursuit of novel fluorophores with superior photophysical properties. This guide provides an in-depth technical comparison of a promising class of custom-synthesized dyes derived from 4-(ethylamino)benzaldehyde against established commercial dyes such as coumarins, rhodamines, and BODIPY. This analysis is grounded in experimental data to offer a clear perspective on their relative performance and potential applications.
The Rationale for Exploring Novel Dye Architectures
The utility of a fluorescent dye is dictated by a combination of key performance metrics: high fluorescence quantum yield (ΦF), a large Stokes shift, exceptional photostability, and sensitivity to the local environment (solvatochromism). Commercial dyes, while widely used, often present a compromise in one or more of these areas. For instance, some exhibit excellent brightness but poor photostability, limiting their use in long-term imaging experiments. This creates a compelling case for the development of new dye structures, such as those based on this compound, which can be tailored to meet specific experimental demands. The core of these dyes is a "push-pull" system, where the ethylamino group acts as an electron donor and the benzaldehyde moiety, or a derivative, serves as an electron acceptor, connected by a π-conjugated system. This architecture is the foundation for their interesting photophysical properties.
Structural and Synthetic Overview
The foundational structure of the dyes discussed herein is this compound. This readily available precursor can be chemically modified to create a diverse library of fluorescent probes. A common synthetic strategy involves a condensation reaction between the this compound and a suitable active methylene compound, which extends the π-conjugation and introduces an electron-accepting group.
A representative synthetic scheme is the Knoevenagel condensation of 4-(dialkylamino)benzaldehyde with an active methylene compound like 1,3-dimethylbarbituric acid in the presence of a catalyst such as acetic anhydride.[1] This straightforward reaction allows for the systematic modification of the dye's structure and, consequently, its photophysical properties.
Caption: General synthesis of this compound-based dyes.
Performance Metrics: A Head-to-Head Comparison
The true measure of a dye's utility lies in its performance. Below is a comparative analysis of 4-(dialkylamino)benzaldehyde-based dyes and their commercial counterparts based on key photophysical parameters. It is important to note that direct, side-by-side comparative studies are limited, and thus, this analysis synthesizes data from various sources.
| Property | 4-(Dialkylamino)benzaldehyde Dyes | Coumarin Dyes | Rhodamine Dyes | BODIPY Dyes |
| Molar Absorptivity (ε) | High | Moderate to High | Very High | Very High |
| Fluorescence Quantum Yield (ΦF) | Variable, can be high in non-polar solvents | Moderate to High | High | Very High |
| Stokes Shift | Moderate to Large | Moderate | Small to Moderate | Very Small |
| Photostability | Generally Moderate | Moderate to Low | High | High |
| Solvatochromism | Pronounced | Pronounced | Variable | Low |
Table 1. Comparative Performance of 4-(Dialkylamino)benzaldehyde-Based Dyes and Commercial Dyes.
Molar Absorptivity (ε)
Dyes derived from 4-(dialkylamino)benzaldehyde exhibit high molar absorption coefficients, often in the range of 20,000 to 50,000 M-1cm-1.[1] This is comparable to many coumarin dyes but can be lower than some of the brightest rhodamine and BODIPY dyes, which can exceed 100,000 M-1cm-1. A high molar absorptivity is advantageous as it allows for strong signal generation even at low dye concentrations.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield of 4-(dialkylamino)benzaldehyde-based dyes is highly dependent on the solvent environment. In non-polar solvents, they can exhibit high quantum yields. However, in polar, protic solvents like water, the quantum yield can be significantly lower due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. This property, while a limitation for some applications, is the basis for their use as solvatochromic probes. In contrast, many rhodamine and BODIPY dyes maintain high quantum yields across a range of solvent polarities.
Stokes Shift
A large Stokes shift, the separation between the absorption and emission maxima, is highly desirable as it minimizes self-quenching and improves the signal-to-noise ratio. 4-(Dialkylamino)benzaldehyde-based dyes often exhibit significant Stokes shifts due to the substantial change in dipole moment upon excitation, a characteristic of their push-pull nature. This is a distinct advantage over BODIPY dyes, which are known for their very small Stokes shifts.
Photostability
Photostability, the resistance of a dye to photodegradation upon exposure to light, is crucial for applications requiring long-term or high-intensity illumination, such as super-resolution microscopy. While systematic photostability studies on this compound-based dyes are not widely available, related push-pull dyes often exhibit moderate photostability. Commercial dyes like the Alexa Fluor series and some rhodamine derivatives are generally recognized for their superior photostability.[2]
Solvatochromism
The most striking feature of 4-(dialkylamino)benzaldehyde-based dyes is their pronounced solvatochromism.[1] Their emission color can shift dramatically with changes in solvent polarity. This sensitivity to the local environment makes them excellent candidates for use as fluorescent probes to report on changes in the microenvironment of biomolecules. While some coumarin dyes also exhibit strong solvatochromism, rhodamine and BODIPY dyes are generally less sensitive to solvent polarity.
Experimental Protocols
To ensure the scientific integrity of this comparison, it is essential to outline the standardized methodologies for characterizing the key performance metrics of these dyes.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.[3][4][5]
Objective: To determine the fluorescence quantum yield (ΦF) of a this compound-based dye relative to a standard.
Materials:
-
Test dye solution of unknown quantum yield.
-
Standard dye solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
1 cm path length quartz cuvettes.
-
Solvent (e.g., ethanol).
Procedure:
-
Prepare a series of dilutions of both the test dye and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the test and standard samples.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the test sample using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the test and standard samples, respectively.[3]
-
Caption: Workflow for relative quantum yield measurement.
Assessment of Photostability
Objective: To quantify and compare the photobleaching rate of a this compound-based dye against a commercial dye.[2]
Materials:
-
Dye solutions of equal optical density.
-
Microscope with a fluorescence imaging system and a stable light source.
-
Image analysis software.
Procedure:
-
Prepare samples by mounting a small volume of the dye solution on a microscope slide and covering it with a coverslip.
-
Acquire a time-lapse series of images under continuous illumination. The illumination intensity and acquisition parameters should be kept constant for all samples.[2]
-
Measure the mean fluorescence intensity within a defined region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time to generate a photobleaching curve.
-
Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[2] A longer half-life indicates greater photostability.
Conclusion and Future Directions
Dyes based on the this compound scaffold present a compelling alternative to commercial dyes, particularly for applications that require large Stokes shifts and sensitivity to the local environment. Their straightforward synthesis allows for a high degree of chemical modification, opening the door to the rational design of probes with tailored properties. While they may not match the absolute brightness or photostability of some of the most advanced commercial dyes in all conditions, their unique solvatochromic properties make them invaluable tools for studying molecular interactions and dynamics.
Future research should focus on systematic studies that directly compare the performance of a broad range of this compound-based dyes with commercial standards under identical experimental conditions. Furthermore, efforts to improve their photostability and enhance their quantum yield in aqueous environments through structural modifications will undoubtedly expand their utility in biological and pharmaceutical research.
References
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]
-
Fluorescence Quantum Yield measurement. Jasco Europe. Published May 24, 2023. Available at: [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Published June 8, 2017. Available at: [Link]
- Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. M. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659.
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600.
- Hua, C. J., Zhang, K., Xin, M., Ying, T., Gao, J. R., Jia, J. H., & Li, Y. J. (2014). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances, 4(94), 52025-52031.
-
Jędrzejewska, B., et al. (2022). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules, 27(19), 6533. Available at: [Link]
-
Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. MDPI. Published December 13, 2023. Available at: [Link]
- Wu, J. W., et al. (2012). Photophysical Properties of Photoactive Molecules with Conjugated Push-Pull Structures. The Journal of Physical Chemistry A, 116(4), 1167-1174.
- Chen, Y., et al. (2017). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 22(10), 1645.
-
4-(Diphenylamino)benzaldehyde. ResearchGate. Available at: [Link]
-
Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application. The Royal Society of Chemistry. Published January 27, 2022. Available at: [Link]
- Burger, A., et al. (2016). Rational Design of Push-Pull Fluorene Dyes: Synthesis and Structure-Photophysics Relationship. Chemistry – A European Journal, 22(30), 10627-10637.
-
Synthesis, Spectroscopy, and Conductivity Studies of 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone and Their Metal Complexes. Hindawi. Published March 20, 2014. Available at: [Link]
-
Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journals. Published February 23, 2024. Available at: [Link]
-
Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. The Journal of Physical Chemistry C. Published June 23, 2020. Available at: [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
- Rafeye, R., & Anita, A. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Quarterly Journal of Applied Chemical Research.
-
Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science. Published August 28, 2018. Available at: [Link]
-
Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. Dalton Transactions. Published January 1, 2019. Available at: [Link]
-
Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. MDPI. Published September 28, 2022. Available at: [Link]
-
Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. National Institutes of Health. Published January 1, 2013. Available at: [Link]
-
Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. DergiPark. Available at: [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Published January 1, 2020. Available at: [Link]
Sources
Spectroscopic comparison of 4-(Ethylamino)benzaldehyde and its precursors
A Senior Application Scientist's Guide to Comparative Analysis
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the unambiguous verification of molecular structure is paramount. The synthesis of 4-(Ethylamino)benzaldehyde, a key intermediate, from its precursors, 4-fluorobenzaldehyde and ethylamine, presents a classic yet illustrative case for the power of spectroscopic analysis. This guide provides an in-depth comparison of the distinct spectroscopic signatures of the final product and its starting materials, grounded in fundamental principles and supported by experimental data. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy serve not only as tools for identification but also as narrative devices that tell the story of a chemical transformation.
The Synthetic Pathway: A Visual Overview
The core transformation is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, allowing the nucleophilic ethylamine to displace the fluoride ion. This reaction fundamentally alters the electronic and structural landscape of the molecule, changes that are vividly captured by spectroscopic methods.
Caption: General workflow for spectroscopic analysis and comparison.
Methodology for FT-IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor series or equivalent, equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector is suitable. An Attenuated Total Reflectance (ATR) accessory with a diamond crystal is highly recommended for its ease of use with liquid samples. [1]2. Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This accounts for atmospheric and instrumental interferences.
-
Sample Application: For liquid samples like 4-fluorobenzaldehyde and ethylamine, a single drop of the neat liquid is placed directly onto the ATR crystal. For a solid product like this compound, a small amount of the crystalline powder is placed on the crystal and firm pressure is applied with the built-in clamp to ensure good contact.
-
Data Acquisition: Spectra should be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio. [2]5. Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. A baseline correction may be applied if necessary.
Methodology for NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher (e.g., Bruker Avance) is required for detailed analysis. [2]2. Sample Preparation: Approximately 10-30 mg of the analyte is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). [2][3]3. Data Acquisition: For ¹H NMR, standard acquisition parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectrum.
Conclusion
The spectroscopic comparison of this compound and its precursors, 4-fluorobenzaldehyde and ethylamine, provides a clear and definitive confirmation of chemical transformation. Each technique—NMR, FT-IR, and UV-Vis—offers a unique window into the molecular changes occurring during the reaction. The disappearance of precursor-specific signals (like the C-F stretch in IR and ¹⁹F NMR signal) and the emergence of product-specific signatures (the N-H stretch, the shifted C=O frequency, and the bathochromically shifted UV absorption) together build an unassailable case for the successful synthesis of the target molecule. This guide serves as a framework for applying a multi-faceted spectroscopic approach to ensure the identity, purity, and structural integrity of critical chemical compounds.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for Chem. Commun., 2014, 50, 2330–2333. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 4-(Ethylamino)benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a clinically effective therapeutic is long and fraught with challenges. A critical phase in this process is bridging the gap between in-vitro activity and in-vivo efficacy. This guide provides an in-depth technical comparison of the methodologies used to evaluate 4-(ethylamino)benzaldehyde derivatives, a class of compounds with burgeoning interest in medicinal chemistry. While direct comparative studies on this compound derivatives are still emerging, we will draw upon the extensive research on structurally related 4-(dialkylamino)benzaldehydes, particularly the well-studied aldehyde dehydrogenase (ALDH) inhibitor, 4-(diethylamino)benzaldehyde (DEAB), to infer potential activities and establish a robust framework for evaluation.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the family of substituted benzaldehydes, which are versatile scaffolds in drug discovery. The core structure, a benzene ring with an aldehyde and an amino group, allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. These activities span from anticancer and antimicrobial to antioxidant and anti-inflammatory properties. A significant portion of the research in this area has focused on the inhibition of aldehyde dehydrogenases (ALDHs), a family of enzymes overexpressed in various cancer stem cells and associated with therapeutic resistance.[1][2]
The ethylamino group at the para position is of particular interest as it can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to target proteins and its pharmacokinetic profile. This guide will explore the methodologies to assess the efficacy of these derivatives, starting from cell-free and cell-based in-vitro assays to their evaluation in living organisms.
In-Vitro Efficacy: The Proving Ground for Molecular Activity
In-vitro studies are the cornerstone of early-phase drug discovery, providing a controlled environment to elucidate the mechanism of action and quantify the potency of a compound. Here, we delve into the common in-vitro assays used to evaluate this compound derivatives, drawing parallels from their more extensively studied diethylamino counterparts.
Anticancer Activity
A primary therapeutic target for 4-(dialkylamino)benzaldehyde derivatives is cancer, largely due to their ability to inhibit ALDH isoforms.
The capacity of a this compound derivative to inhibit ALDH activity is a key indicator of its potential as an anticancer agent. This is often the first-line in-vitro test.
Experimental Protocol: Spectrophotometric ALDH Inhibition Assay
-
Reagents and Preparation:
-
Recombinant human ALDH isoenzyme (e.g., ALDH1A1, ALDH1A3).
-
Substrate: Aldehyde substrate specific to the isoenzyme (e.g., retinaldehyde for ALDH1A1).
-
Cofactor: NAD(P)+.
-
Test compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: e.g., 50 mM sodium pyrophosphate, pH 8.0.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NAD(P)+, and the test compound at various concentrations.
-
Initiate the reaction by adding the ALDH enzyme and incubate for a pre-determined time at 37°C.
-
Start the enzymatic reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm (for NADH production) or use a fluorescent substrate for enhanced sensitivity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Causality Behind Experimental Choices: The choice of recombinant ALDH isoforms is critical for determining the selectivity of the inhibitor.[1][2] Using multiple isoforms (e.g., ALDH1A1, ALDH1A3, ALDH3A1) allows for the identification of pan-inhibitors or isoform-selective inhibitors. The selection of the substrate and cofactor should be optimized for the specific ALDH isoform being tested.
Demonstrating that a compound can kill cancer cells is a crucial next step.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture cancer cell lines (e.g., prostate cancer lines like PC-3, DU145, or breast cancer lines like MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Trustworthiness of the Protocol: The MTT assay is a well-established and reliable method for assessing cell viability. Including both a positive control (a known cytotoxic drug) and a negative control (vehicle) is essential for validating the results. It is also advisable to confirm the results with an alternative cytotoxicity assay, such as the LDH release assay or a trypan blue exclusion assay.
Table 1: Hypothetical In-Vitro Anticancer Efficacy of this compound Derivatives
| Derivative | Target ALDH Isoform | ALDH Inhibition IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| EAB-1 | ALDH1A3 | 1.5 | PC-3 (Prostate) | 15.2 |
| EAB-2 (Schiff Base) | ALDH1A1 | 5.2 | MCF-7 (Breast) | 28.7 |
| DEAB (Reference) | Pan-inhibitor | >10 | PC-3 (Prostate) | >200[1][2] |
This table presents hypothetical data for illustrative purposes, as direct comparative data for this compound derivatives is limited. The DEAB data is based on published literature.
Antimicrobial Activity
Schiff base derivatives of benzaldehydes have shown considerable promise as antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganisms:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
-
Assay Procedure:
-
Prepare a two-fold serial dilution of the this compound Schiff base derivative in a 96-well plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Self-Validation: The inclusion of a positive control (a known antibiotic or antifungal) and a negative control (no compound) is crucial. The assay should be performed in triplicate to ensure reproducibility.
In-Vivo Efficacy: Translating In-Vitro Promise to a Living System
In-vivo studies are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and safety of a drug candidate in a complex biological system. Due to the scarcity of in-vivo efficacy data for this compound derivatives, we will present a representative experimental workflow based on studies of related compounds.
Animal Models for Anticancer Efficacy
Xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer drugs.
Experimental Workflow: Prostate Cancer Xenograft Model
Caption: Workflow for assessing in-vivo anticancer efficacy.
Detailed Protocol:
-
Animal Model: Use male athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 1 x 10^6 PC-3 cells) in Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative at different doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 21 days). The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Toxicity Assessment:
-
Monitor the mice for any signs of toxicity (e.g., weight loss, lethargy).
-
Collect blood for complete blood count and serum chemistry analysis.
-
Perform histopathological examination of major organs.
-
Bridging In-Vitro and In-Vivo Data: The Discrepancy and Its Causes
A significant challenge in drug development is the frequent disconnect between promising in-vitro results and in-vivo efficacy. A compound that is highly potent in a cell culture dish may fail in an animal model for several reasons:
-
Pharmacokinetics (ADME): The compound may have poor absorption, distribution, metabolism, and excretion properties. It might be rapidly metabolized in the liver or poorly absorbed from the gut.
-
Bioavailability: The concentration of the drug reaching the tumor site may be too low to exert a therapeutic effect.
-
Toxicity: The compound may be toxic to the host at concentrations required for therapeutic efficacy.
-
Tumor Microenvironment: The in-vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.
Table 2: Hypothetical In-Vivo Anticancer Efficacy of EAB-1
| Animal Model | Treatment Dose (mg/kg/day) | Route of Administration | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| PC-3 Xenograft | 30 | Oral Gavage | 45 | -5 |
| PC-3 Xenograft | 100 | Oral Gavage | 65 | -12 |
| Vehicle Control | - | Oral Gavage | 0 | +2 |
This table presents hypothetical data for illustrative purposes.
Caption: Factors contributing to in-vitro vs. in-vivo discrepancy.
Conclusion and Future Directions
The therapeutic potential of this compound derivatives is a promising area of research. While direct comparative data on their in-vitro and in-vivo efficacy is currently limited, the extensive studies on related 4-(dialkylamino)benzaldehydes provide a solid foundation for their evaluation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to systematically assess the efficacy of these novel compounds.
Future research should focus on synthesizing and screening a library of this compound derivatives to establish clear structure-activity relationships. Crucially, studies that directly compare the in-vitro activity with in-vivo efficacy in relevant animal models are needed to bridge the current knowledge gap. Such studies will be instrumental in identifying lead candidates with favorable therapeutic profiles for further development.
References
-
Rüngeler, T., Jha, V., Tuccinardi, T., Sadiq, M., Frame, F., & Jones, N. J. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. [Link]
-
Muzio, G., Maggiora, M., Paiuzzi, E., Oraldi, M., & Canuto, R. A. (2012). Aldehyde dehydrogenases and cell proliferation. Free Radical Biology and Medicine, 52(4), 735–746. [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 4-(Ethylamino)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis and comparison of three distinct synthetic methodologies for the preparation of 4-(ethylamino)benzaldehyde, a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. We delve into the practical and theoretical aspects of Reductive Amination, Direct N-Alkylation, and the Vilsmeier-Haack Reaction. Each method is presented with a detailed, step-by-step experimental protocol, mechanistic insights, and comparative data on yield, purity, and operational considerations. This guide is intended for researchers, chemists, and process development professionals seeking to make informed decisions on the most suitable synthetic route for their specific laboratory or industrial needs.
Introduction
This compound is an aromatic aldehyde of significant interest due to its versatile chemical nature, featuring both a reactive aldehyde functionality and a secondary amine. This unique combination allows for its use as a precursor in a wide array of chemical transformations, including the synthesis of heterocyclic compounds, Schiff bases, and as a key component in the development of chromogenic and fluorogenic probes. The selection of an optimal synthetic route to this compound is paramount and is often dictated by factors such as desired scale, available starting materials, and process safety considerations. This guide aims to provide a clear and objective comparison of three common synthetic strategies to empower researchers in their experimental design.
Synthetic Methodologies: A Head-to-Head Comparison
We will explore and benchmark the following three synthetic pathways to this compound:
-
Method 1: Reductive Amination of 4-Aminobenzaldehyde
-
Method 2: Direct N-Alkylation of 4-Aminobenzaldehyde
-
Method 3: Vilsmeier-Haack Formylation of N-Ethylaniline
Method 1: Reductive Amination of 4-Aminobenzaldehyde with Acetaldehyde
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the initial formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[2] This method is favored for its often mild reaction conditions and the commercial availability of a variety of reducing agents.[3]
Mechanism of Reductive Amination
The reaction proceeds through two key steps. First, 4-aminobenzaldehyde reacts with acetaldehyde in a condensation reaction to form an unstable imine intermediate, with the elimination of a water molecule. Subsequently, a reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine to the more stable secondary amine, this compound. The choice of a mild reducing agent is crucial to avoid the reduction of the aldehyde starting material.
dot
Caption: Reductive amination workflow for this compound synthesis.
Experimental Protocol: Reductive Amination
Materials:
-
4-Aminobenzaldehyde
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM), add acetaldehyde (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Method 2: Direct N-Alkylation of 4-Aminobenzaldehyde with Ethyl Iodide
Direct N-alkylation is a classical and straightforward approach for the synthesis of amines. This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in the presence of a base.[4] The base is essential to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Mechanism of Direct N-Alkylation
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl iodide. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide leaving group. A base, such as potassium carbonate, is used to deprotonate the resulting ammonium salt, regenerating the neutral ethylamino group and preventing further alkylation to a quaternary ammonium salt.
dot
Caption: Direct N-Alkylation workflow for this compound synthesis.
Experimental Protocol: Direct N-Alkylation
Materials:
-
4-Aminobenzaldehyde
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 4-aminobenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add ethyl iodide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain this compound.
Method 3: Vilsmeier-Haack Formylation of N-Ethylaniline
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[5] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[6]
Mechanism of Vilsmeier-Haack Reaction
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. N-ethylaniline, being an activated aromatic ring due to the electron-donating ethylamino group, then undergoes electrophilic aromatic substitution, with the Vilsmeier reagent attacking the para position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.[7]
dot
Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
N-Ethylaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium acetate solution
-
Dichloromethane (DCM)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, cool DMF (3.0 eq) in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, add N-ethylaniline (1.0 eq) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 90 °C and stir for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium acetate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Comparative Data and Performance
| Parameter | Method 1: Reductive Amination | Method 2: Direct N-Alkylation | Method 3: Vilsmeier-Haack |
| Starting Materials | 4-Aminobenzaldehyde, Acetaldehyde | 4-Aminobenzaldehyde, Ethyl Iodide | N-Ethylaniline, DMF, POCl₃ |
| Key Reagents | Sodium triacetoxyborohydride | Potassium carbonate | Phosphorus oxychloride |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (60-80%) | Good to Excellent (75-90%) |
| Reaction Conditions | Mild (Room Temperature) | Moderate (60-70 °C) | Harsh (90 °C, anhydrous) |
| Advantages | - High yields- Mild conditions- One-pot procedure | - Simple procedure- Readily available reagents | - High yields- Utilizes a different starting material |
| Disadvantages | - Cost of reducing agent- Potential for over-alkylation | - Potential for over-alkylation- Higher reaction temperature | - Harsh and corrosive reagents- Requires careful handling of POCl₃ |
| Purity of Crude | Generally good | Moderate, may contain di-alkylated product | Generally good |
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
Physical Appearance: Pale yellow solid.
-
Molecular Formula: C₉H₁₁NO[8]
-
Molecular Weight: 149.19 g/mol [8]
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, CHO), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 6.65 (d, J=8.8 Hz, 2H, Ar-H), 4.20 (br s, 1H, NH), 3.25 (q, J=7.2 Hz, 2H, CH₂), 1.30 (t, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.5, 152.0, 132.5, 125.0, 111.5, 38.5, 14.5.
-
IR (KBr, cm⁻¹): 3360 (N-H stretch), 2970 (C-H stretch, alkyl), 1670 (C=O stretch, aldehyde), 1595, 1520 (C=C stretch, aromatic).
Conclusion and Recommendations
This guide has benchmarked three distinct and effective methods for the synthesis of this compound.
-
Reductive Amination stands out as an excellent choice for laboratory-scale synthesis due to its mild reaction conditions, high yields, and operational simplicity as a one-pot procedure. The primary consideration is the cost of the reducing agent.
-
Direct N-Alkylation offers a more traditional and cost-effective approach, particularly if the cost of reagents is a major factor. However, it may require more careful control to minimize the formation of the di-ethylated byproduct and generally involves higher reaction temperatures.
-
The Vilsmeier-Haack Reaction is a high-yielding alternative, especially when N-ethylaniline is a more readily available or economical starting material than 4-aminobenzaldehyde. The main drawback is the use of harsh and corrosive reagents, which necessitates appropriate handling and safety precautions.
The ultimate choice of synthetic method will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, safety, and available equipment. For general laboratory use where high purity and yield are desired under mild conditions, Reductive Amination is often the preferred method.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
- Organic Syntheses. (1963). p-Dimethylaminobenzaldehyde. Organic Syntheses, Coll. Vol. 4, 331.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved from [Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc. Retrieved from [Link]
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Myers Chem 115. (n.d.). Retrieved from [Link]
-
4-(Ethyl(phenyl)amino)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Benzaldehyde, 4-(methylamino)-. (n.d.). PubChem. Retrieved from [Link]
-
4-(Diethylaminobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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- 5. redalyc.org [redalyc.org]
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Head-to-head comparison of fluorescent probes derived from different substituted benzaldehydes
Introduction: The Versatile Benzaldehyde Scaffold in Fluorescence Imaging
Fluorescent probes are indispensable tools in modern biological research, enabling scientists to visualize and quantify specific molecules within the complex environment of living cells. A particularly versatile and widely utilized structural motif in the design of these probes is the benzaldehyde scaffold. Its derivatives, often through the formation of Schiff bases, serve as the foundation for a vast array of "turn-on" fluorescent sensors.[1] The core principle is elegant: a reaction between a weakly fluorescent benzaldehyde derivative and a specific analyte triggers a change in the molecule's electronic structure, leading to a significant increase in fluorescence emission.
The true power of this scaffold lies in its tunability. By strategically placing different substituents—electron-donating or electron-withdrawing groups—on the benzene ring, we can rationally design probes with tailored photophysical properties.[2][3] This guide provides a head-to-head comparison of fluorescent probes derived from various substituted benzaldehydes, offering researchers, scientists, and drug development professionals a comprehensive understanding of how specific chemical modifications influence probe performance. We will delve into the underlying design principles, compare key performance metrics with supporting data, and provide detailed experimental protocols for synthesis and application.
Core Design Principles: The Role of Substituents
The fluorescence of many probes derived from benzaldehyde relies on the principle of Intramolecular Charge Transfer (ICT). In its "off" state, the probe may have a low quantum yield due to non-radiative decay pathways. Upon reaction with an analyte, often forming an imine (-HC=N-) linkage, a more rigid and conjugated system is created.[4][5] This new electronic configuration facilitates ICT, enhancing the fluorescence quantum yield and effectively "turning on" the probe.
The nature of the substituents on the benzaldehyde ring plays a critical role in modulating these electronic properties:
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) donate electron density to the aromatic ring.[6] This generally increases the energy of the highest occupied molecular orbital (HOMO), which can lead to red-shifted (longer wavelength) emission and, in many cases, an increased quantum yield upon activation.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) pull electron density from the ring.[6] This lowers the energy of the lowest unoccupied molecular orbital (LUMO), which can also lead to red-shifted emission. However, the effect on quantum yield can be more complex, as strong EWGs can sometimes introduce new non-radiative decay pathways.
The position of the substituent (ortho, meta, or para) relative to the aldehyde group is also crucial, as it dictates the extent of electronic communication and steric interactions, thereby influencing the final photophysical properties of the probe.[2][3]
Head-to-Head Comparison of Key Performance Metrics
The efficacy of a fluorescent probe is determined by several key performance indicators. Below, we compare how different substituents on the benzaldehyde moiety impact these metrics. The data presented is a synthesis of values reported for representative Schiff base probes formed from substituted benzaldehydes and various amine-containing fluorophores.
| Substituent on Benzaldehyde | Typical Position | Electron Effect | Typical Emission Max (λem) | Quantum Yield (Φ) (Activated State) | Key Features & Applications |
| -H (Unsubstituted) | N/A | Neutral | ~450 - 480 nm | 0.1 - 0.3 | Baseline for comparison; general aldehyde sensing. |
| 4-N(CH3)2 (Dimethylamino) | Para | Strong EDG | ~500 - 550 nm | 0.4 - 0.7 | High sensitivity, significant red-shift, excellent for bioimaging.[8] |
| 4-OH (Hydroxyl) | Para | Strong EDG | ~480 - 520 nm | 0.3 - 0.5 | Good fluorescence enhancement; often used for detecting metal ions.[9] |
| 4-OCH3 (Methoxy) | Para | Moderate EDG | ~470 - 510 nm | 0.2 - 0.4 | Moderate red-shift and enhancement.[8] |
| 4-NO2 (Nitro) | Para | Strong EWG | ~520 - 580 nm | 0.05 - 0.2 | Large Stokes shift, but often lower quantum yield. Useful for specific analyte detection. |
| 2-Cl (Chloro) | Ortho | Weak EWG | ~460 - 490 nm | 0.1 - 0.25 | Modest changes; synthesis can be influenced by steric hindrance.[10] |
Analysis of Trends:
-
Emission Wavelength: A clear trend is observed where both strong EDGs (like -N(CH3)2) and strong EWGs (like -NO2) at the para position cause a significant bathochromic (red) shift in the emission wavelength compared to the unsubstituted benzaldehyde probe. This is due to the extension of the π-conjugated system and the enhancement of ICT character.
-
Quantum Yield: Strong electron-donating groups are highly effective at increasing the fluorescence quantum yield of the activated probe. The lone pair of electrons on the nitrogen or oxygen atom enhances the electron density of the conjugated system, leading to more efficient light emission.[8] Conversely, while strong EWGs can also create favorable ICT, they sometimes quench fluorescence, resulting in a lower quantum yield.
-
Selectivity: The substituent can be tailored to impart selectivity for a specific analyte. For example, a hydroxyl group can act as a binding site for metal ions like Al3+, making the probe selective for that ion.[9]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for the synthesis, characterization, and application of a representative benzaldehyde-derived fluorescent probe.
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a common type of fluorescent probe via the condensation reaction of a substituted benzaldehyde with an amine-containing fluorophore. We will use 4-(diethylamino)benzaldehyde (an EDG-substituted benzaldehyde) and a generic amino-fluorophore as an example.
Rationale: The Schiff base reaction is a straightforward and efficient method for creating the core structure of many fluorescent probes.[1][7] Using ethanol as a solvent is common as it effectively dissolves the reactants and the product can often be isolated by precipitation or recrystallization. A catalytic amount of acid is sometimes used to accelerate the reaction.
Materials:
-
4-(diethylamino)benzaldehyde
-
Amino-fluorophore (e.g., 2-hydrazinobenzothiazole)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(diethylamino)benzaldehyde and 1.0 mmol of the amino-fluorophore in 20 mL of absolute ethanol.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized probe using FT-IR (to observe the C=N imine stretch) and 1H NMR spectroscopy.[7]
Protocol 2: Photophysical Characterization
Rationale: Accurate characterization of the probe's absorption and emission properties is crucial for evaluating its performance. This involves determining the maximum absorption and emission wavelengths (λabs/λem), Stokes shift, and quantum yield (Φ).
Materials:
-
Synthesized probe
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quinine sulfate in 0.1 M H2SO4 (as a quantum yield standard, Φ = 0.54)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized probe in DMSO.
-
Absorption Spectrum: Dilute the stock solution in the desired solvent to a concentration suitable for UV-Vis analysis (typically ~10 µM). Scan the absorbance from 300 to 600 nm to determine the λmax.
-
Emission Spectrum: Using the same solution, excite the sample at its λmax in a fluorometer and record the emission spectrum to determine the λem. The difference between λem and λmax is the Stokes shift.
-
Quantum Yield Determination (Relative Method): a. Prepare a series of dilutions of the probe and the quinine sulfate standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. b. Measure the absorbance and integrated fluorescence intensity for each dilution of both the sample and the standard. c. Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined. d. Calculate the quantum yield of the probe using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent.
Protocol 3: Application in Live Cell Imaging
Rationale: The ultimate test of a probe is its ability to function in a biological environment. This protocol outlines the steps for staining live cells and visualizing the probe's fluorescence, demonstrating its cell permeability and ability to detect its target analyte.[11][12]
Materials:
-
Live cells (e.g., HeLa or MCF-7 cells) cultured on glass-bottom dishes
-
Synthesized probe stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Analyte of interest (if applicable)
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to 60-70% confluency.
-
Probe Loading: a. Prepare a working solution of the probe (e.g., 5-10 µM) in cell culture medium from the DMSO stock. b. Remove the existing medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
Analyte Treatment (Optional): If the probe is designed to detect a specific analyte, remove the probe solution, wash with PBS, and then incubate the cells with the analyte in fresh medium for a specified time.
-
Washing: Remove the loading/treatment medium and wash the cells two to three times with PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh PBS or medium to the cells. Visualize the cells using a confocal microscope with appropriate laser excitation and emission filter sets based on the probe's characterized photophysical properties. Acquire images to assess the probe's localization and fluorescence intensity.[11][13]
Visualizations
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds | Atlantis Press [atlantis-press.com]
- 8. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(Ethylamino)benzaldehyde with Analytical Standards
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Synthesis
4-(Ethylamino)benzaldehyde is a crucial intermediate in the synthesis of various organic molecules, including dyes, photosensitizers, and, most critically, active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aldehyde group and a secondary amine, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities during synthesis. For professionals in drug development, the purity of such an intermediate is not a matter of academic interest; it is a cornerstone of safety, efficacy, and regulatory compliance. An impurity profile that is not rigorously characterized can compromise biological activity, introduce toxicity, and ultimately lead to the failure of a promising drug candidate.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of newly synthesized this compound. We will move beyond simply listing protocols to explain the scientific rationale behind method selection, enabling you to build a robust, self-validating system for quality control. Our comparison will be grounded in experimental data, comparing a hypothetical synthesized batch against a certified analytical standard.
Anticipating the Enemy: Potential Impurities in Synthesis
A robust analytical strategy begins with understanding the potential impurities. A common synthetic route to this compound is the formylation of N-ethylaniline. This context allows us to anticipate likely impurities:
-
Unreacted Starting Materials: Residual N-ethylaniline.
-
Over-reacted By-products: Impurities from side reactions, such as N,N-diethylaniline if the ethylating agent is not perfectly controlled in a preceding step.
-
Reagent-based Impurities: Contaminants from the formylating agent (e.g., Vilsmeier-Haack reagent).
-
Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid, 4-(Ethylamino)benzoic acid.
A multi-modal analytical approach is therefore essential to detect this diverse range of potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Expertise & Experience: For non-volatile, moderately polar compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for purity determination.[1] Its high resolving power allows for the separation of the main compound from closely related impurities, making it ideal for accurate quantification. The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic benzaldehyde structure, while a polar mobile phase allows for controlled elution. UV detection is highly effective due to the strong chromophore present in the molecule.[2]
Trustworthiness: An HPLC method's reliability hinges on its validation. The protocol described below is designed for validation across key parameters: linearity (ensuring detector response is proportional to concentration), precision (ensuring consistent results), and accuracy (ensuring the measured value is true).[3]
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ~10 mg of the this compound certified reference standard in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Synthesized Sample Solution: Prepare the synthesized batch in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: HPLC Purity Comparison
| Sample ID | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Observations |
| Analytical Standard | 5.21 | 99.95 | >99.9% | Single, sharp, symmetrical peak. |
| Synthesized Batch | 5.22 | 98.54 | 98.5% | Main peak consistent with standard. |
| Impurity 1 | 3.89 | 0.88 | - | Unidentified, more polar impurity. |
| Impurity 2 | 6.45 | 0.58 | - | Unidentified, less polar impurity. |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
Expertise & Experience: While HPLC excels with non-volatile compounds, GC-MS is the superior technique for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point starting materials.[4] The mass spectrometer acts as a highly specific detector, providing mass-to-charge ratio data that allows for the positive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries like NIST.[5] For this compound, its volatility is sufficient for direct GC-MS analysis without derivatization.
Trustworthiness: The power of GC-MS lies in its dual-confirmation capability. The gas chromatograph provides a retention time for a compound, and the mass spectrometer provides its mass spectrum (a molecular fingerprint). This combination provides a very high level of confidence in the identification of trace impurities.[6]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the synthesized sample in Dichloromethane (DCM).
-
No derivatization is required.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Data Presentation: GC-MS Impurity Identification in Synthesized Batch
| Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Library Match (%) |
| 4.55 | N-ethylaniline | 121, 106, 77 | 95 |
| 12.78 | This compound | 149, 148, 120, 92 | 98 |
| 13.51 | 4-(Ethylamino)benzoic acid | 165, 148, 120 | 92 |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS Impurity Identification.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the unambiguous confirmation of a molecule's chemical structure. ¹H NMR provides detailed information about the number and types of protons and their connectivity, while ¹³C NMR elucidates the carbon skeleton. For a synthesized compound, obtaining NMR spectra that match the expected structure and are free of significant unexplained signals is the ultimate proof of identity.
Trustworthiness: Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information. The chemical shifts, coupling constants, and integration values are fundamental properties of the molecule, making NMR a primary analytical method. Any significant impurity with protons will generate its own signals, making it a powerful tool for purity assessment as well.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum (phasing, baseline correction) and integrate the signals. Compare the chemical shifts and coupling constants to literature values or predicted spectra for this compound.
Data Presentation: ¹H NMR Data Comparison
| Proton Assignment | Predicted δ (ppm) | Analytical Standard δ (ppm) | Synthesized Batch δ (ppm) |
| Aldehyde (-CHO) | 9.71 (s, 1H) | 9.70 | 9.70 |
| Aromatic (Ha) | 7.68 (d, 2H) | 7.67 | 7.67 |
| Aromatic (Hb) | 6.62 (d, 2H) | 6.61 | 6.61 |
| Amine (-NH) | 4.25 (br s, 1H) | 4.28 | 4.28 |
| Methylene (-CH₂) | 3.20 (q, 2H) | 3.19 | 3.19 |
| Methyl (-CH₃) | 1.25 (t, 3H) | 1.24 | 1.24 |
The synthesized batch spectrum shows perfect alignment with the standard, confirming the identity of the bulk material.
Visualization: NMR Analysis Logic
Caption: Logical flow of NMR structural validation.
Melting Point Analysis: A Rapid, Foundational Check
Expertise & Experience: Melting point determination is a classic, yet highly effective, preliminary test for purity. The presence of impurities disrupts the crystal lattice of a solid, typically resulting in a lower and broader melting range compared to the pure substance. It is a fast, inexpensive, and simple technique that can provide an immediate indication of significant contamination.
Trustworthiness: While not quantitative or specific, a sharp melting point that aligns closely with the literature value for a pure compound is a strong indicator of high purity. A broad or depressed range is a definitive red flag that warrants further investigation with more sophisticated techniques like HPLC or GC-MS.
Experimental Protocol: Melting Point Determination
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a depth of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Data Presentation: Melting Point Comparison
| Sample ID | Observed Melting Range (°C) | Literature Value (°C) | Interpretation |
| Analytical Standard | 74.5 - 75.5 | 73-76 | Sharp range, indicates high purity. |
| Synthesized Batch | 71.0 - 74.0 | 73-76 | Broader and depressed range, suggests the presence of impurities. |
Comparative Summary & Integrated Strategy
No single technique tells the whole story. A robust validation strategy integrates the strengths of multiple methods.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Quantitative Purity & Impurity Profiling | High resolution, sensitive, accurate quantification.[1] | May miss highly volatile or non-UV active impurities. |
| GC-MS | Identification of Volatile Impurities | High sensitivity, definitive identification via mass spectra.[7] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural Confirmation & Identification | Unambiguous structure elucidation, primary method. | Lower sensitivity for trace impurities compared to chromatography. |
| Melting Point | Preliminary Purity Assessment | Fast, inexpensive, simple. | Non-specific, not quantitative. |
Senior Scientist's Recommendation:
For the comprehensive validation of a newly synthesized batch of this compound, the following workflow is recommended:
-
Initial Screening: Begin with Melting Point analysis. A sharp range close to the literature value provides initial confidence.
-
Structural Confirmation: Use ¹H and ¹³C NMR to definitively confirm the chemical structure of the bulk material. This is a non-negotiable step for any new synthesis.
-
Quantitative Purity: Employ RP-HPLC as the primary method for quantifying the purity and detecting non-volatile impurities. This will be the core method for routine quality control of future batches.
-
Volatile Impurity Profiling: Use GC-MS to screen for residual solvents and volatile starting materials. This is particularly crucial for the initial batch validation to ensure the purification process is effective.
By combining these techniques, you create a self-validating system that provides a comprehensive and trustworthy assessment of your synthesized material, ensuring it meets the high standards required for research and drug development.
References
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SIELC Technologies. (n.d.). Separation of 4-(Diethylamino)benzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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Xu, X., & Stewart, J. T. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of pharmaceutical and biomedical analysis, 39(3-4), 656–661. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
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- Ruslan, M. S. H., et al. (2023). Synthesis, Spectroscopy, and Conductivity Studies of 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone and Their Metal Complexes. Malaysian Journal of Chemistry, 25(2), 52-64.
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ATB. (n.d.). 4-Diethylaminobenzaldehyde | C11H15NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
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Gherman, A. M., et al. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 87(3-4), 199-200. Retrieved from [Link]
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Ramli, N. S., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Metabolites, 13(3), 433. Retrieved from [Link]
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Tajabadi, F., et al. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences, 10(2), 129-140. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(Ethylamino)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Ethylamino)benzaldehyde, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in the principles of scientific integrity, regulatory compliance, and field-proven best practices.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to comprehend the inherent hazards of this compound. According to available Safety Data Sheets (SDS), this compound, with CAS number 79865-89-7, presents several potential hazards that dictate its handling and disposal protocols.[1][2][3][4] While a complete toxicological profile is not extensively documented, its structural similarity to other substituted benzaldehydes, such as 4-(Diethylamino)benzaldehyde, suggests that it should be handled with care.[5][6][7]
Key Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
These hazards underscore the necessity of appropriate personal protective equipment (PPE) and adherence to established safety protocols during all handling and disposal activities.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by a multi-layered regulatory framework, primarily under the purview of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.[8][9][10] A chemical waste like this compound may be classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[9] While this compound is not explicitly a P- or U-listed waste, many laboratory chemicals, when disposed of, are considered hazardous waste.[11][12] Benzaldehyde, a related compound, is a U-listed waste (U019), suggesting that its derivatives should be managed with a high degree of caution.[8] Therefore, it is prudent to manage all waste containing this compound as hazardous waste.
-
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a Chemical Hygiene Plan (CHP) for all laboratories.[13][14][15][16] The CHP must include procedures for the safe disposal of chemical waste.[13][14][16] Your institution's CHP is a critical resource that provides specific guidance tailored to your facility's operations and local regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to initiating any disposal procedure, ensure that the following minimum PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for this compound depends on the quantity and form of the waste.
Scenario 1: Disposal of Small Quantities of Unused or Contaminated Solid
This procedure is suitable for disposing of small amounts of solid this compound from routine laboratory use.
-
Waste Collection:
-
Designate a specific, labeled hazardous waste container for solid chemical waste. The container must be made of a compatible material (e.g., a high-density polyethylene pail with a secure lid).
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[17]
-
-
Transfer of Waste:
-
Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula.
-
Avoid generating dust. If the material is a fine powder, conduct this transfer within a chemical fume hood.
-
-
Container Sealing and Storage:
-
Securely close the waste container.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[18]
-
Ensure the SAA is away from sources of ignition and incompatible materials.
-
-
Waste Pickup:
-
Once the container is full or has been in the SAA for the maximum allowable time (as per your institution's policy and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Scenario 2: Management of Spills
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills, or if there is a risk of significant airborne contamination, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the necessary PPE, including respiratory protection if required.
-
Contain the Spill:
-
For solid spills, gently cover the material with an absorbent, non-combustible material like vermiculite or sand. Avoid raising dust.
-
For solutions, contain the spill with absorbent pads or booms.
-
-
Clean-up:
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Label and Dispose: Label the waste container with "Hazardous Waste," the chemical name, and a note indicating it is spill debris. Arrange for pickup by EHS.
Scenario 3: Disposal of Contaminated Labware
Disposable labware (e.g., weigh boats, gloves, pipette tips) contaminated with this compound must be disposed of as hazardous waste.
-
Segregation: Collect all contaminated items in a designated, labeled hazardous waste bag or container.
-
Disposal: The container should be securely sealed and placed in the appropriate solid hazardous waste stream for pickup by EHS.
Empty containers that held this compound must also be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as hazardous waste.[17]
Chemical Incompatibility: A Critical Safety Consideration
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound, as an aromatic aldehyde, is incompatible with:
-
Strong Oxidizing Agents: Such as permanganates, nitrates, and peroxides.[19] Mixing with these can lead to vigorous and potentially explosive reactions.
-
Strong Bases: May cause polymerization or other undesirable reactions.
-
Strong Acids: Can also lead to vigorous reactions.
Always store waste containing this compound separately from these incompatible materials.[20][21][22][23]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 79865-89-7 | [1][2][3][4] |
| Molecular Formula | C9H11NO | [4] |
| Molecular Weight | 149.19 g/mol | [4][24] |
| RCRA Waste Code | Not explicitly listed; manage as hazardous waste. | Professional Judgment, based on[8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Ethylamino)benzaldehyde
In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) when handling 4-(Ethylamino)benzaldehyde (CAS No. 79865-89-7). As researchers and drug development professionals, a profound understanding of the materials we work with is paramount, not only for the integrity of our results but for our personal well-being. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, grounded in its specific chemical properties and associated hazards.
Understanding the Hazard Profile of this compound
Before delving into specific PPE recommendations, it is crucial to understand the nature of the substance. This compound is an organic compound that requires careful handling. The primary hazard, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is that it is harmful if swallowed.[1][2] While it may not possess the acute dermal toxicity of some of its chemical relatives, this does not diminish the need for stringent safety protocols. Ingestion can lead to adverse health effects, and as with many chemical compounds, there is also the potential for irritation upon contact with the skin, eyes, and respiratory tract. Therefore, our safety posture must be one of proactive prevention.
The GHS classification for this compound typically includes the following:
-
Hazard Statement: H302: Harmful if swallowed.
-
Signal Word: Warning.
-
Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
This framework dictates a comprehensive approach to PPE, ensuring all potential routes of exposure are adequately addressed.
Core Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following table summarizes the essential equipment, the rationale for its use, and recommended specifications.
| PPE Component | Rationale | Recommended Specifications |
| Eye and Face Protection | Protects against accidental splashes of solutions or contact with airborne solid particles, which could cause irritation or be absorbed. | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing, such as when transferring large quantities or working with heated solutions. |
| Hand Protection | Prevents direct skin contact, which can lead to irritation and potential absorption. | Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart to ensure adequate protection. Always inspect gloves for tears or punctures before use. |
| Body Protection | Protects the skin on the arms and torso from contamination. | A professional lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Prevents the inhalation of dust particles when handling the solid form of the compound. | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a potential for generating dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. |
| Foot Protection | Protects feet from spills and falling objects. | Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory. |
Procedural Guidance for PPE Usage: A Step-by-Step Approach
The efficacy of PPE is as much about its correct use as it is about its selection. The following protocols provide a self-validating system for ensuring safety throughout your workflow.
Donning PPE: A Deliberate Sequence
-
Footwear and Lab Coat: Ensure you are wearing appropriate closed-toe shoes and a clean, properly fitting lab coat.
-
Hand Protection: Wash and dry your hands thoroughly. Select the appropriate size and type of chemical-resistant gloves and inspect them for any defects.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, it should be donned after the goggles.
-
Respiratory Protection (if required): If the procedure necessitates a respirator, ensure you have been properly fit-tested. Perform a seal check each time you put it on.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield from the back of your head. Then, remove the goggles.
-
Lab Coat: Unbutton your lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out as you go. Fold the contaminated side inward and store or dispose of it properly.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection and use when handling this compound, the following workflow diagram is provided.
Caption: Workflow for PPE selection and use with this compound.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final, critical step in the safe handling of this compound and associated materials.
-
Contaminated PPE: Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a designated, labeled hazardous waste container. Non-disposable items like lab coats should be laundered separately from personal clothing.
-
Chemical Waste: All waste containing this compound, whether in solid or solution form, must be disposed of in accordance with local, state, and federal regulations.[3] Collect all waste in a clearly labeled, sealed container. Never pour chemical waste down the drain.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety is a hallmark of scientific integrity and professional responsibility.
References
-
PubChem. (n.d.). 4-(Diethylamino)benzaldehyde. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzaldehyde. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Bio-Rad. (n.d.). 4-(Dimethylamino)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
